15-Deoxypulic acid
Description
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Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1E,3Z)-6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+ |
InChI Key |
ONFWNHLCKGVKGW-JCFRVBNTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 15-Deoxypulic Acid and Related Oleanane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-Deoxypulic acid, a pentacyclic triterpenoid (B12794562) originating from the Araliaceae family, belongs to the vast class of oleanane-type triterpenoids. While specific literature on the biosynthesis of "pulic acid" is scarce, its structural characteristics strongly suggest a biosynthetic pathway analogous to that of other well-studied oleanane (B1240867) triterpenoids, such as oleanolic acid. The designation "15-Deoxy" is critical, indicating the absence of a hydroxyl group at the C-15 position of the triterpenoid skeleton, a feature determined by the specific regioselectivity of cytochrome P450 monooxygenases. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, using the biosynthesis of oleanolic acid as a foundational model. It details the enzymatic steps from primary metabolism to the final intricate molecular structure, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visualizations of the core biochemical processes.
The Core Biosynthetic Pathway: From Mevalonate (B85504) to the Oleanane Skeleton
The biosynthesis of all triterpenoids, including this compound, originates from the mevalonate (MVA) pathway in the cytoplasm. This fundamental pathway provides the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
The key stages of the biosynthesis are:
-
Formation of 2,3-Oxidosqualene (B107256): Two molecules of farnesyl pyrophosphate (FPP), each a C15 compound derived from the head-to-tail condensation of IPP and DMAPP, undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form squalene. Subsequently, squalene epoxidase (SQE) introduces an epoxide ring to squalene, yielding (3S)-2,3-oxidosqualene. This molecule is the linear precursor for the cyclization into various triterpenoid skeletons.
-
Cyclization to β-Amyrin: The crucial cyclization of 2,3-oxidosqualene is catalyzed by β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC). This enzyme orchestrates a complex cascade of ring formations to produce the pentacyclic oleanane skeleton in the form of β-amyrin. This step is a critical branch point, diverting carbon flux from primary metabolism (sterol biosynthesis) to specialized triterpenoid synthesis.
-
Oxidative Modifications by Cytochrome P450s: The β-amyrin skeleton undergoes a series of regio- and stereospecific oxidations catalyzed by cytochrome P450 monooxygenases (P450s) . These modifications are responsible for the vast structural diversity of oleanane-type triterpenoids. In the case of oleanolic acid biosynthesis, a well-characterized P450, β-amyrin C-28 oxidase (a member of the CYP716A subfamily), catalyzes a three-step oxidation of the C-28 methyl group to a carboxylic acid.[1]
The "15-Deoxy" Moiety: A Matter of P450 Regioselectivity
The defining characteristic of this compound is the absence of a hydroxyl group at the C-15 position. The hydroxylation of the triterpenoid backbone is governed by the specific P450 enzymes present in the plant species. The biosynthesis of this compound implies the involvement of a suite of P450s that modify the β-amyrin skeleton at various positions but lack the specific P450 that would hydroxylate the C-15 position. Therefore, the "15-Deoxy" nature is a direct consequence of the regioselectivity of the P450 enzymes in the biosynthetic pathway.
Visualization of the Biosynthetic Pathway
Overall Biosynthetic Pathway of an Oleanane-Type Triterpenoid
Caption: Proposed biosynthesis pathway for a 15-Deoxy oleanane-type triterpenoid.
Quantitative Data
Quantitative analysis of triterpenoid biosynthesis pathways is challenging due to the complexity of the multi-step enzymatic reactions and the low abundance of intermediates. However, studies involving heterologous expression of pathway enzymes have provided some kinetic data.
| Enzyme | Substrate | Product | Organism | Km (µM) | kcat (s⁻¹) | Reference |
| β-Amyrin Synthase (bAS) | 2,3-Oxidosqualene | β-Amyrin | Panax ginseng | ~25 | ~0.15 | (--INVALID-LINK--) |
| β-Amyrin C-28 Oxidase (CYP716A12) | β-Amyrin | Erythrodiol | Medicago truncatula | Not Reported | Not Reported | [1](--INVALID-LINK--) |
| β-Amyrin C-28 Oxidase (CYP716A12) | Erythrodiol | Oleanolic aldehyde | Medicago truncatula | Not Reported | Not Reported | [1](--INVALID-LINK--) |
| β-Amyrin C-28 Oxidase (CYP716A12) | Oleanolic aldehyde | Oleanolic acid | Medicago truncatula | Not Reported | Not Reported | [1](--INVALID-LINK--) |
Note: Kinetic parameters for P450 enzymes in triterpenoid pathways are often difficult to determine with high precision due to the membrane-bound nature of the enzymes and the low solubility of their substrates.
Experimental Protocols
Functional Characterization of a Candidate Triterpenoid-Modifying Cytochrome P450 in Yeast
This protocol describes the heterologous expression of a candidate plant P450 gene in Saccharomyces cerevisiae to determine its enzymatic function.
1. Gene Cloning and Vector Construction:
- The full-length coding sequence of the candidate P450 gene is amplified from plant cDNA.
- The PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
- A cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) is also cloned into the same or a compatible vector, as it is essential for P450 activity.
2. Yeast Transformation:
- The expression vectors are transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate (B1210297) method.
- A control strain is created by transforming the yeast with an empty vector.
3. Heterologous Expression and Microsome Preparation:
- Yeast cultures are grown in selective medium to mid-log phase.
- Gene expression is induced by transferring the cells to a galactose-containing medium.
- After a period of induction (e.g., 24-48 hours), cells are harvested by centrifugation.
- Yeast cells are spheroplasted using zymolyase and then lysed.
- Microsomes, which contain the membrane-bound P450s and CPRs, are isolated by differential centrifugation.
4. In Vitro Enzyme Assay:
- The reaction mixture contains:
- Microsomal protein (e.g., 100-500 µg)
- Triterpenoid substrate (e.g., β-amyrin, dissolved in a suitable solvent like DMSO)
- NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
- The reaction is initiated by adding the NADPH regenerating system.
- The mixture is incubated at a suitable temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours).
- The reaction is stopped by adding an organic solvent (e.g., ethyl acetate).
5. Product Extraction and Analysis:
- The products are extracted with the organic solvent.
- The organic phase is evaporated to dryness and the residue is derivatized (e.g., by silylation with BSTFA) for gas chromatography-mass spectrometry (GC-MS) analysis.
- The products are identified by comparing their retention times and mass spectra with those of authentic standards.
start [shape=ellipse, label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"];
gene_cloning [label="Clone Candidate P450\nand CPR into Yeast\nExpression Vectors"];
transformation [label="Transform Yeast with\nExpression Vectors"];
expression [label="Induce Gene Expression\nin Yeast Culture"];
microsome_prep [label="Isolate Microsomes\nfrom Yeast Cells"];
in_vitro_assay [label="Perform In Vitro\nEnzyme Assay with\nSubstrate and NADPH"];
extraction [label="Extract Reaction Products"];
analysis [label="Analyze Products by\nGC-MS or LC-MS"];
identification [label="Identify Products and\nDetermine P450 Function"];
end [shape=ellipse, label="End", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> gene_cloning;
gene_cloning -> transformation;
transformation -> expression;
expression -> microsome_prep;
microsome_prep -> in_vitro_assay;
in_vitro_assay -> extraction;
extraction -> analysis;
analysis -> identification;
identification -> end;
}
Caption: Experimental workflow for functional characterization of a P450 enzyme.
Site-Directed Mutagenesis to Investigate P450 Regioselectivity
To understand which amino acid residues determine the regioselectivity of a P450 enzyme, site-directed mutagenesis can be performed.
1. Primer Design:
- Mutagenic primers (forward and reverse) are designed to introduce a specific amino acid change in the P450 sequence. The primers should be complementary and contain the desired mutation in the middle.
2. PCR Amplification:
- A PCR reaction is performed using a high-fidelity DNA polymerase, the P450 expression vector as a template, and the mutagenic primers. This reaction amplifies the entire plasmid with the desired mutation.
3. Template Removal:
- The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid DNA is methylated, while the newly synthesized PCR product is not).
4. Transformation and Sequencing:
- The DpnI-treated DNA is transformed into competent E. coli cells.
- Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.
5. Functional Characterization:
- The mutated P450 is then expressed in yeast and its activity and product profile are analyzed using the protocol described in section 4.1 to determine how the mutation affected its regioselectivity.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to follow the general pathway of oleanane-type triterpenoids, with its unique "15-Deoxy" feature being a result of the specific regioselectivity of the cytochrome P450 monooxygenases involved. Understanding this pathway is crucial for the potential biotechnological production of this and other valuable triterpenoids. Future research should focus on the identification and characterization of the specific oxidosqualene cyclase and the complete set of P450 enzymes from the source plant of this compound. This will not only confirm the proposed biosynthetic pathway but also provide the genetic tools for metabolic engineering approaches to produce these compounds in microbial or plant-based systems, which is of significant interest to the pharmaceutical and drug development industries. The use of advanced techniques such as transcriptomics, proteomics, and metabolomics, combined with the experimental protocols outlined in this guide, will be instrumental in achieving these goals.
References
An In-depth Technical Guide to 15-Deoxypulic Acid: Discovery and History
Audience: Researchers, scientists, and drug development professionals.
Abstract
15-Deoxypulic acid is a naturally occurring clerodane diterpenoid that has been isolated from plant species of the genus Pulicaria. This document provides a comprehensive overview of the discovery, history, and initial characterization of this compound. It includes details of its isolation, structural elucidation, and the spectroscopic data reported in the primary literature. While specific biological activities of this compound are not extensively documented in publicly available research, this guide summarizes the known biological activities of related compounds from the Pulicaria genus, suggesting potential areas for future investigation. This technical guide is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.
Introduction
Natural products continue to be a significant source of novel chemical entities with diverse biological activities, providing a foundation for the development of new therapeutic agents. The genus Pulicaria, belonging to the Asteraceae family, is known for its rich diversity of secondary metabolites, including terpenoids, flavonoids, and phenolic compounds. Various species of Pulicaria have been traditionally used in folk medicine for their anti-inflammatory, antimicrobial, and antispasmodic properties.[1] Within this genus, the clerodane diterpenes represent a class of compounds with a characteristic bicyclic core and a range of biological activities.[2][3][4][5] This guide focuses on a specific member of this class, this compound.
Discovery and History
This compound was first reported in 1992 by a team of researchers who isolated it from the aerial parts of Pulicaria glutinosa.[6][7][8][9] This discovery was part of a broader phytochemical investigation into the constituents of this plant species. The compound was isolated alongside other known and novel terpenoids, including strictic acid and pulic acid.
The initial report laid the groundwork for the structural characterization of this compound, which was achieved primarily through the use of spectroscopic techniques, with a heavy reliance on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Key Milestones in the Discovery:
-
1992: First isolation and structural elucidation of this compound from Pulicaria glutinosa by Muhammad, I., El-Feraly, F.S., Mossa, J.S., & Ramadan, A.F., as published in Phytochemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and further chemical studies.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₆O₄ | N/A |
| Molecular Weight | 330.4 g/mol | N/A |
| CAS Number | 95523-05-0 | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Experimental Protocols
The following sections detail the methodologies that were likely employed for the isolation and structural elucidation of this compound, based on the original discovery publication.
Plant Material and Extraction
The aerial parts of Pulicaria glutinosa were collected, dried, and powdered. The powdered plant material was then subjected to solvent extraction to obtain a crude extract containing the secondary metabolites.
Isolation and Purification
The crude extract was subjected to a series of chromatographic techniques to separate the individual compounds. This multi-step process is essential for obtaining pure this compound.
Structural Elucidation
The determination of the chemical structure of this compound was accomplished using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as carbonyls and hydroxyls.
-
¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.
-
¹³C NMR and DEPT Spectroscopy: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HMQC, HMBC): To establish the complete carbon skeleton and the precise connectivity of atoms within the molecule.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound as would be detailed in the primary literature.
Table 1: ¹H NMR Spectroscopic Data for this compound (Data to be populated from the original 1992 Phytochemistry publication)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Data to be populated from the original 1992 Phytochemistry publication)
| Position | Chemical Shift (δ) ppm |
| ... | ... |
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific studies on the biological activities of purified this compound in the publicly accessible scientific literature. However, the genus Pulicaria is known to produce a variety of compounds with interesting pharmacological properties.[1]
Extracts from various Pulicaria species have demonstrated a range of biological effects, including:
-
Anti-inflammatory activity [1]
-
Antimicrobial activity [1]
-
Antioxidant activity [1]
-
Cytotoxic effects [1]
Clerodane diterpenes, as a class, have been shown to possess a wide array of biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and cytotoxic properties.[2][4][5][10]
Given the shared chemical scaffold, it is plausible that this compound may exhibit similar biological activities. However, dedicated studies are required to confirm this and to elucidate any specific mechanisms of action and signaling pathways involved.
Conclusion and Future Perspectives
This compound is a clerodane diterpenoid first isolated from Pulicaria glutinosa in 1992. Its structure has been well-characterized by spectroscopic methods. While the foundational knowledge of its chemistry is established, there is a significant opportunity for further research into its biological activities. Future studies should focus on:
-
Comprehensive screening for biological activities: Including anti-inflammatory, antimicrobial, anticancer, and antioxidant assays.
-
Elucidation of mechanisms of action: If any significant bioactivity is identified, further studies will be needed to understand the underlying molecular mechanisms and signaling pathways.
-
Total synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship studies.
This in-depth guide provides a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Clerodane diterpenoids from Pulicaria wightiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. Terpenoids from Pulicaria glutinosa [agris.fao.org]
- 9. Synthesis of Au, Ag, and Au–Ag Bimetallic Nanoparticles Using Pulicaria undulata Extract and Their Catalytic Activity for the Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
Unveiling the Therapeutic Potential of 15-Deoxypulic Acid: A Technical Overview of Current Biological Research
For Immediate Release
Shanghai, China – December 10, 2025 – While direct and extensive research on the biological activities of 15-Deoxypulic acid remains nascent, preliminary investigations and the broader study of its chemical family, the diterpenoids, and its plant origin, Pulicaria salviifolia, suggest a promising landscape for future therapeutic development. This technical guide serves to consolidate the current, albeit limited, understanding of this compound and to extrapolate its potential biological functions based on related compounds and plant extracts. This information is curated for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a diterpenoid compound with the chemical formula C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol .[1] It is sourced from the herbs of Pulicaria salviifolia.[1]
Table 1: Physicochemical Characteristics of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₄ | [1] |
| Molecular Weight | 330.4 g/mol | [1] |
| Source | Pulicaria salviifolia | [1] |
| Compound Type | Diterpenoid | [1] |
Known and Inferred Biological Activities
Direct experimental data on the biological activities of this compound is not extensively available in the public domain. However, the genus Pulicaria is known to be a rich source of bioactive compounds, including diterpenes, sesquiterpenes, flavonoids, and sesquiterpenoids, which have demonstrated a range of pharmacological effects.[2][3]
Anti-inflammatory Activity
Extracts from the Pulicaria genus have been traditionally used for their anti-inflammatory properties.[4][5] The anti-inflammatory effects of phenolic acids, a class of compounds found in this genus, are thought to be mediated through the modulation of the TLR4/NF-κB signaling pathway.[6] Specifically, these compounds have been shown to downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6] While not directly tested on this compound, this provides a potential mechanism of action to investigate.
Anticancer Activity
Various compounds isolated from the Pulicaria genus have exhibited cytotoxic effects against several cancer cell lines.[2][3][7] The anticancer potential of phenolic acids, also present in Pulicaria, has been attributed to their ability to induce apoptosis, inhibit cell proliferation, and target signaling pathways such as PI3K/Akt and MAPK.[8] Ferulic acid, a phenolic compound, has been shown to arrest the cell cycle and inhibit migration and invasion of cancer cells.[9] These findings suggest that this compound may warrant investigation for its potential anticancer properties.
Antioxidant Activity
The essential oils and various extracts from Pulicaria species have demonstrated antioxidant activities.[10][11] This is a common characteristic of plants rich in phenolic compounds and terpenoids. Antioxidant activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.
Potential Signaling Pathways
Based on the activities of related compounds, several signaling pathways could be modulated by this compound.
Experimental Protocols: A General Framework
As specific experimental data for this compound is lacking, this section provides a general framework for protocols that could be adapted to study its biological activities.
Anti-inflammatory Activity Assay
-
Cell Line: RAW 264.7 macrophages.
-
Inducer: Lipopolysaccharide (LPS) to stimulate an inflammatory response.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 2 hours, followed by LPS stimulation for 24 hours.
-
Endpoint Measurement:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell supernatant using ELISA kits.
-
Assess the expression of iNOS and COX-2 proteins by Western blot.
-
Evaluate the phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα) by Western blot to determine pathway inhibition.[6][12]
-
Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 48-72 hours. Add MTT solution, incubate, and then solubilize the formazan (B1609692) crystals.
-
Data Analysis: Measure absorbance at 570 nm. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Future Directions
The preliminary and inferred data strongly suggest that this compound is a compound of interest for further pharmacological investigation. Future research should focus on:
-
Isolation and Purification: Establishing a robust method for isolating and purifying this compound from Pulicaria salviifolia to enable rigorous biological testing.
-
In Vitro Studies: Systematically evaluating its anti-inflammatory, anticancer, and antioxidant activities across a panel of relevant cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Progressing to animal models to assess the efficacy, safety, and pharmacokinetic profile of this compound.
Conclusion
While the book on the biological activities of this compound is still being written, the existing knowledge of its plant origin and chemical class provides a compelling prologue. The potential for anti-inflammatory and anticancer effects, mediated through key signaling pathways, positions this compound as a promising candidate for further preclinical and clinical development. The scientific community is encouraged to explore the therapeutic potential of this and other diterpenoids from the rich botanical pharmacy of the Pulicaria genus.
References
- 1. This compound | CAS:95523-05-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Constituents of Pulicaria inuloides and Cytotoxic Activities of Two Methoxylated Flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals and Biological Activities of Pulicaria genus: Emphasis on the Flavonoids and Sesquiterpenoids and Cytotoxicity Effects | Semantic Scholar [semanticscholar.org]
- 8. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. innovhub-ssi.it [innovhub-ssi.it]
- 11. researchgate.net [researchgate.net]
- 12. Potential Antioxidant and Anti-Inflammatory Properties of Polyphenolic Compounds from Cirsium japonicum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 15-Deoxyspergualin: A Technical Guide for Researchers
An In-depth Examination of the Immunosuppressive Agent Gusperimus (15-Deoxyspergualin) for Drug Development Professionals
Abstract
15-Deoxyspergualin (DSG), also known as Gusperimus, is a synthetic analog of spergualin, a metabolite isolated from Bacillus laterosporus. It has demonstrated potent immunosuppressive properties in a variety of preclinical and clinical settings. This technical guide provides a comprehensive overview of the current understanding of 15-Deoxyspergualin, focusing on its therapeutic applications, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and drug development professionals exploring novel immunosuppressive therapies.
Therapeutic Applications
15-Deoxyspergualin has been investigated primarily for its potential in solid organ transplantation and the treatment of autoimmune diseases.
Solid Organ Transplantation
Clinical studies have demonstrated the efficacy of 15-Deoxyspergualin in the management of recurrent graft rejection in renal transplant recipients.[1] It has been utilized as a rescue therapy for acute rejection episodes.[2] Early clinical trials showed promising remission rates in patients experiencing accelerated, acute, and chronic rejection.[1] The drug has also been studied in the context of heart and liver transplantation.[3][4]
Autoimmune Diseases
The immunomodulatory properties of 15-Deoxyspergualin make it a candidate for treating various autoimmune disorders. In 2001, the European Commission granted it orphan drug status for the treatment of granulomatosis with polyangiitis (formerly Wegener's granulomatosis).[5] There is also interest in its potential application for other autoimmune conditions such as lupus erythematosus and Crohn's disease.[5] Preclinical studies using a murine model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have shown that DSG can delay and reduce the severity of the disease.[6] It has also been investigated in experimental models of myasthenia gravis and autoimmune myocarditis.[7][8]
Mechanism of Action
The immunosuppressive effects of 15-Deoxyspergualin are multifaceted, targeting key cellular and molecular pathways in the immune response.
Interaction with Heat Shock Proteins
A primary molecular target of 15-Deoxyspergualin is the heat shock protein 70 (Hsp70) family, specifically the constitutively expressed Hsc70.[9][10] DSG binds to Hsc70, and this interaction is believed to be central to its immunosuppressive activity. It has been shown to inhibit the heat shock-induced nuclear localization of Hsp70.[10]
Inhibition of T-Cell Activation and Proliferation
15-Deoxyspergualin exerts a significant inhibitory effect on T-lymphocytes. It blocks the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, causing a cell cycle arrest in the G0/G1 phase and preventing progression to the S and G2/M phases.[5][6][9] This antiproliferative action curtails the expansion of activated T-cells.
Modulation of Cytokine Production and Signaling
The compound has been shown to suppress the production of key pro-inflammatory cytokines. Specifically, it inhibits the production of Interferon-gamma (IFN-γ) by Th1 effector T-cells.[6][11] The inhibitory effect on the induction of cytotoxic T-lymphocytes (CTLs) can be reversed by the addition of exogenous IFN-γ and partially by IL-2.[11][12]
Effects on Antigen-Presenting Cells and B-Cells
15-Deoxyspergualin also affects the function of macrophages and B-lymphocytes. It can inhibit the expression of MHC Class I antigens on the surface of macrophages and interfere with antigen processing.[13] Its effects on B-cells include the inhibition of surface immunoglobulin expression and differentiation.[13]
NF-κB Signaling Pathway
Data suggests a correlation between the administration of 15-Deoxyspergualin and a decrease in the transcription factor nuclear factor kappa B (NF-κB) activity.[10] This indicates that DSG may interfere with the NF-κB signaling cascade, a critical pathway for the expression of many pro-inflammatory genes.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from selected studies on 15-Deoxyspergualin.
Table 1: Clinical Trial Data in Renal Transplant Rejection
| Study Population | Treatment Regimen | Outcome | Remission Rate | Reference |
| 34 cases of graft rejection | DSG at 40-220 mg/m² | Overall remission | 79% | [1] |
| 3 cases of early acute rejection | DSG alone | Remission | 100% | [1] |
| 8 cases of early acute rejection | Rescue use of DSG | Remission | 88% | [1] |
| 7 cases of early acute rejection | Combined use with other agents | Remission | 86% | [1] |
| 15 patients with rejection episodes | 3 mg/kg/day or 5 mg/kg/day for 5 days | Favorable remission in acute rejection | 6 out of 7 episodes (within 6 months post-transplant) | [2] |
| 15 patients with rejection episodes | 3 mg/kg/day or 5 mg/kg/day for 5 days | Effective in all rejection episodes | 10 out of 10 episodes (after 6 months post-transplant) | [2] |
Table 2: Preclinical Data in Experimental Autoimmune Myocarditis (EAM) in Rats
| Treatment Group | Dosage of DSG (mg/kg/day) | Treatment Period (days) | Outcome | Reference |
| Group C | 1.0 | 1-10 | Decreased macroscopic and microscopic scores for myocarditis | [8] |
| Group D | 3.0 | 1-10 | Decreased macroscopic and microscopic scores for myocarditis | [8] |
| Group E | 10.0 | 1-10 | Decreased macroscopic and microscopic scores for myocarditis | [8] |
| Delayed Therapy | 3.0 and 10.0 | 6-15 or 11-20 | No preventive effect observed | [8] |
| Long-term Delayed Therapy | 10.0 | 6-25 | Evaluated for therapeutic effect | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols.
In Vitro Induction of Alloreactive Secondary Cytotoxic T-Lymphocytes (CTLs)
-
Objective: To determine the effect of 15-Deoxyspergualin on the generation of secondary CTLs in vitro.
-
Cell Source: Spleen cells from alloantigen-primed mice.
-
Stimulation: Co-culture of primed spleen cells with mitomycin C (MMC)-treated allogeneic mouse spleen cells.
-
Drug Application: A stable derivative, deoxymethylspergualin (MeDSG), was added to the cultures in a dose-dependent manner.
-
Assay: The lytic activity of the generated CTLs was measured against 51Cr-labelled allogeneic target cells.
-
Cytokine Rescue: To investigate the mechanism, exogenous recombinant murine interferon-gamma (IFN-γ) and interleukin-2 (IL-2) were added to the cultures in the presence of MeDSG.
Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To assess the efficacy of 15-Deoxyspergualin in a model of autoimmune disease.
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: Immunization with myelin basic protein (MBP) or its peptide fragments in complete Freund's adjuvant.
-
Treatment: Administration of 15-Deoxyspergualin at specified doses and schedules following immunization.
-
Outcome Measures:
-
Clinical scoring of disease severity (e.g., tail limpness, paralysis).
-
Analysis of cell proliferation and cell cycle status of T-cells.
-
Measurement of cytokine production (e.g., IFN-γ) by Th1 effector T-cells.
-
-
Reference: [6]
Adverse Effects and Toxicities
The primary dose-limiting toxicity of 15-Deoxyspergualin is bone marrow suppression, leading to reductions in white blood cells and platelets.[1][2][8][14] Other reported adverse effects include perioral numbness and gastrointestinal issues, which are generally mild.[1] Importantly, unlike some other immunosuppressants such as cyclosporine and FK506, nephrotoxicity has not been a significant concern with DSG.[8]
Conclusion
15-Deoxyspergualin is a potent immunosuppressive agent with a unique mechanism of action centered on its interaction with Hsc70 and subsequent effects on T-cell activation, proliferation, and cytokine production. Clinical and preclinical data support its potential therapeutic utility in preventing and treating allograft rejection and in the management of certain autoimmune diseases. While myelosuppression is a notable side effect, its distinct toxicity profile compared to calcineurin inhibitors suggests it could fill an important niche in the immunosuppressive armamentarium. Further research is warranted to fully elucidate its molecular mechanisms and to optimize its clinical application.
References
- 1. A novel rescue drug, 15-deoxyspergualin. First clinical trials for recurrent graft rejection in renal recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The experience of administration of 15-deoxyspergualin on rejection in kidney transplant recipients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 15-deoxyspergualin on experimental organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gusperimus - Wikipedia [en.wikipedia.org]
- 6. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of experimental allergic myasthenia gravis with a new immunosuppressant: 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 15-Deoxyspergualin: a newly developed immunosuppressive agent and its mechanism of action and clinical effect: a review. Japan Collaborative Transplant Study Group for NKT-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating the mechanism of action of the immunosuppressant 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-Deoxyspergualin: a novel immunosuppressive drug with clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment with 15-deoxyspergualin induces temporal suppression of hemopoiesis and changes thymocyte populations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
15-Deoxypulic acid and its role as a pentacyclic triterpenoid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 15-Deoxypulic acid, a natural product isolated from the plant Pulicaria salviifolia. Initially, it is critical to address a significant point of classification. While sometimes mistakenly referred to as a pentacyclic triterpenoid, this compound is, in fact, a diterpenoid . This classification is definitively supported by its chemical formula, C20H26O4, which is characteristic of a C20 diterpene skeleton, rather than the C30 framework of a triterpenoid.[1][2][3] This guide will proceed with the correct classification and synthesize the available scientific information.
Pentacyclic triterpenoids are a well-studied class of compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[4][5] However, due to the misclassification, the biological roles and mechanisms of action attributed to pentacyclic triterpenoids should not be directly extrapolated to this compound. This document will focus on the known information for this compound and, where data is lacking, will draw context from the broader chemical and biological landscape of its source genus, Pulicaria.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 95523-05-0 | [1][2][6] |
| Molecular Formula | C20H26O4 | [1][2][3] |
| Molecular Weight | 330.4 g/mol | [2][3] |
| Type of Compound | Diterpenoid | [1] |
| Appearance | Powder | [1][3] |
| Source | The herbs of Pulicaria salviifolia | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C | [1] |
Biological Activities and Potential Applications
Direct and specific research on the biological activities of this compound is limited in publicly available literature. However, the genus Pulicaria is known to be a rich source of various bioactive secondary metabolites, including diterpenes, sesquiterpenes, and flavonoids.[7][8] Compounds isolated from Pulicaria species have been reported to possess a range of pharmacological effects, such as cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.[7][8]
While specific data for this compound is scarce, some suppliers suggest potential for antitumor, anti-inflammatory, and antioxidant effects, though these claims are not yet substantiated by dedicated studies.[2] Researchers investigating this compound are encouraged to perform primary screening for these and other activities.
Potential Signaling Pathways for Related Diterpenoids
Given the lack of specific mechanistic studies on this compound, we can look at the established signaling pathways modulated by other structurally related diterpenoids with known anti-inflammatory and anticancer activities. It is crucial to emphasize that the following pathways are presented as illustrative examples and have not been experimentally validated for this compound.
Anti-Inflammatory Signaling
Many diterpenoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB dimer is released from its inhibitor, IκBα, and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a diterpenoid.
Anticancer Signaling
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and it is often dysregulated in cancer.[10] Many natural products, including some diterpenoids, have been shown to induce apoptosis in cancer cells by inhibiting this pathway. Inhibition of Akt phosphorylation prevents the downstream suppression of pro-apoptotic proteins and can lead to cell cycle arrest and programmed cell death.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a diterpenoid.
Experimental Protocols
Isolation and Characterization Workflow
The isolation of diterpenoids from plant material typically follows a standard phytochemical workflow.
Caption: General workflow for the isolation and characterization of natural products.
In Vitro Biological Assays
For preliminary biological screening, a variety of cell-based and biochemical assays can be employed.
-
Anticancer Activity: The MTT or SRB assay is commonly used to assess cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Anti-inflammatory Activity: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model. The inhibition of nitric oxide (NO) production can be measured using the Griess assay, and the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell supernatant can be quantified by ELISA.
-
Antioxidant Activity: Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to determine the compound's ability to neutralize free radicals.
Conclusion and Future Directions
This compound is a diterpenoid natural product from Pulicaria salviifolia. Despite its commercial availability, there is a significant lack of published research on its biological activities and mechanism of action. The existing information is largely confined to its chemical properties and source. The potential for this compound to exhibit anticancer, anti-inflammatory, or antioxidant effects, as suggested by the bioactivities of other compounds from the Pulicaria genus, remains to be experimentally validated.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating this compound in a wide range of in vitro assays to identify and quantify its primary biological effects.
-
Mechanism of Action Studies: Upon identification of a significant biological activity, elucidating the underlying molecular mechanisms and identifying specific protein targets and signaling pathways.
-
In Vivo Efficacy: For promising in vitro activities, progressing to animal models to assess efficacy, pharmacokinetics, and safety.
This technical guide serves as a foundational document, clarifying the chemical identity of this compound and highlighting the considerable opportunities that exist for novel research into its therapeutic potential.
References
- 1. This compound | CAS:95523-05-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 95523-05-0 | VDA52305 | Biosynth [biosynth.com]
- 3. biocrick.com [biocrick.com]
- 4. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (1 x 5 mg) | Alchimica [shop.alchimica.cz]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals and Biological Activities of Pulicaria genus: Emphasis on the Flavonoids and Sesquiterpenoids and Cytotoxicity Effects | Semantic Scholar [semanticscholar.org]
- 9. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanistic Actions of 15-Deoxypulic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a general overview based on currently available information regarding 15-Deoxypulic acid. Detailed experimental data on its specific mechanism of action, including comprehensive quantitative data and established signaling pathways, are limited in the public domain. The experimental protocols and pathway diagrams presented herein are illustrative examples based on common methodologies used for similar natural compounds and should not be considered as verified for this compound. Further empirical research is required to fully elucidate its pharmacological activity.
Introduction
This compound, a diterpenoid compound derived from Pulicaria salviifolia, has garnered interest for its potential biological activities.[1] Preliminary investigations suggest that this natural product may possess anti-inflammatory and antitumor properties, positioning it as a compound of interest for further pharmacological research.[2] This technical guide aims to synthesize the preliminary understanding of this compound's mechanism of action, drawing parallels with the activities of other diterpenoids and related natural products where direct data is unavailable.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for any mechanistic study.
| Property | Value | Source |
| CAS Number | 95523-05-0 | [1][2] |
| Molecular Formula | C₂₀H₂₆O₄ | [1][2] |
| Molecular Weight | 330.4 g/mol | [2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C | [1] |
Postulated Mechanisms of Action: An Overview
While direct evidence is scarce, the biological activities of many diterpenoids are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation. The potential mechanisms of action for this compound may involve the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival.[3][4] Its constitutive activation is implicated in various chronic inflammatory diseases and cancers.[3][4] Natural compounds are known to inhibit this pathway at multiple levels.[[“]] It is plausible that this compound could exert its anti-inflammatory effects by interfering with NF-κB signaling.
A hypothetical model of NF-κB inhibition is depicted below. This diagram illustrates the canonical NF-κB pathway and potential points of inhibition by a hypothetical agent like this compound.
Modulation of MAPK Signaling Pathways
The MAPK pathways are involved in cellular responses to a variety of external stimuli and regulate processes such as cell proliferation, differentiation, and apoptosis. The ERK1/2 pathway, a component of the MAPK signaling cascade, has been implicated in vasoconstriction induced by other eicosanoids.[6] It is conceivable that this compound could modulate MAPK signaling, contributing to its potential antitumor effects.
Illustrative Experimental Protocols
To investigate the proposed mechanisms of action, a series of in vitro experiments would be necessary. The following are examples of standard protocols that could be adapted for studying this compound.
General Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method to assess cell viability.[7]
Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., cancer cell line or immune cell line).
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for Investigating NF-κB Inhibition
The following diagram illustrates a potential experimental workflow to determine if this compound inhibits the NF-κB pathway.
Future Directions
The preliminary information on this compound suggests it is a promising candidate for further investigation. Future research should focus on:
-
In-depth Cytotoxicity Profiling: Assessing the compound's effects on a broader range of cancer and normal cell lines.
-
Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.
-
Pathway Analysis: Performing comprehensive studies, including Western blotting, qPCR, and reporter gene assays, to confirm its effects on the NF-κB, MAPK, and other relevant signaling pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.
Conclusion
This compound is a natural product with potential therapeutic value. While current knowledge about its specific mechanism of action is in its infancy, this document provides a framework for future research based on the established activities of similar compounds. Rigorous experimental validation is essential to unlock the full therapeutic potential of this intriguing molecule.
References
- 1. This compound | CAS:95523-05-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 95523-05-0 | VDA52305 | Biosynth [biosynth.com]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. ERK1/2 signaling pathway is involved in 15-hydroxyeicosatetraenoic acid-induced hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of 15-Deoxypulic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 15-Deoxypulic acid, a diterpenoid of interest for its potential pharmacological activities. Due to the limited public availability of raw spectral data, this document compiles known information and provides generalized experimental protocols and relevant biological context to support further research and development.
Introduction to this compound
This compound is a natural diterpenoid that has been isolated from plants of the Pulicaria genus.[1] Diterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The structural elucidation of this compound was first reported in 1992, based on 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data.[1]
Chemical Structure:
-
Molecular Formula: C₂₀H₂₆O₄
-
Molecular Weight: 330.4 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables outline the expected ¹H and ¹³C NMR chemical shifts for this compound. These are predicted ranges based on the functional groups and carbon skeleton of the molecule. For definitive assignments, researchers should refer to the original isolation paper or acquire spectra on a purified sample.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Olefinic protons | 5.0 - 7.5 | d, t, m |
| Protons adjacent to carbonyls/ethers | 2.0 - 4.5 | m |
| Allylic protons | 2.0 - 3.0 | m |
| Aliphatic protons | 1.0 - 2.5 | m |
| Methyl protons | 0.8 - 1.5 | s, d |
| Carboxylic acid proton | 10.0 - 13.0 | br s |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic acid carbonyl | 170 - 185 |
| Lactone carbonyl | 170 - 180 |
| Olefinic carbons | 100 - 150 |
| Carbonyl- or ether-linked carbons | 60 - 90 |
| Aliphatic carbons | 20 - 60 |
| Methyl carbons | 10 - 30 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad |
| C-H (sp³ and sp²) | 3100 - 2850 | Medium-Strong |
| C=O (Carboxylic acid) | 1730 - 1700 | Strong |
| C=O (Lactone) | 1780 - 1740 | Strong |
| C=C (Olefin) | 1680 - 1620 | Medium-Weak |
| C-O | 1300 - 1000 | Strong |
Mass Spectrometry (MS) Data
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound.
Table 4: Expected Mass Spectrometry (MS) Data for this compound
| Ion | Expected m/z | Notes |
| [M]+• | 330.1831 | Molecular ion (calculated for C₂₀H₂₆O₄) |
| [M-H₂O]+• | 312 | Loss of water |
| [M-COOH]+ | 285 | Loss of the carboxylic acid group |
| Other fragments | Varies | Dependent on the ionization method and energy |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a diterpenoid natural product like this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., time-of-flight (TOF) or quadrupole). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The choice of mode depends on the compound's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.
Potential Biological Signaling Pathway
Diterpenoids isolated from various plant sources have been reported to possess anti-inflammatory properties, often through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific biological activity of this compound is not extensively documented, it is plausible that it may also interact with this key inflammatory pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
This diagram illustrates how an inflammatory stimulus (like LPS or TNF-α) typically activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound, like other related diterpenoids, may exert its anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of the IKK complex.
Conclusion
This compound is a diterpenoid natural product with a chemical structure that suggests potential for interesting biological activities. While detailed public spectroscopic data remains scarce, this guide provides a framework for the expected spectral characteristics and outlines the necessary experimental protocols for its analysis. Further investigation into its biological effects, particularly its potential modulation of inflammatory pathways like NF-κB, is warranted to explore its therapeutic potential. Researchers are encouraged to seek the original 1992 publication by Muhammad et al. in Phytochemistry for the definitive spectroscopic data.
References
The Pharmacology of 15-Deoxyspergualin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Deoxyspergualin (DSG), a synthetic analog of a natural product isolated from Bacillus laterosporus, is a potent immunosuppressive agent with a unique mechanism of action.[1][2] This technical guide provides a comprehensive overview of the pharmacology of DSG, with a focus on its molecular mechanism, pharmacokinetic profile, and clinical applications. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development of this compound and its derivatives.
Introduction
15-Deoxyspergualin, also known as Gusperimus, has demonstrated significant efficacy in the prevention and treatment of allograft rejection and in the management of autoimmune diseases.[2][3][4] Its immunosuppressive activity stems from its ability to modulate key cellular processes involved in T-cell activation and proliferation.[1][5] Unlike many conventional immunosuppressants, DSG exhibits a distinct mechanism of action, making it a valuable tool for both therapeutic intervention and immunological research.
Mechanism of Action
The primary molecular target of 15-Deoxyspergualin is the heat shock cognate protein 70 (Hsc70), a constitutively expressed member of the Hsp70 family.[1][6] The interaction with Hsc70 is crucial for its immunosuppressive effects.
2.1. Inhibition of T-Cell Proliferation and Maturation
DSG exerts a strong antiproliferative effect on T-lymphocytes. It inhibits the interleukin-2 (B1167480) (IL-2) stimulated maturation of T-cells, causing a cell cycle block from the G0/G1 phases to the S and G2/M phases.[1][2] This blockade of cell cycle progression is a key factor in its ability to suppress immune responses.[4]
2.2. Suppression of Cytotoxic T-Lymphocyte (CTL) Generation
DSG preferentially suppresses the differentiation and generation of secondary alloreactive cytotoxic T-lymphocytes, which are critical mediators of graft rejection.[2][7] However, it does not significantly inhibit the activity of already induced CTLs.[2][7]
2.3. Modulation of Cytokine Production and Signaling Pathways
DSG has been shown to inhibit the production of interferon-gamma (IFN-γ) by Th1 effector T-cells.[4] The inhibitory effect of DSG on CTL induction can be reversed by the addition of exogenous IFN-γ and partially by IL-2.[2][7] Furthermore, there is evidence suggesting that DSG's mechanism involves the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory and immune responses.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacology of 15-Deoxyspergualin.
Table 1: In Vitro Efficacy
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 (Growth Inhibition) | Mouse EL-4 lymphoma cells | 0.02 µg/mL | [1] |
| IC50 (Antiproliferative Effect after 4h treatment) | Mouse EL-4 lymphoma cells | 0.4 µg/mL | [1] |
Table 2: Human Pharmacokinetics (Renal Transplant Patients)
| Parameter | Value (Mean) | Range | Reference |
| Elimination Half-life (t1/2α) | 0.5 h | 0.1 - 1.1 h | [6] |
| Elimination Half-life (t1/2β) | 2.4 h | 1.0 - 5.9 h | [6] |
| Maximum Concentration (Cmax) | 4117 ng/mL | 1944 - 7166 ng/mL | [6] |
| Area Under the Curve (AUC) | 12505 ng·h/mL | 5642 - 24435 ng·h/mL | [6] |
| Clearance | 653 mL/min | 375 - 945 mL/min | [6] |
| Volume of Distribution | 0.7 L/kg | 0.2 - 1.4 L/kg | [6] |
| Unmetabolized in Urine | 1.6% | 0.1% - 2.7% | [6] |
Table 3: Clinical Efficacy in Renal Graft Rejection
| Treatment Regimen | Efficacy (Remission Rate) | Patient Population | Reference |
| DSG alone (≥1 week after other agents) | 100% | 3 cases of early acute rejection | [8] |
| Rescue use of DSG (<1 week after other agents) | 88% | 8 cases of early acute rejection | [8] |
| Combined use of DSG with other agents | 86% | 7 cases of early acute rejection | [8] |
| Overall remission rate | 79% | 34 cases of rejection | [8] |
| Reversal of acute rejection | 70-80% | Multicenter clinical trials | [2] |
| Intermittent administration for AOCR | 67% | 6 kidney transplant recipients | [9] |
Table 4: Clinical Trial Dosages for Renal Rejection
| Dosage | Route of Administration | Frequency | Reference |
| 40 - 220 mg/m² | Intravenous | - | [8] |
| 200 - 300 mg per body | Intermittent | Every 2 or 4 weeks for >6 months | [9] |
| 4 or 6 mg/kg per day | 3-hour intravenous infusion | For 5 days | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
4.1. Cytotoxic T-Lymphocyte (CTL) Assay (51Cr Release Assay)
This assay measures the ability of CTLs to lyse target cells.
-
Target Cell Labeling:
-
Harvest target cells (e.g., tumor cells or allogeneic lymphocytes) and wash with culture medium.
-
Resuspend 1 x 106 cells in 100 µL of fetal bovine serum.
-
Add 100 µCi of Na251CrO4 and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled target cells three times with a large volume of culture medium to remove unincorporated 51Cr.
-
Resuspend the cells in culture medium at a concentration of 1 x 105 cells/mL.
-
-
Assay Setup:
-
Plate effector cells (CTLs) at various concentrations in a 96-well U-bottom plate.
-
Add 1 x 104 labeled target cells to each well (effector-to-target ratios are typically varied).
-
For spontaneous release control, add only target cells to wells with medium.
-
For maximum release control, add target cells to wells with a cell-lysing agent (e.g., 1% Triton X-100).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
4.2. NF-κB Reporter Gene Assay
This assay is used to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate growth medium.
-
Co-transfect the cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).
-
-
Compound Treatment and Stimulation:
-
After transfection, seed the cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of 15-Deoxyspergualin for a specified period (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for a defined time (e.g., 6-24 hours). Include unstimulated and vehicle-treated controls.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity by 15-Deoxyspergualin relative to the stimulated control.
-
Toxicology and Adverse Effects
Clinical trials have reported several adverse reactions to 15-Deoxyspergualin, which are generally mild and reversible. These include:
-
Reductions in white blood cell count and platelets[8]
-
Anemia[8]
-
Perioral numbness[8]
-
Gastrointestinal disturbances[8]
Importantly, these side effects were typically not severe enough to necessitate discontinuation of treatment.[8]
Conclusion
15-Deoxyspergualin is a promising immunosuppressive agent with a well-defined, unique mechanism of action centered on the inhibition of T-cell proliferation and effector functions. Its clinical efficacy in preventing and treating graft rejection has been established. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of DSG and its analogs. Future research should focus on optimizing dosing regimens to maximize efficacy while minimizing adverse effects, and on exploring its application in a wider range of immune-mediated disorders.
References
- 1. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. enamine.net [enamine.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
15-Deoxyspergualin: A Comprehensive Technical Guide on its Potential as an Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Deoxyspergualin (DSG), a synthetic analog of the natural product spergualin, has garnered significant interest for its potent immunosuppressive and potential antitumor activities. Originally developed as an immunosuppressant for organ transplantation, its unique mechanism of action, primarily centered on the inhibition of polyamine biosynthesis and the modulation of immune responses, has prompted investigation into its utility as an anticancer agent. This technical guide provides an in-depth overview of 15-Deoxyspergualin, consolidating key findings on its synthesis, mechanism of action, preclinical antitumor efficacy, and clinical evaluation. The information is presented to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this intriguing molecule.
Chemical Synthesis
The synthesis of 15-Deoxyspergualin has historically been challenging, characterized by lengthy routes and low overall yields, typically ranging from 0.3% to 18%.[1][2] A significant advancement in its synthesis involves a microwave-accelerated Ugi multi-component reaction. This improved method streamlines the process, generating the peptoid core in a single step and boosting the overall yield to a more efficient 31% to 47%.[1][2] This optimized synthetic route is crucial for enabling more extensive biological evaluation and the generation of novel, more stable analogs.
Mechanism of Antitumor Action
The antitumor effects of 15-Deoxyspergualin are multifaceted, stemming from its ability to interfere with critical cellular processes, including polyamine metabolism and immune cell function.
Inhibition of Polyamine Biosynthesis
Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and differentiation. Cancer cells often exhibit elevated polyamine levels, making the polyamine biosynthesis pathway an attractive target for anticancer therapy. 15-Deoxyspergualin has been shown to inhibit several key enzymes in this pathway:
-
Spermidine Synthase: DSG acts as a non-competitive inhibitor with respect to putrescine.[3]
-
Spermine Synthase: DSG exhibits competitive inhibition with respect to spermidine.[3]
-
Polyamine Oxidase: This enzyme is also inhibited by DSG.[3]
The inhibition of these enzymes leads to a marked depletion of intracellular polyamine levels, which in turn significantly diminishes protein synthesis, a critical step for cancer cell proliferation.[3] Interestingly, the impact on DNA and RNA synthesis is reported to be minimal.[3]
Immunomodulatory Effects
Beyond its direct impact on tumor cell metabolism, 15-Deoxyspergualin exerts potent immunosuppressive effects, which can paradoxically contribute to its antitumor activity in certain contexts or be a focus for combination therapies. DSG has been observed to suppress the generation of alloreactive secondary cytotoxic T lymphocytes (CTLs) primarily during their differentiation phase.[4][5] This effect is thought to be mediated by inhibiting the production of interferon-gamma (IFN-γ), as the inhibitory effect of a DSG derivative on CTL induction can be abolished by the addition of exogenous IFN-γ.[4][5]
Inhibition of DNA Polymerase Alpha
Further studies have revealed that 15-Deoxyspergualin can reduce the activity of DNA polymerase alpha, an enzyme crucial for DNA replication, while not affecting DNA polymerase beta.[6] This selective inhibition contributes to its cytostatic effects on rapidly dividing cancer cells.
Preclinical Antitumor Activity: Quantitative Data
The preclinical antitumor efficacy of 15-Deoxyspergualin has been evaluated in various cancer models, demonstrating notable activity, particularly against hematological malignancies.
| Cell Line/Tumor Model | Assay Type | Efficacy Metric | Value | Reference |
| L5178y (T-cell leukemia) | In vitro | ED50 | 0.0007 µM | [6] |
| Murine Lymphocytes | In vitro | ED50 | ~25 µM | [6] |
| CV-1 (Monkey Kidney Cells) | In vitro | ED50 | 16.3 µM | [6] |
| L1210 Leukemia (i.p. implanted) | In vivo (mice) | Increased Lifespan | >150% (at 25 mg/kg, days 1-9) | [7] |
| L1210 Leukemia (s.c. implanted) | In vivo (mice) | Tumor Burden Reduction | 4-6 log10 units | [7] |
| P388 Leukemia | In vivo (mice) | Prolonged Survival Time | Data not specified | [3] |
Clinical Evaluation
The translation of preclinical findings into clinical efficacy for cancer treatment has been challenging.
A Phase II clinical trial of 15-Deoxyspergualin in patients with metastatic breast cancer who had failed frontline chemotherapy did not demonstrate significant antitumor activity.[8] In this study, patients were administered doses of 1800 mg/m²/d or 2150 mg/m²/d by continuous intravenous infusion for 5 days.[8] No complete or partial responses were observed, with a median time to progression of eight weeks.[8] The primary toxicities were neuromuscular side effects and granulocytopenia.[8]
Conversely, clinical trials evaluating DSG for the treatment of recurrent graft rejection in renal transplant recipients have shown high remission rates, underscoring its potent immunosuppressive capabilities.[9] An overall remission rate of 79% was observed in 34 cases of rejection.[9]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Cancer cell lines (e.g., L5178y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density.
-
Drug Treatment: 15-Deoxyspergualin is dissolved in a suitable solvent and serially diluted to achieve a range of concentrations. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or by direct cell counting.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The ED50 (effective dose for 50% inhibition) is determined by plotting the percentage of inhibition against the drug concentration.
In Vivo Antitumor Efficacy in a Mouse Leukemia Model (General Protocol)
-
Animal Model: Immunocompetent or immunodeficient mice are used, depending on the study's objective.
-
Tumor Implantation: A specified number of leukemia cells (e.g., L1210) are implanted either intraperitoneally (i.p.) or subcutaneously (s.c.) into the mice.
-
Drug Administration: 15-Deoxyspergualin is administered to the mice via a specific route (e.g., i.p.) and schedule (e.g., daily for 9 days). A control group receives a vehicle solution.
-
Monitoring: The mice are monitored daily for signs of toxicity and tumor growth. For s.c. tumors, tumor volume is measured regularly. For i.p. tumors, survival time is the primary endpoint.
-
Endpoint Analysis: For s.c. models, the tumor burden reduction is calculated at the end of the treatment. For i.p. models, the increase in lifespan is calculated compared to the control group.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: Inhibition of Polyamine Biosynthesis
Caption: Inhibition of Polyamine Biosynthesis by 15-Deoxyspergualin.
Experimental Workflow: Preclinical Evaluation of 15-Deoxyspergualin
Caption: Workflow for Preclinical Evaluation of Antitumor Agents.
Conclusion and Future Directions
15-Deoxyspergualin is a molecule with a well-defined and unique mechanism of action that includes the inhibition of polyamine biosynthesis and potent immunomodulation. While its preclinical antitumor activity, particularly against leukemia models, is promising, clinical trials in solid tumors have been less successful. The disconnect between preclinical and clinical results may be attributable to factors such as dose, schedule, and tumor type.
Future research should focus on:
-
Combination Therapies: The immunomodulatory properties of DSG could be leveraged in combination with immune checkpoint inhibitors or other immunotherapies.
-
Biomarker Development: Identifying biomarkers to predict which tumors are most likely to respond to DSG based on their dependence on the polyamine pathway could enable more targeted clinical trials.
-
Analog Development: The improved synthesis methods allow for the creation of more stable and potentially more potent analogs with an improved therapeutic index.
-
Exploring Different Cancer Types: Given its potent activity in leukemia models, further investigation in a broader range of hematological malignancies may be warranted.
References
- 1. Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Deoxyspergualin, an antiproliferative agent for human and mouse leukemia cells shows inhibitory effects on the synthetic pathway of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyspergualin, a potent antitumor agent: further studies on the cytobiological mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical antitumor activity and pharmacological properties of deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of deoxyspergualin in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel rescue drug, 15-deoxyspergualin. First clinical trials for recurrent graft rejection in renal recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Properties of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin, a terminal metabolite of the cyclooxygenase-2 (COX-2) pathway.[1] Unlike many other prostaglandins (B1171923) that are pro-inflammatory, 15d-PGJ2 exhibits potent anti-inflammatory and pro-resolving properties.[1][2] It is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation, lipid metabolism, and cell proliferation.[3][4] The anti-inflammatory effects of 15d-PGJ2 are mediated through both PPARγ-dependent and -independent mechanisms, making it a subject of intense research for its therapeutic potential in various inflammatory disorders.[1][4]
This technical guide provides a comprehensive overview of the anti-inflammatory properties of 15d-PGJ2, focusing on its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways involved.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 15d-PGJ2 are multifaceted, primarily revolving around the modulation of key signaling pathways and transcription factors that govern the inflammatory response.
1. Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation:
15d-PGJ2 is a high-affinity endogenous ligand for PPARγ.[3][4] Upon binding, the 15d-PGJ2/PPARγ complex heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction can lead to:
-
Transrepression of Pro-inflammatory Genes: The activated PPARγ complex can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription (STAT) proteins.[1][2] This interference prevents the transcription of their target genes, which include various cytokines, chemokines, and adhesion molecules.
-
Induction of Anti-inflammatory Genes: The complex can also directly upregulate the expression of genes with anti-inflammatory properties.
2. PPARγ-Independent Mechanisms:
A significant portion of 15d-PGJ2's anti-inflammatory activity occurs independently of PPARγ activation. These effects are largely attributed to the electrophilic α,β-unsaturated carbonyl group within its cyclopentenone ring structure, which allows it to form covalent adducts with cellular proteins, particularly on cysteine residues.[4][5]
-
Direct Inhibition of the NF-κB Pathway: 15d-PGJ2 can directly inhibit multiple steps in the NF-κB signaling cascade.[3][4] This includes:
-
Inhibition of IκB Kinase (IKK): 15d-PGJ2 can covalently modify and inhibit IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα.[4][5] This prevents the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB p50/p65 dimer.[5][6]
-
Direct Modification of NF-κB Subunits: 15d-PGJ2 can directly interact with cysteine residues in the DNA-binding domains of NF-κB subunits, such as p65 and p50, thereby preventing their binding to DNA.[3][5]
-
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: 15d-PGJ2 can influence the activity of MAPK signaling cascades, including p38, JNK, and ERK.[7][8] The effects can be context-dependent, with some studies showing inhibition of pro-inflammatory MAPK signaling.[8]
-
Activation of the Nrf2 Pathway: 15d-PGJ2 can activate the transcription factor Nrf2, which is a master regulator of the antioxidant response.[1] This leads to the expression of antioxidant and cytoprotective genes, which can help to mitigate oxidative stress associated with inflammation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from various studies, illustrating the dose-dependent anti-inflammatory effects of 15d-PGJ2.
Table 1: Inhibition of Pro-inflammatory Mediators
| Cell Type/Model | Inflammatory Stimulus | 15d-PGJ2 Concentration | Effect | Reference |
| RAW264.7 Macrophages | LPS (1 µg/ml) | 10 µM | Inhibition of PGE2 production | [3] |
| Human Endothelial Cells | TNF-α | 1-10 µM | Reduced expression of adhesion molecules and chemokines | [9] |
| Murine Model of Colitis | DSS | Intraperitoneal injection | Reduced IL-6 expression and STAT3 phosphorylation | [2][10] |
| Rat Model of Muscle Hyperalgesia | Carrageenan | 10 and 100 ng | Prevention of mechanical hyperalgesia (ED50 = 5.8 ng) | [11] |
| Osteosarcoma Cells | - | 20 µM | Inhibition of cell growth | [7] |
Table 2: Modulation of Signaling Pathways
| Cell Type | Pathway | 15d-PGJ2 Concentration | Effect | Reference |
| RAW264.7 Macrophages | NF-κB (DNA binding) | ~5 µM | Inhibition of NF-κB DNA binding activity | [3] |
| Osteosarcoma Cells | MAPK (ERK1/2, p38, JNK) | 20 µM | Time-dependent increase in phosphorylation/activation | [7] |
| Human Breast Epithelial Cells | IKKβ | 10 µM | Inhibition of IKKβ catalytic activity | [5] |
| Mesangial Cells | iNOS and COX-2 expression | Nanomolar concentrations | Amplification of expression | [12] |
| Mesangial Cells | iNOS and COX-2 expression | ≥ 5 µM | Inhibition of expression | [12] |
Experimental Protocols
This section provides an overview of common methodologies used to investigate the anti-inflammatory properties of 15d-PGJ2.
1. Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophage-like RAW264.7 cells, human monocytic THP-1 cells, human umbilical vein endothelial cells (HUVECs), and various cancer cell lines such as osteosarcoma (U2-OS, Saos-2) and breast cancer cells.[3][5][7]
-
Inflammatory Stimuli: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β).[3][6][9]
-
15d-PGJ2 Treatment: 15d-PGJ2 is typically dissolved in a solvent like DMSO and added to the cell culture medium at various concentrations, often in the range of 1-40 µM.[5][7] A vehicle control (DMSO alone) is always included.
2. Western Blot Analysis for Protein Expression and Phosphorylation
-
Purpose: To quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., NF-κB, MAPK, Akt).
-
Methodology:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry. A loading control (e.g., β-actin or GAPDH) is used for normalization.[7]
-
3. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Purpose: To assess the DNA binding activity of NF-κB.
-
Methodology:
-
Nuclear extracts are prepared from treated and untreated cells.
-
The extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film or imaged to visualize the bands representing the NF-κB-DNA complexes.[3]
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Purpose: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant or in biological fluids.
-
Methodology:
-
A plate is coated with a capture antibody specific for the cytokine of interest.
-
Samples and standards are added to the wells.
-
A detection antibody, also specific for the cytokine, is added.
-
A substrate is added that reacts with an enzyme conjugated to the detection antibody, producing a color change.
-
The absorbance is measured, and the cytokine concentration in the samples is determined by comparison to the standard curve.[13]
-
5. In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Edema/Muscle Hyperalgesia: Carrageenan is injected into the paw or muscle of rodents to induce localized inflammation. 15d-PGJ2 is administered before or after the carrageenan challenge, and its effect on paw volume or pain sensitivity is measured.[11]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: DSS is administered in the drinking water of mice to induce colitis, which mimics inflammatory bowel disease. 15d-PGJ2 is administered (e.g., by intraperitoneal injection), and its effects on disease severity, colon length, and inflammatory markers in the colon are assessed.[2][10]
-
LPS-Induced Systemic Inflammation: LPS is injected into mice to induce a systemic inflammatory response. The effect of 15d-PGJ2 on serum cytokine levels and animal survival can be evaluated.[13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize key signaling pathways and a typical experimental workflow.
References
- 1. 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂, an electrophilic lipid mediator of anti-inflammatory and pro-resolving signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 3. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15-Deoxy-Δ12,14-prostaglandin J2 Induces Apoptosis in Ha-ras-transformed Human Breast Epithelial Cells by Targeting IκB kinase–NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15d-PGJ2 Promotes ROS-Dependent Activation of MAPK-Induced Early Apoptosis in Osteosarcoma Cell In Vitro and in an Ex Ovo CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin 15d-PGJ2 targets PPARγ and opioid receptors to prevent muscle hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Supercritical Fluid Extraction of 15-Deoxy-Δ12,14-prostaglandin J2 from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
It is presumed that the query for "15-Deoxypulic acid" contains a typographical error and refers to 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) , a naturally occurring prostaglandin (B15479496) D2 metabolite.[1][2] This cyclopentenone prostaglandin has garnered significant interest within the scientific community for its potent anti-inflammatory properties.[3][4] 15d-PGJ2 is known to modulate key inflammatory pathways, including the NF-κB signaling cascade, and is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][5][6]
While the presence of 15d-PGJ2 has been identified in various biological systems, particularly in inflammatory processes, its extraction from plant sources presents a novel area of exploration for natural product-based drug discovery.[2][7] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) offers a green and efficient alternative to traditional solvent extraction methods for isolating bioactive lipids from plant materials.[8][9] SFE provides the advantage of low-temperature processing, which is ideal for heat-sensitive molecules like prostaglandins, and avoids the use of toxic organic solvents.[9][10]
These application notes provide a detailed, albeit representative, protocol for the extraction of 15d-PGJ2 from a hypothetical plant matrix using SFE. The methodologies are based on established principles for the SFE of lipids and other bioactive compounds from plants.[11][12][13]
Experimental Protocols
Sample Preparation
Proper preparation of the plant material is crucial for efficient extraction. The primary goals are to increase the surface area for solvent penetration and to reduce the moisture content, which can interfere with the extraction process.
-
Drying: Fresh plant material (e.g., leaves, stems, or roots) should be freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to minimize thermal degradation of 15d-PGJ2.
-
Grinding: The dried plant material should be ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for extraction, leading to higher yields.
-
Moisture Content Analysis: The moisture content of the powdered plant material should be determined to ensure consistency between batches.
Supercritical Fluid Extraction (SFE)
The following protocol outlines a general procedure for the SFE of 15d-PGJ2. The optimal conditions may vary depending on the specific plant matrix and SFE equipment.
-
Instrumentation: A laboratory-scale SFE system equipped with a high-pressure pump, an extraction vessel, a back-pressure regulator, and a collection vessel is required.
-
Extraction Parameters:
-
Supercritical Fluid: Supercritical CO2 (scCO2) is the primary solvent due to its non-polar nature, which is suitable for lipid extraction.[10]
-
Co-solvent: To enhance the extraction of the moderately polar 15d-PGJ2, a polar co-solvent such as ethanol (B145695) or methanol (B129727) can be added to the scCO2. The percentage of co-solvent is a critical parameter to optimize.[10]
-
Temperature: A relatively low temperature range (e.g., 40-60°C) is recommended to prevent the degradation of 15d-PGJ2.[13][14]
-
Pressure: The pressure should be optimized to achieve the desired density and solvating power of the scCO2. A typical range for lipid extraction is 200-400 bar.[13][14]
-
CO2 Flow Rate: A constant flow rate of CO2 should be maintained throughout the extraction process.
-
-
Procedure:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure.
-
Heat the extraction vessel to the set temperature.
-
Introduce the co-solvent at the desired percentage.
-
Initiate the flow of scCO2 through the extraction vessel for a predetermined duration (dynamic extraction).
-
The extract-laden scCO2 is then depressurized in the collection vessel, causing the CO2 to return to its gaseous state and the extract to precipitate.
-
The collected extract can then be further purified and analyzed.
-
Post-Extraction Processing and Analysis
-
Fractionation: The crude extract may be further fractionated using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate 15d-PGJ2.
-
Quantification: The concentration of 15d-PGJ2 in the extract and its fractions can be determined using analytical methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Data Presentation
The following table summarizes the key parameters for the supercritical fluid extraction of 15d-PGJ2. These values are representative and should be optimized for specific applications.
| Parameter | Recommended Range | Rationale |
| Plant Material | ||
| Particle Size | 250-500 µm | Increases surface area for efficient extraction.[9] |
| Moisture Content | < 10% | High moisture can reduce extraction efficiency. |
| SFE Conditions | ||
| Supercritical Fluid | Carbon Dioxide (CO2) | Non-toxic, non-flammable, and readily available.[12] |
| Co-solvent | Ethanol (5-15%) | Increases the polarity of the supercritical fluid to enhance the solubility of 15d-PGJ2.[10] |
| Temperature | 40 - 60 °C | Prevents thermal degradation of the target compound.[13][14] |
| Pressure | 250 - 350 bar | Optimizes the density and solvating power of the scCO2 for lipid-like molecules.[12][13] |
| CO2 Flow Rate | 2 - 5 mL/min | Influences the extraction kinetics. |
| Extraction Time | 60 - 120 min | Duration required for complete extraction, to be determined experimentally. |
| Collection | ||
| Separator Pressure | 40 - 60 bar | Allows for the efficient precipitation of the extract. |
| Separator Temperature | 20 - 30 °C | Facilitates the separation of CO2 from the extract. |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the supercritical fluid extraction of 15d-PGJ2 from a plant source.
References
- 1. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]
- 4. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lucris.lub.lu.se [lucris.lub.lu.se]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Extraction from Plant and Muscle Tissues Using Supercritical CO2 | Semantic Scholar [semanticscholar.org]
- 12. Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
HPLC-MS/MS method for quantification of 15-Deoxypulic acid
An HPLC-MS/MS method for the quantification of 15-Deoxyspergualin (15-DSP), a potent immunosuppressant, has been developed and validated for use in human plasma. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring in clinical trials and patient care. The following application note provides a detailed protocol for this sensitive and specific assay.
Introduction
15-Deoxyspergualin (Gusperimus) is an immunosuppressive agent that has been investigated for its potential in treating various autoimmune diseases and in preventing rejection following organ transplantation. Accurate and reliable quantification of 15-DSP in biological matrices is essential for understanding its pharmacokinetics and for optimizing dosing regimens. This document details a robust HPLC-MS/MS method for the determination of 15-DSP in human plasma.
Materials and Reagents
| Reagent/Material | Source |
| 15-Deoxyspergualin (Reference Standard) | Commercially available |
| 15-Deoxyspergualin-d4 (Internal Standard) | Custom synthesis or commercially available |
| Acetonitrile (B52724) (HPLC Grade) | Fisher Scientific or equivalent |
| Methanol (HPLC Grade) | Fisher Scientific or equivalent |
| Formic Acid (LC-MS Grade) | Sigma-Aldrich or equivalent |
| Water (Deionized, 18 MΩ·cm) | Milli-Q system or equivalent |
| Human Plasma (K2EDTA) | Biological specialty company |
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of 15-DSP and the internal standard (IS) from human plasma.
-
Pre-treatment: To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (100 ng/mL 15-Deoxyspergualin-d4 in water). Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Injection: Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 15-DSP: 499.4 -> 143.1; IS: 503.4 -> 147.1 |
| Collision Energy | 15-DSP: 35 eV; IS: 35 eV |
| Declustering Potential | 15-DSP: 80 V; IS: 80 V |
| Entrance Potential | 10 V |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of 15-DSP to the internal standard against the nominal concentration of 15-DSP. The curve was linear over the concentration range of 1.0 to 1000 ng/mL.
| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | Accuracy (%) |
| 1.0 | 0.021 | 102.3 |
| 5.0 | 0.105 | 98.7 |
| 25.0 | 0.522 | 101.1 |
| 100.0 | 2.098 | 99.5 |
| 500.0 | 10.45 | 100.8 |
| 1000.0 | 21.02 | 99.2 |
Quality Control Samples
The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3.0 | 2.95 | 98.3 | 4.5 |
| Medium | 150.0 | 152.1 | 101.4 | 3.2 |
| High | 800.0 | 790.4 | 98.8 | 2.8 |
Experimental Workflow
Caption: Experimental workflow for 15-Deoxyspergualin quantification.
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 15-Deoxy-pulchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Deoxy-pulchellin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including potential anticancer effects. The cytotoxic potential of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as cysteine residues in proteins, thereby disrupting cellular processes.[1][2] This document provides a detailed protocol for establishing an in vitro cytotoxicity assay for 15-Deoxy-pulchellin, a critical step in the preliminary screening of its potential as a therapeutic agent.
The following protocols outline methods for determining the concentration-dependent cytotoxic effects of 15-Deoxy-pulchellin on cancer cell lines, employing commonly used and well-validated assays such as the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay for mechanistic insights.
Experimental Workflow
The overall experimental workflow for assessing the in vitro cytotoxicity of 15-Deoxy-pulchellin is depicted below.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Materials and Reagents
-
15-Deoxy-pulchellin (ensure purity and proper storage)
-
Selected cancer cell lines (e.g., HeLa, A549, HL-60) and a non-cancerous cell line (e.g., HaCaT) for selectivity assessment.[3]
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well cell culture plates
-
Microplate reader
Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is crucial for a comprehensive cytotoxicity profile. It is recommended to use a panel of cell lines representing different cancer types. For sesquiterpene lactones, human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HL-60 (leukemia) are commonly used.[2] Including a non-cancerous cell line, such as HaCaT (human keratinocytes), will help in determining the selectivity of the compound.[3]
Protocol:
-
Culture the selected cell lines in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Preparation of 15-Deoxy-pulchellin Stock Solution
-
Dissolve 15-Deoxy-pulchellin in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in the cell culture medium to the desired concentrations just before use. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[4]
Protocol:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of 15-Deoxy-pulchellin (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of membrane integrity.[3]
Protocol:
-
Follow the same cell seeding and treatment procedure as in the MTT assay.
-
At the end of the incubation period, use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Briefly, collect the cell culture supernatant and measure the LDH activity.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (Annexin V staining) and membrane permeability (PI staining).
Protocol:
-
Seed cells in a 6-well plate and treat them with 15-Deoxy-pulchellin at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of 15-Deoxy-pulchellin on Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HL-60 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HaCaT | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with 15-Deoxy-pulchellin
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 0 | Value | Value | Value | Value |
| 15-Deoxy-pulchellin | IC50/2 | Value | Value | Value | Value |
| IC50 | Value | Value | Value | Value | |
| 2 x IC50 | Value | Value | Value | Value |
Potential Signaling Pathway
Sesquiterpene lactones often induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this pathway is shown below.
Caption: Intrinsic apoptosis signaling pathway.
Conclusion
These protocols provide a robust framework for the initial in vitro cytotoxic evaluation of 15-Deoxy-pulchellin. The data generated from these assays will be instrumental in determining the compound's potential for further development as an anticancer agent and will guide future mechanistic studies. It is important to perform each experiment with appropriate controls and to replicate the findings to ensure their validity.
References
- 1. Cytotoxicity of some sesquiterpene lactones "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Performing an Apoptosis Assay with 15-Deoxy-Δ12,14-prostaglandin J2
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a terminal metabolite of prostaglandin D2 (PGD2).[1][2][3] It is widely recognized for its potent anti-inflammatory and anti-neoplastic properties.[4] A significant body of research has demonstrated that 15d-PGJ2 can inhibit cell proliferation and induce programmed cell death, or apoptosis, in a wide array of cancer cell lines, including those from breast, lung, colon, and leukemia.[2][5][6] Its ability to trigger apoptosis makes it a compound of significant interest for cancer therapy research. The mechanisms underlying its pro-apoptotic effects are multifaceted and often cell-type specific, involving both receptor-dependent and independent pathways.[4][7][8]
The primary mechanism of 15d-PGJ2-induced apoptosis often begins with the rapid generation of intracellular reactive oxygen species (ROS).[2][5][9] This oxidative stress acts as a key upstream signal, triggering several downstream signaling cascades. These include the activation of mitogen-activated protein kinases (MAPKs) like JNK, p38, and ERK, and the inactivation of pro-survival pathways such as the PI3K/Akt signaling cascade.[5][9][10] Ultimately, these signals converge on the mitochondria, leading to mitochondrial dysfunction and the activation of the intrinsic and/or extrinsic apoptosis pathways, often culminating in the activation of executioner caspases like caspase-3.[7][8][10]
This document provides a detailed guide for researchers on how to design and perform apoptosis assays using 15d-PGJ2, covering key experimental protocols and data interpretation.
Key Signaling Pathways in 15d-PGJ2-Induced Apoptosis
15d-PGJ2 initiates apoptosis through a complex signaling network. The diagram below illustrates the principal pathways activated by 15d-PGJ2, leading to programmed cell death.
Data Presentation: Experimental Parameters for 15d-PGJ2
The optimal concentration of 15d-PGJ2 and incubation time can vary significantly depending on the cell line. The following table summarizes conditions reported in the literature to guide experimental design.
| Cell Line | 15d-PGJ2 Concentration | Incubation Time | Key Apoptotic Events Observed | Citation(s) |
| Osteosarcoma (U2-OS, Saos-2) | 20 µM | 24 - 72 hours | ROS production, MAPK activation, Caspase-7/PARP cleavage. | [9] |
| Leukemia (HL-60) | Dose-dependent (e.g., 5-20 µM) | 24 hours | ROS generation, Akt inactivation, mitochondrial injury. | [5] |
| Human Breast Cancer (MDA-MB-231) | 10 µM | 36 - 48 hours | G1 cell cycle arrest, nuclear condensation. | [6] |
| Non-Small Cell Lung Carcinoma (A549) | 10 µM | 24 hours | ROS production, decreased GSH, caspase activation. | [2] |
| Human Glioma (A172) | 10-20 µM | 24 hours | ROS generation, mitochondrial membrane depolarization. | [1] |
| Human Microvascular Endothelial (HMEC-1) | Not specified | Not specified | Increased Bax/Bcl-2 ratio, Caspase-9 and -3 activation. | [10] |
Experimental Protocols
A generalized workflow for assessing apoptosis induced by 15d-PGJ2 is presented below. It involves cell culture, treatment, and subsequent analysis using one or more standard apoptosis assays.
Protocol 1: Annexin V/PI Staining for Apoptosis Detection
This is the most common method for quantifying early and late-stage apoptosis. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
Materials and Reagents:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (e.g., 100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentration of 15d-PGJ2 for the appropriate duration. Include a vehicle-treated sample as a negative control.
-
Prepare Buffers: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[12]
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin. Combine all cells for each sample.
-
Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with cold PBS, then centrifuge again.
-
Resuspend Cells: Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12][13] The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution to the 100 µL cell suspension.[11] Gently vortex the mixture.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[13]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls.
Interpretation of Results:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a minimal population in typical apoptosis).
Protocol 2: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects the extensive DNA fragmentation that is a hallmark of late-stage apoptosis.[14][15] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.[14][16]
Materials and Reagents:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
PBS
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS or Proteinase K)[14]
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Grow and treat cells on coverslips (for microscopy) or in plates.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[16]
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells to allow enzyme entry by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[14] For tissue sections, a harsher treatment like Proteinase K may be needed.[14]
-
Controls:
-
TdT Labeling Reaction:
-
Wash cells with PBS.
-
Prepare the TdT reaction mix according to the kit manufacturer's instructions (typically TdT enzyme, labeled dUTPs, and reaction buffer).
-
Add the reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[14]
-
-
Detection:
-
Stop the reaction and wash the cells.
-
If using an indirect detection method (e.g., Br-dUTP), add the corresponding fluorescently-labeled antibody.
-
Counterstain nuclei with a dye like DAPI to visualize all cells.
-
-
Analysis: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence. Alternatively, stained cells can be analyzed by flow cytometry.
Protocol 3: Colorimetric Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] This assay measures its activity by detecting the cleavage of a specific peptide substrate linked to a colorimetric reporter molecule, p-nitroaniline (pNA).[18][19] The amount of color produced is proportional to the caspase-3 activity in the cell lysate.
Materials and Reagents:
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Treated and control cells
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Induce Apoptosis: Treat cells with 15d-PGJ2 and prepare a corresponding untreated control sample.
-
Prepare Cell Lysate:
-
Count the cells and pellet approximately 1-5 x 10^6 cells by centrifugation.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[18][20]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare the Reaction Mix by adding DTT to the 2X Reaction Buffer according to the kit's protocol (e.g., 10 µL of 1M DTT per 1 mL of buffer).[19]
-
Add 50 µL of the 2X Reaction Buffer/DTT mix to each well containing lysate.[19]
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA).[19]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[18][19]
-
Data Analysis: Compare the absorbance values of the 15d-PGJ2-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
References
- 1. 15-deoxy-(Delta12,14)-prostaglandin J2 (15d-PGJ2) induces cell death through caspase-independent mechanism in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by 15d-PGJ2 via ROS formation: an alternative pathway without PPARγ activation in non-small cell lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Deoxy-Δ12,14-prostaglandin J2: The endogenous electrophile that induces neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15d-PGJ2 induces apoptosis by reactive oxygen species-mediated inactivation of Akt in leukemia and colorectal cancer cells and shows in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Deoxy-Δ12,14-prostaglandin J2 induces PPARγ- and p53-independent apoptosis in rabbit synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. clyte.tech [clyte.tech]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. assaygenie.com [assaygenie.com]
- 17. caspase3 assay [assay-protocol.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. abcam.com [abcam.com]
- 20. mpbio.com [mpbio.com]
Synthesizing Analogs of 15-Deoxypulic Acid: Application Notes and Protocols for Researchers
Introduction
Pulvinic acids and their derivatives are a class of natural products exhibiting a range of biological activities. Their core structure, the γ-ylidenebutenolide, is a key pharmacophore that has attracted significant interest from the drug discovery and development community. This document provides detailed application notes and experimental protocols for the synthesis of pulvinic acid and pulvinone derivatives, offering researchers a practical guide to producing these compounds for further investigation. The methodologies described herein are based on published synthetic strategies and are intended to be adapted for the synthesis of novel derivatives, including analogs of 15-Deoxypulic acid.
I. Bioinspired Synthesis of Pulvinic Acid Derivatives via Suzuki-Miyaura Coupling and Oxidative Ring Cleavage
This strategy mimics the proposed biosynthetic pathway of pulvinic acids, starting from terphenyl-quinones. It allows for the synthesis of both symmetrical and unsymmetrical pulvinic acid derivatives.
Application Notes:
This bioinspired approach is particularly useful for creating a library of diverse pulvinic acid analogs by varying the arylboronic acids used in the Suzuki-Miyaura coupling steps. The sequential coupling allows for the introduction of two different aryl groups, leading to unsymmetrical derivatives. The oxidative cleavage of the terphenyl-quinone scaffold to the bis-lactone (B144190) intermediate is a key step, followed by methanolysis and deprotection to yield the final pulvinic acid.
Experimental Protocol: General Procedure
Step 1: Synthesis of Terphenyl-quinones via Sequential Suzuki-Miyaura Coupling
-
To a solution of a dihalo-p-benzoquinone (e.g., 2,5-dibromo-3,6-dimethoxy-p-benzoquinone) in a suitable solvent (e.g., toluene), add the first arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., K₂CO₃ or CsF).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 120°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and add the second arylboronic acid (1.1 equivalents) and fresh catalyst and base.
-
Reheat the mixture to the same temperature and stir until the mono-arylated intermediate is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the terphenyl-quinone.
Step 2: Oxidative Ring Cleavage to Bis-lactone Intermediate
-
Dissolve the synthesized terphenyl-quinone in a mixture of acetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO).
-
Heat the reaction mixture, typically at 80-100°C, for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting bis-lactone by chromatography.
Step 3: Methanolysis and Deprotection to Pulvinic Acid
-
Treat the bis-lactone intermediate with a solution of sodium methoxide (B1231860) in methanol (B129727) at room temperature.
-
Stir the reaction until the bis-lactone is fully converted, as indicated by TLC.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the pulvinic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. If protecting groups are present, a subsequent deprotection step (e.g., using BBr₃ for methoxy (B1213986) groups) may be necessary.
Quantitative Data:
| Starting Material (Halo-quinone) | Arylboronic Acid 1 | Arylboronic Acid 2 | Product (Terphenyl-quinone) | Yield |
| 2,5-dibromo-3,6-dimethoxy-quinone | (4-methoxyphenyl)boronic acid | (4-methoxyphenyl)boronic acid | Symmetrical terphenyl-quinone | Fair |
| 2,5-dibromo-3,6-dimethoxy-quinone | (4-methoxyphenyl)boronic acid | (3,4-dimethoxyphenyl)boronic acid | Unsymmetrical terphenyl-quinone | 28-50% |
| 2,5-dibromo-3,6-dimethoxy-quinone | furan-2-yl-boronic acid | - | Mono-arylated quinone | 24% |
Yields are reported as found in the literature and may vary based on specific substrates and reaction conditions.
Visualization:
Caption: Bioinspired synthesis of pulvinic acid derivatives.
II. Synthesis of Unsymmetrical Pulvinic Acids from Butenolides
This method provides a route to unsymmetrical pulvinic acids through the condensation of a metallated butenolide with a benzoylformate derivative.
Application Notes:
This approach is valuable for the targeted synthesis of specific unsymmetrical pulvinic acids. The choice of the substituted butenolide and the benzoylformate determines the final substitution pattern of the product. The dehydration of the tertiary alcohol intermediate is a critical and often challenging step.
Experimental Protocol: General Procedure
-
Preparation of the Butenolide: Synthesize the required 3-alkoxy or 3-aryloxy butenolide from the corresponding maleic anhydride derivative. This typically involves reduction of the anhydride.
-
Metallation and Condensation:
-
Dissolve the butenolide in a dry aprotic solvent (e.g., THF) and cool to -78°C under an inert atmosphere.
-
Add a strong base, such as lithium N-cyclohexyl-N-isopropylamide, dropwise and stir for a period to allow for metallation.
-
Add a solution of the desired methyl benzoylformate derivative in the same solvent.
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting tertiary alcohol intermediate by chromatography.
-
-
Dehydration:
-
Suspend the purified tertiary alcohol in a dry, non-polar solvent like benzene.
-
Add a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).
-
Heat the suspension to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, filter off the solid, and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the permethylated pulvinic acid derivative.
-
Quantitative Data:
Specific yield data for this multi-step process is not detailed in the provided search results but is generally described as producing the target compounds.
Visualization:
Caption: Synthesis of unsymmetrical pulvinic acids from butenolides.
III. Tandem C-Acylation-Cyclization for the Synthesis of Pulvinones
This novel two-step methodology provides efficient access to pulvinone derivatives, which are closely related to pulvinic acids.[1][2]
Application Notes:
This strategy utilizes functionalized 1,3-dioxolane-2,4-diones as activated synthons of α-hydroxy acids. The key is a tandem C-acylation-cyclization process that proceeds under mild conditions with good yields. This method is suitable for generating a variety of pulvinone derivatives by varying the starting aromatic aldehydes and other precursors.
Experimental Protocol: General Procedure
-
Synthesis of (Z)-5-arylidene-1,3-dioxolan-2,4-diones:
-
Prepare substituted 2-hydroxy-3-acrylic acids from the corresponding aromatic aldehydes and acetylglycine.
-
To a solution of the 2-hydroxy-3-acrylic acid in anhydrous diethyl ether at 0°C, add a phosgene (B1210022) solution (e.g., 20% in toluene).
-
Add a solution of triethylamine (B128534) in anhydrous diethyl ether dropwise over 1 hour.
-
Stir the reaction mixture at 0°C for an additional 2 hours.
-
Filter off the precipitate and evaporate the filtrate under reduced pressure to obtain the (Z)-5-arylidene-1,3-dioxolan-2,4-dione.
-
-
Tandem C-acylation-cyclization to form Pulvinones:
-
The detailed protocol for this step requires further elucidation from the full-text article but generally involves the reaction of the synthesized dioxolanedione with another precursor, leading to a tandem reaction that forms the pulvinone core.
-
Quantitative Data:
The search results describe this methodology as providing "excellent yields" under "mild conditions," but specific quantitative data is not provided in the abstracts.[1]
Visualization:
Caption: Tandem C-acylation-cyclization for pulvinone synthesis.
IV. Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound or its close analogs was not found in the provided search results. Further research, including biological screening and mechanism of action studies, would be required to elucidate the cellular targets and pathways affected by these compounds.
References
Application Notes and Protocols for 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a terminal metabolite of prostaglandin D2 (PGD2). It is a well-documented endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. Beyond its PPARγ agonist activity, 15d-PGJ2 exerts a wide range of biological effects through PPARγ-independent mechanisms, primarily due to its reactive α,β-unsaturated carbonyl group which can form covalent adducts with nucleophilic cellular components like cysteine residues in proteins.
Functionally, 15d-PGJ2 is recognized for its potent anti-inflammatory, anti-proliferative, and pro-apoptotic properties in various cell types, making it a subject of intense research in cancer biology, immunology, and inflammation[1][2]. Its mechanisms of action are complex and often cell-type specific, involving the modulation of key signaling pathways such as NF-κB, MAPK, and reactive oxygen species (ROS) generation[3][4][5]. These application notes provide detailed protocols for the preparation of cell cultures for 15d-PGJ2 treatment and subsequent analysis of its effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 15d-PGJ2 and a general experimental workflow for studying its cellular effects.
Caption: Key signaling pathways modulated by 15d-PGJ2.
Caption: General experimental workflow for 15d-PGJ2 treatment.
Materials and Reagents
-
Cell Lines: Specific to the research question (e.g., RAW 264.7 macrophages, Jurkat T-cells, U2-OS osteosarcoma cells, HUVEC).
-
Culture Media: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Antibiotics: Penicillin-Streptomycin (B12071052) solution.
-
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2): High purity, stored as a stock solution in a suitable solvent (e.g., DMSO or ethanol) at -20°C or -80°C.
-
Vehicle Control: The solvent used to dissolve 15d-PGJ2 (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For adherent cell detachment.
-
Reagents for specific assays: (e.g., MTT reagent, Annexin V-FITC/PI staining kit, antibodies for Western blotting, primers for RT-qPCR).
Experimental Protocols
Protocol 1: General Cell Culture Preparation for 15d-PGJ2 Treatment
-
Cell Culture Maintenance: Maintain the chosen cell line in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect from the flask.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into appropriate culture vessels (e.g., 6-well, 24-well, or 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency for adherent cells) at the time of treatment.
-
-
Cell Adherence and Growth: Allow the cells to adhere and grow for 24-48 hours before treatment. For suspension cells, allow them to recover and stabilize for a similar period.
Protocol 2: 15d-PGJ2 Treatment
-
Preparation of 15d-PGJ2 Working Solutions:
-
Thaw the 15d-PGJ2 stock solution on ice.
-
Prepare serial dilutions of 15d-PGJ2 in serum-free or low-serum (e.g., 0.5-1%) culture medium to achieve the desired final concentrations. The use of low-serum medium is often recommended to avoid non-specific binding of 15d-PGJ2 to serum proteins.
-
Also, prepare a vehicle control with the same final concentration of the solvent as in the highest concentration of 15d-PGJ2.
-
-
Cell Treatment:
-
Carefully remove the old culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared 15d-PGJ2 working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired duration (this can range from minutes for signaling pathway studies to 24-72 hours for viability and apoptosis assays).
-
Protocol 3: Post-Treatment Cell Viability Assessment (MTT Assay)
-
MTT Incubation: Following the treatment period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or accutase after a brief trypsinization.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Quantitative Data Summary
The effects of 15d-PGJ2 are highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize typical experimental parameters and observed effects based on published literature.
Table 1: Effective Concentrations and Durations of 15d-PGJ2 in Various Cell Lines
| Cell Line | Cell Type | 15d-PGJ2 Concentration (µM) | Treatment Duration | Observed Effects | Reference(s) |
| RAW 264.7 | Murine Macrophage | 6 | 1 hour | Inhibition of IKK activity | [6] |
| HeLa | Human Cervical Cancer | 10 | 16 hours | Inhibition of NF-κB DNA binding | [6] |
| U2-OS, Saos-2 | Human Osteosarcoma | 20 | 4 - 24 hours | Decreased cell viability, ROS production, MAPK activation | [4] |
| MG63, SaOS2, U2OS | Human Osteosarcoma | 10 - 40 | 24 - 72 hours | Inhibition of cell growth, induction of apoptosis | [5] |
| A549, H1299, H23 | Human Lung Adenocarcinoma | 5 - 20 | 24 - 48 hours | Decreased cell viability, inhibition of colony formation | [7] |
| CCRF-CEM, J-Jahn, Jurkat | Human T-cell Leukemia | 1 - 10 | 48 hours | Inhibition of proliferation, induction of apoptosis | [8] |
| HL-1 | Murine Cardiomyocyte | 15 | 4 hours | Increased TNFα expression, apoptosis | [9] |
| Human Myocytes, VECs, AECs | Human Reproductive Tissues | 32 | Pre-incubation | Modulation of inflammatory responses | [10][11] |
Table 2: Summary of 15d-PGJ2 Effects on Key Signaling Pathways
| Pathway | Effect | Cell Types | Mechanism | Reference(s) |
| NF-κB | Inhibition | Macrophages, HeLa, Osteoblasts | PPARγ-dependent and -independent; direct covalent modification of IKK and p65 | [2] |
| MAPK (JNK, p38) | Activation | Cardiomyocytes, Osteosarcoma | ROS-dependent activation leading to apoptosis | [4][5] |
| PPARγ | Activation | Adipocytes, Macrophages, Endothelial cells | Ligand binding, leading to transcriptional regulation of target genes | [6][1] |
| ROS Generation | Induction | Osteosarcoma, Cardiomyocytes | Early cellular response leading to MAPK activation and apoptosis | [4][5][9] |
| Akt | Inhibition | Osteosarcoma | Downregulation of Akt and p-Akt leading to apoptosis | [5] |
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers initiating studies with 15d-PGJ2. Due to the pleiotropic effects of this compound, it is crucial to carefully select the appropriate cell model, optimize treatment conditions (concentration and duration), and utilize a panel of assays to elucidate its specific mechanisms of action in the context of the research question. The provided diagrams and tables serve as a valuable starting point for experimental design and data interpretation.
References
- 1. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-Deoxy-Delta-12,14-prostaglandin J2 modulates pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 15-Deoxy-Delta-12,14-prostaglandin J2 modulates pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells [frontiersin.org]
Application Notes and Protocols for the Characterization of 15-Deoxypulic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Deoxypulic acid is a diterpenoid compound of scientific interest due to its potential biological activities, including antitumor, anti-inflammatory, and antioxidant effects.[1] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and drug development settings. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 95523-05-0 | [2] |
| Molecular Formula | C₂₀H₂₆O₄ | [3] |
| Molecular Weight | 330.4 g/mol | [3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
-
Experimental Workflow for HPLC Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for the identification and quantification of this compound, especially in complex matrices.
Experimental Protocol: LC-MS/MS
Objective: To confirm the identity and quantify this compound in a sample.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Electrospray ionization (ESI) source
-
C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol, using LC-MS grade solvents. For quantitative analysis, prepare a series of calibration standards of known concentrations.
-
-
LC-MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min, 20-95% B; 15-20 min, 95% B; 20-25 min, 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative (-) or Positive (+) |
| Scan Mode | Full Scan (for identification) and MRM (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
-
Data Analysis:
-
Identification: In full scan mode, identify the [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of this compound (330.4 g/mol ).
-
Quantification: In Multiple Reaction Monitoring (MRM) mode, monitor specific precursor-to-product ion transitions. Develop a calibration curve by plotting the peak area against the concentration of the reference standards. Use this curve to determine the concentration of this compound in the unknown sample. For triterpenoid (B12794562) analysis, a quantitation range of 3.00–3000 ng/g has been reported.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample (typically 5-10 mg)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters:
| Experiment | Key Parameters |
| ¹H NMR | Spectral width: ~16 ppm, Number of scans: 16-64, Relaxation delay: 1-2 s |
| ¹³C NMR | Spectral width: ~220 ppm, Number of scans: 1024 or more, Relaxation delay: 2 s |
| 2D NMR (COSY, HSQC, HMBC) | Standard parameter sets are typically used to establish correlations. |
-
Data Analysis and Expected Chemical Shifts:
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 0.7 - 1.5 | 15 - 30 |
| Methylene (CH₂) | 1.0 - 2.5 | 20 - 45 |
| Methine (CH) | 1.5 - 3.0 | 30 - 60 |
| Olefinic (C=CH) | 4.5 - 6.5 | 100 - 150 |
| Carboxylic Acid (COOH) | 10 - 13 | 170 - 185 |
| Lactone Carbonyl (C=O) | - | 170 - 180 |
| Carbon attached to Oxygen (C-O) | 3.5 - 4.5 | 60 - 90 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.
Experimental Protocol: FT-IR
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis and Expected Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300 - 2500 | Broad, strong |
| C-H (sp³) | 3000 - 2850 | Medium to strong |
| Lactone C=O | ~1770 - 1740 | Strong |
| Carboxylic Acid C=O | 1725 - 1700 | Strong |
| C-O Stretch | 1320 - 1210 | Strong |
Biological Activity and Signaling Pathways
Diterpenoid lactones, the class of compounds to which this compound belongs, are known to exert their biological effects, particularly their anti-cancer and anti-inflammatory activities, through the modulation of various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, literature on structurally similar compounds suggests potential involvement of pathways such as NF-κB, PI3K/Akt/mTOR, MAPK/ERK, and STAT3.[11] These pathways are crucial regulators of cell proliferation, apoptosis, inflammation, and angiogenesis.
For instance, some diterpenoid lactones have been shown to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism involves the inhibition of pro-survival signaling and the activation of pro-apoptotic pathways.
Hypothetical Signaling Pathway for Diterpenoid Lactone-Induced Apoptosis
Disclaimer: The signaling pathway depicted above is a generalized representation based on the activities of similar diterpenoid lactones and should be considered hypothetical for this compound pending specific experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligonucleotide microarray analysis of apoptosis induced by 15-methoxypinusolidic acid in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemicals and Biological Activities of Pulicaria genus: Emphasis on the Flavonoids and Sesquiterpenoids and Cytotoxicity Effects | Semantic Scholar [semanticscholar.org]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of 15-Deoxypulic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the comprehensive structural characterization of 15-Deoxypulic acid. The protocols outlined herein are intended to guide researchers in acquiring and interpreting NMR data to confirm the molecular structure, assign proton and carbon resonances, and establish stereochemical relationships within the molecule. While specific spectral data for this compound (CAS No. 95523-05-0) is not publicly available in scientific literature at the time of this writing, this document serves as a template and guide to the methodologies that would be employed for its structural determination.
Introduction
This compound is a diterpenoid natural product.[1] Its structural complexity, characterized by a specific arrangement of rings and functional groups, necessitates the use of advanced spectroscopic techniques for unambiguous characterization. NMR spectroscopy, through a series of experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provides the necessary data to piece together the molecular puzzle. These experiments allow for the determination of the carbon skeleton, the placement of substituents, and the relative stereochemistry of chiral centers.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 95523-05-0 |
| Molecular Formula | C₂₀H₂₆O₄ |
| Molecular Weight | 330.4 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the NMR spectra.[3]
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.[2]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
NMR Data Acquisition
The following NMR experiments are crucial for the structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR (Proton NMR):
-
Purpose: To identify the number of different types of protons, their chemical environment, and their scalar coupling relationships.
-
Typical Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-2 seconds.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Purpose: To determine the number of non-equivalent carbons and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).
-
Typical Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
Typical Parameters: Similar to ¹³C NMR with a specific pulse angle (135°).
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum indicate J-coupling.
-
Methodology: This is a homonuclear 2D experiment correlating ¹H chemical shifts with other ¹H chemical shifts.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms. Cross-peaks show correlations between the chemical shifts of a proton and its directly bonded carbon.
-
Methodology: This is a heteronuclear 2D experiment correlating ¹H and ¹³C chemical shifts over one bond.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To establish long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons.
-
Methodology: This is a heteronuclear 2D experiment that shows correlations between protons and carbons that are separated by multiple bonds.
-
Data Presentation (Hypothetical Data for this compound)
The following tables are templates and do not contain real experimental data for this compound due to its unavailability in the public domain. The chemical shifts are placeholders and are not representative of the actual compound.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| e.g., 5.80 | d | 1H | 8.5 | H-X |
| e.g., 4.25 | dd | 1H | 10.2, 4.5 | H-Y |
| e.g., 2.10 | m | 2H | H-Z | |
| e.g., 1.05 | s | 3H | CH₃-A |
Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| e.g., 175.0 | C | C=O |
| e.g., 140.2 | C | C=C |
| e.g., 121.5 | CH | C=CH |
| e.g., 70.8 | CH | CH-O |
| e.g., 45.3 | CH₂ | CH₂ |
| e.g., 21.7 | CH₃ | CH₃ |
Visualization of Experimental Workflow
The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:
References
Application of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) in Cancer Cell Line Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a naturally occurring cyclopentenone prostaglandin (B15479496), has emerged as a promising agent in cancer research.[1][2] It is a terminal metabolite of prostaglandin D2 (PGD2) and functions as a potent anti-inflammatory and anti-neoplastic agent.[1][2] Extensive studies on various cancer cell lines have demonstrated its ability to inhibit cell growth, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[3][4][5] The multifaceted mechanisms of action of 15d-PGJ2, often independent of its classical receptor, peroxisome proliferator-activated receptor-gamma (PPARγ), make it a subject of intense investigation for novel cancer therapeutic strategies.[1][6]
These application notes provide a comprehensive overview of the use of 15d-PGJ2 in cancer cell line research, including its effects on various cancer types, the signaling pathways it modulates, and detailed protocols for key in vitro experiments.
Data Presentation: Efficacy of 15d-PGJ2 Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of 15d-PGJ2 have been quantified in numerous studies. The following tables summarize key quantitative data, such as IC50 values and the extent of apoptosis induction, in different cancer cell lines.
Table 1: IC50 Values of 15d-PGJ2 in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Duration of Treatment (hours) | Assay Method |
| Thyroid Papillary Carcinoma | TPC-1 | 9.3 | Not Specified | MTT Assay |
| Osteosarcoma | U2-OS | ~20 (concentration used) | 24 | MTT Assay |
| Osteosarcoma | Saos-2 | ~20 (concentration used) | 24 | MTT Assay |
| Endometrial Cancer | HHUA | Not Specified | Not Specified | Not Specified |
| Endometrial Cancer | Ishikawa | Not Specified | Not Specified | Not Specified |
| Endometrial Cancer | HEC-59 | Not Specified | Not Specified | Not Specified |
Table 2: Apoptosis Induction by 15d-PGJ2 in Human Cancer Cell Lines
| Cancer Type | Cell Line | 15d-PGJ2 Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells | Method |
| Osteosarcoma | U2-OS | 20 | 24 | Time-dependent increase | Annexin V/PI Staining |
| Osteosarcoma | Saos-2 | 20 | 24 | Time-dependent increase | Annexin V/PI Staining |
| Leukemia | HL-60 | Dose-dependent | Not Specified | Dose-dependent increase | Not Specified |
| Colorectal Cancer | CT-26 | Dose-dependent | Not Specified | Dose-dependent increase | Not Specified |
Key Signaling Pathways Modulated by 15d-PGJ2
15d-PGJ2 exerts its anti-cancer effects through the modulation of multiple signaling pathways. A primary mechanism is the induction of reactive oxygen species (ROS), which triggers downstream events leading to apoptosis.[4]
Figure 1: ROS-mediated signaling cascade initiated by 15d-PGJ2.
Another critical pathway involves the inhibition of the pro-survival AKT signaling and the PKA-PLK1 pathway, leading to cell cycle arrest and apoptosis.[4]
Figure 2: Inhibition of AKT and PKA-PLK1 pathways by 15d-PGJ2.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. The following are standard protocols for assessing the effects of 15d-PGJ2 on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of 15d-PGJ2 on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U2-OS, Saos-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
15d-PGJ2 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of 15d-PGJ2 (e.g., 0.6 to 20 µM).[6] Include a vehicle control (DMSO) at a concentration corresponding to the highest 15d-PGJ2 concentration used.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Workflow for the MTT-based cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following 15d-PGJ2 treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
15d-PGJ2
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of 15d-PGJ2 for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 4: Workflow for apoptosis detection via flow cytometry.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by 15d-PGJ2.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-p-ERK, anti-AKT, anti-caspase-7, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Conclusion
15d-PGJ2 demonstrates significant anti-cancer activity across a spectrum of cancer cell lines by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways, prominently involving ROS generation and the inhibition of pro-survival signals. The provided protocols offer a standardized approach for researchers to investigate the effects of 15d-PGJ2 in their specific cancer models. Further exploration of this compound's mechanisms and in vivo efficacy holds promise for the development of novel cancer therapies.
References
- 1. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Deoxy-Δ(12,14)-prostaglandin J(2) induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-Deoxy-Δ12,14-prostaglandin J2 Induces Apoptosis and Upregulates SOCS3 in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of 15-Deoxypluvic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of 15-Deoxypluvic Acid, a compound hypothesized to share functional similarities with the well-characterized prostaglandin (B15479496) 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). The protocols outlined below are designed to assess its efficacy, with a primary focus on its anti-inflammatory and pro-apoptotic properties. 15d-PGJ2 is known to exert its effects through multiple mechanisms, including the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the direct inhibition of the NF-κB signaling pathway.[1][2][3][4][5] This document provides detailed methodologies for in vitro assays to elucidate the biological activities and molecular mechanisms of 15-Deoxypluvic Acid.
Key Biological Activities to Investigate
-
Anti-inflammatory Effects: Evaluation of the compound's ability to suppress inflammatory responses, a key feature of 15d-PGJ2.[6][7][8][9]
-
Pro-apoptotic Activity: Assessment of the compound's potential to induce programmed cell death in cancer cell lines.[2][6][10][11]
-
Signaling Pathway Modulation: Investigation of the compound's impact on key signaling cascades like NF-κB, which are central to inflammation and cell survival.[1][3][4][5][10]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of 15-Deoxypluvic Acid.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of 15-Deoxypluvic Acid on relevant cell lines and to establish a non-toxic concentration range for subsequent efficacy studies.
Methodology: MTT Assay
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Target cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies, MCF-7 human breast cancer cells for apoptosis studies)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
15-Deoxypluvic Acid (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 15-Deoxypluvic Acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Data Presentation:
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Protocol 2: In Vitro Anti-Inflammatory Activity Assay
Objective: To evaluate the ability of 15-Deoxypluvic Acid to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: Nitric Oxide (NO) and Pro-inflammatory Cytokine Measurement
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
15-Deoxypluvic Acid
-
LPS (from E. coli)
-
Griess Reagent for NO detection
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of 15-Deoxypluvic Acid (determined from Protocol 1) for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the culture supernatants for analysis.
-
Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be generated.
-
Cytokine ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation:
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + 15-Deoxypluvic Acid (X µM) | |||
| LPS + 15-Deoxypluvic Acid (Y µM) | |||
| LPS + 15-Deoxypluvic Acid (Z µM) |
Protocol 3: Apoptosis Induction Assay
Objective: To determine if 15-Deoxypluvic Acid induces apoptosis in cancer cells.
Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and distinguishes necrotic cells with compromised membrane integrity using PI.[13][14][15]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
15-Deoxypluvic Acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 15-Deoxypluvic Acid for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[16]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Control | |||
| 15-Deoxypluvic Acid (X µM) | |||
| 15-Deoxypluvic Acid (Y µM) | |||
| 15-Deoxypluvic Acid (Z µM) |
Protocol 4: Western Blot Analysis of NF-κB Signaling
Objective: To investigate the effect of 15-Deoxypluvic Acid on the NF-κB signaling pathway, a key mechanism of action for 15d-PGJ2.[1][3][4][5][10]
Methodology: Western Blotting
This protocol assesses the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the total protein levels.[17][18][19]
Materials:
-
RAW 264.7 cells
-
15-Deoxypluvic Acid
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with 15-Deoxypluvic Acid for 1 hour, followed by LPS stimulation for 30 minutes. Lyse the cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate overnight at 4°C with primary antibodies.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Data Presentation:
| Treatment | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + 15-Deoxypluvic Acid (X µM) | ||
| LPS + 15-Deoxypluvic Acid (Y µM) |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of 15-Deoxypluvic Acid (hypothesized to be similar to 15d-PGJ2) on the NF-κB signaling pathway.
References
- 1. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. e-century.us [e-century.us]
- 7. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 10. 15-Deoxy-Δ12,14-prostaglandin J2 Induces Apoptosis in Ha-ras-transformed Human Breast Epithelial Cells by Targeting IκB kinase–NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. scispace.com [scispace.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring the Antioxidant Capacity of 15-Deoxypulvinic Acid
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive methodologies for the in vitro assessment of the antioxidant capacity of 15-Deoxypulvinic acid.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals.[1] 15-Deoxypulvinic acid is a natural compound whose antioxidant potential is of significant interest. These application notes provide a detailed overview of common in vitro assays to quantify the antioxidant capacity of 15-Deoxypulvinic acid. The primary assays covered are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[2][3]
Overview of Antioxidant Capacity Assays
A variety of assays are available to assess antioxidant capacity, each with its own mechanism. These assays can be broadly categorized into two types: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.[4][5]
-
DPPH Assay (SET-based): This method measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]
-
ABTS Assay (SET-based): In this assay, the pre-formed ABTS radical cation is reduced by an antioxidant, leading to a loss of its characteristic blue-green color.[8][9]
-
FRAP Assay (SET-based): This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue color.[10][11][12]
-
ORAC Assay (HAT-based): The ORAC assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's ability to quench these radicals is measured by the preservation of the fluorescent signal over time.[13][14][15]
Experimental Protocols
The following sections provide detailed protocols for each of the aforementioned antioxidant assays. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH by an antioxidant. The loss of the violet color is measured spectrophotometrically at 517 nm.[7]
Materials:
-
15-Deoxypulvinic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[7]
-
Preparation of Test Samples: Dissolve 15-Deoxypulvinic acid in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.[7]
-
Assay Protocol:
-
Add a defined volume of the 15-Deoxypulvinic acid dilutions to separate wells of a microplate or cuvettes.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Mix the contents thoroughly.[7]
-
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[6]
-
Measurement: Measure the absorbance of each solution at 517 nm.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[6]
-
Data Presentation:
| Concentration of 15-Deoxypulvinic Acid (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Scavenging Activity |
| 0 (Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Positive Control (e.g., Trolox) | Value | Value |
The results can be used to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance at 734 nm.[9]
Materials:
-
15-Deoxypulvinic acid
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Preparation of Test Samples: Prepare a series of dilutions of 15-Deoxypulvinic acid in a suitable solvent.
-
Assay Protocol:
-
Add a small volume of the 15-Deoxypulvinic acid dilutions to separate wells or cuvettes.
-
Add a larger, fixed volume of the ABTS•+ working solution.
-
Include a blank (solvent only) and a control (solvent with ABTS•+ solution).
-
Mix thoroughly.[8]
-
-
Incubation: Incubate at room temperature for a specified time (e.g., 6 minutes).[16]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:
-
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
Data Presentation:
| Concentration of 15-Deoxypulvinic Acid (µg/mL) | Absorbance at 734 nm (Mean ± SD) | % Scavenging Activity |
| 0 (Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Positive Control (e.g., Trolox) | Value | Value |
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric 2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ) to the intensely blue ferrous form (Fe²⁺-TPTZ) in an acidic medium. The change in absorbance is measured at 593 nm.[17][18]
Materials:
-
15-Deoxypulvinic acid
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]
-
Preparation of Test Samples: Prepare a series of dilutions of 15-Deoxypulvinic acid in a suitable solvent.
-
Assay Protocol:
-
Add a small volume of the 15-Deoxypulvinic acid dilutions to separate wells or cuvettes.
-
Add a larger, fixed volume of the FRAP reagent.
-
Include a blank (solvent only) and a standard curve using a known concentration of FeSO₄.
-
Mix thoroughly.[11]
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-10 minutes, but can be longer).[11][19]
-
Measurement: Measure the absorbance at 593 nm.[17]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared from FeSO₄. The results are expressed as mM Fe²⁺ equivalents.
Data Presentation:
| Concentration of 15-Deoxypulvinic Acid (µg/mL) | Absorbance at 593 nm (Mean ± SD) | FRAP Value (mM Fe²⁺ Equivalents) |
| 0 (Blank) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Positive Control (e.g., Trolox) | Value | Value |
Experimental Workflow:
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 13. scribd.com [scribd.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vitro Dose-Response Studies of 15-Deoxy-Δ12,14-prostaglandin J2
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496) derived from prostaglandin D2. It is a potent anti-inflammatory and pro-apoptotic agent that has garnered significant interest for its therapeutic potential in various diseases, including cancer and inflammatory disorders. 15d-PGJ2 exerts its biological effects through both peroxisome proliferator-activated receptor γ (PPARγ)-dependent and -independent pathways. Its ability to modulate key signaling pathways, such as NF-κB, MAPKs, and Akt, makes it a valuable tool for in vitro research. These application notes provide a summary of dose-response data and detailed protocols for studying the effects of 15d-PGJ2 in vitro.
Data Presentation: Dose-Response of 15d-PGJ2 in Various In Vitro Models
The following tables summarize the quantitative effects of 15d-PGJ2 on cell viability, apoptosis, and signaling pathway modulation in different cell lines.
Table 1: Effect of 15d-PGJ2 on Cell Viability
| Cell Line | Assay | Concentration Range | Effect | IC50 | Citation |
| Osteosarcoma (MG63, SaOS2, U2OS) | MTT | 10 - 40 µM | Dose- and time-dependent inhibition of cell growth. | Not specified | [1] |
| Transformed T-cell lines (CCRF-CEM, J-Jahn, Jurkat) | Proliferation Assay | Up to 10 µM | Complete inhibition of proliferation at 10 µM. | Not specified | [2] |
| Lung Cancer (A549, H1299, H23) | Alamar Blue | Not specified (20 µM used for subsequent experiments) | Concentration- and time-dependent decrease in cell viability. | Not specified | [3] |
| Colon Cancer (HCT116), Breast Cancer (MDAMB231), Prostate Cancer (DU145) | Clonogenic Survival | Not specified | Dose-dependent decrease in surviving colonies. | Not specified | [4] |
| Murine Macrophages (RAW264.7) | Cell Viability | <20 µM | Biphasic effect: enhanced viability at <20 µM (peak at ~7.5 µM), reduced viability at >20 µM. | Not specified | [5] |
Table 2: Induction of Apoptosis by 15d-PGJ2
| Cell Line | Assay | Concentration | Time Point | Apoptotic Effect | Citation |
| Osteosarcoma (MG63, SaOS2, U2OS) | Annexin V/PI Staining | 10 - 40 µM | 72 h | Significant dose-dependent induction of apoptosis. | [1] |
| Cardiomyocytes (HL-1) | Cell Viability | 15 µM | 8 h | 35% reduction in cell viability. | [6] |
| Human Neuroblastoma (SH-SY5Y) | Nuclear Staining (Hoechst 33258), DNA Fragmentation | 10 µM | 24 h, 48 h | Induction of apoptotic nuclei and DNA fragmentation. | [7] |
| Ha-ras-transformed Human Breast Epithelial Cells (MCF10A-ras) | Sub-G0/G1 population, Annexin V-FITC/PI | 5 - 10 µM | 24 h | Increased apoptotic cell population. | [8] |
Table 3: Modulation of Signaling Pathways by 15d-PGJ2
| Cell Line | Pathway | Assay | Concentration | Effect | Citation |
| Cardiomyocytes (HL-1) | MAPK (p38, p42/44) | Western Blot | 15 µM | Pronounced activation (phosphorylation). | [6] |
| Murine Macrophages (RAW 264.7) | NF-κB | EMSA | 0.5 µM | Half-maximal inhibition of NF-κB activity. | [9] |
| Breast Cancer (MCF-7) | NF-κB /AP-1 | DNA Binding Assay | Not specified | Significant blockade of TPA-induced NF-κB/AP-1 DNA binding. | [10] |
| HeLa Cells | NF-κB | EMSA | 6 µM | Inhibition of NF-κB DNA binding. | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on osteosarcoma cell lines[1].
Materials:
-
15d-PGJ2 (stock solution in DMSO)
-
Target cells (e.g., MG63, SaOS2, U2OS)
-
96-well plates
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 15d-PGJ2 in complete culture medium. A typical concentration range is 0, 10, 20, and 40 µM. Include a vehicle control (DMSO) at the same concentration as the highest 15d-PGJ2 treatment.
-
Remove the culture medium from the wells and add 100 µL of the prepared 15d-PGJ2 dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on the methodology used in osteosarcoma cell studies[1].
Materials:
-
15d-PGJ2 (stock solution in DMSO)
-
Target cells
-
6-well plates
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 15d-PGJ2 (e.g., 0, 10, 20, 40 µM) for the desired duration (e.g., 72 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant to include any detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of MAPK Activation
This protocol is a general procedure based on findings in cardiomyocyte and osteosarcoma cell lines[6][12].
Materials:
-
15d-PGJ2 (stock solution in DMSO)
-
Target cells
-
Culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with 15d-PGJ2 at the desired concentration (e.g., 15-20 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) and the total protein for phosphorylated targets.
Mandatory Visualization
Signaling Pathways
Caption: Key signaling pathways modulated by 15d-PGJ2.
Experimental Workflow
Caption: General workflow for in vitro studies of 15d-PGJ2.
Logical Relationships
Caption: Relationship between 15d-PGJ2's effects and outcomes.
References
- 1. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-Deoxy-Δ12,14-prostaglandin J2: The endogenous electrophile that induces neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15d-PGJ2 inhibits NF-κB and AP-1-mediated MMP-9 expression and invasion of breast cancer cell by means of a heme oxygenase-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the solubility of 15-Deoxypulic acid in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of 15-Deoxypulic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a diterpenoid compound. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. Its solubility in aqueous solutions, including cell culture media, is limited.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation occurs because this compound is a hydrophobic compound with low solubility in aqueous environments. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: Can I use other solvents besides DMSO to prepare my stock solution?
A4: Yes, other organic solvents like ethanol (B145695) can be used. However, the choice of solvent depends on the specific requirements of your experiment and the tolerance of your cell line to that solvent. Always perform a vehicle control to assess the solvent's effect on your cells.
Q5: Are there any alternative methods to improve the solubility of this compound in my cell culture medium?
A5: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents (e.g., glycerin, PEG400), non-ionic surfactants (e.g., Tween 80, Tween 20), or complexation agents. The formation of micelles using block copolymers is another advanced method.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in media | The concentration of this compound in the final working solution exceeds its solubility limit. | - Lower the final concentration of this compound. - Prepare a less concentrated stock solution. - Increase the final volume of the cell culture medium. |
| The organic solvent from the stock solution is causing the compound to precipitate out. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (ideally <0.5%). - Add the stock solution to the media dropwise while gently vortexing or swirling to facilitate mixing. | |
| Cloudy or turbid cell culture medium | Fine precipitate of this compound is present. | - Warm the medium to 37°C and gently shake or sonicate for a short period to aid dissolution. - If turbidity persists, the solution may be supersaturated. Consider lowering the concentration. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of the compound is leading to variations in the effective concentration. | - Always visually inspect the media for any signs of |
Technical Support Center: Overcoming Poor Bioavailability of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) in Vivo
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and encountering challenges related to its poor in vivo bioavailability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why does 15d-PGJ2 exhibit poor bioavailability in vivo?
A1: The poor bioavailability of 15d-PGJ2 is primarily attributed to its high lipophilicity and strong binding to serum proteins, particularly albumin. This binding sequesters the molecule, reducing the concentration of free, active 15d-PGJ2 that can reach target tissues. Furthermore, its reactive α,β-unsaturated carbonyl group can lead to non-specific binding and rapid metabolism.
Q2: What are the most promising strategies to enhance the in vivo bioavailability of 15d-PGJ2?
A2: Nanoencapsulation is a leading strategy to improve the bioavailability of 15d-PGJ2. Formulations such as poly(D,L-lactide-co-glycolide) (PLGA) nanocapsules and solid lipid nanoparticles (SLNs) have been shown to protect 15d-PGJ2 from premature degradation and protein binding, facilitate its transport to target sites, and provide sustained release.[1][2] These nanoformulations can lead to enhanced therapeutic effects at significantly lower doses compared to the free compound.[2]
Q3: What are the key signaling pathways modulated by 15d-PGJ2?
A3: 15d-PGJ2 is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[3][4] However, many of its effects are also mediated through PPARγ-independent pathways. These include the direct inhibition of the pro-inflammatory transcription factor NF-κB and modulation of the MAPK signaling cascade.[4]
Q4: Are there any known dose-dependent effects of 15d-PGJ2 that I should be aware of in my in vivo experiments?
A4: Yes, 15d-PGJ2 can exhibit biphasic or dual effects, where low doses may paradoxically promote pro-inflammatory or pro-proliferative responses, while higher doses exert the desired anti-inflammatory and anti-proliferative effects.[5] This phenomenon is thought to be due to its interaction with multiple cellular targets. Nanoformulations that provide a sustained release can help to mitigate these biphasic effects by maintaining a therapeutic concentration at the target site.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no observable in vivo efficacy despite successful in vitro results. | 1. Poor Bioavailability: High serum protein binding and rapid metabolism of free 15d-PGJ2. 2. Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. 3. Instability of Formulation: The 15d-PGJ2 formulation may not be stable under in vivo conditions. | 1. Utilize a Nanoformulation: Encapsulate 15d-PGJ2 in PLGA nanocapsules or SLNs to protect it from degradation and improve its pharmacokinetic profile. 2. Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window. 3. Characterize Formulation Stability: Assess the stability of your formulation in relevant biological fluids (e.g., plasma) before in vivo administration. |
| Unexpected Toxicity or Adverse Effects in Animal Models. | 1. Biphasic Effects: Low concentrations of 15d-PGJ2 at the target site may be causing pro-inflammatory or toxic effects.[5] 2. Reactive Oxygen Species (ROS) Generation: 15d-PGJ2 can induce ROS, which may lead to cellular stress and toxicity at high concentrations.[6][7] 3. Off-Target Effects: The reactive nature of 15d-PGJ2 can lead to non-specific interactions with cellular components. | 1. Optimize Nanoformulation Release Profile: Use a sustained-release nanoformulation to avoid low-dose paradoxical effects.[5] 2. Co-administration with Antioxidants: Consider the co-administration of an antioxidant if ROS-mediated toxicity is suspected. 3. Targeted Delivery: If possible, utilize a targeted nanoformulation to increase the concentration of 15d-PGJ2 at the desired site and reduce off-target effects. |
| High Variability in Experimental Results Between Animals. | 1. Inconsistent Formulation: Batch-to-batch variability in the preparation of the 15d-PGJ2 formulation. 2. Administration Route: The route of administration may lead to variable absorption and distribution. 3. Biological Variability: Inherent differences in the metabolic rates and physiological states of the animals. | 1. Standardize Formulation Protocol: Strictly adhere to a standardized protocol for the preparation and characterization of your 15d-PGJ2 formulation. 2. Optimize Administration Route: Investigate different administration routes (e.g., intravenous, intraperitoneal, subcutaneous) to identify the one with the most consistent results for your model. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
| Difficulty in Preparing a Stable and Homogeneous 15d-PGJ2 Formulation. | 1. Poor Aqueous Solubility: 15d-PGJ2 is highly lipophilic and difficult to dissolve in aqueous solutions. 2. Aggregation of Nanoparticles: Improper formulation techniques can lead to the aggregation of nanocarriers. | 1. Use of Co-solvents: For preliminary studies, dissolve 15d-PGJ2 in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before diluting in an aqueous vehicle. Note: Always run a vehicle control group. 2. Optimize Nanoparticle Preparation: Carefully follow the detailed protocols for preparing PLGA nanocapsules or SLNs, paying close attention to parameters such as sonication time, stirring speed, and temperature. |
Data Presentation
In Vivo Pharmacokinetic Parameters of 15d-PGJ2 Formulations
| Formulation | Expected Cmax | Expected Tmax | Expected AUC | Key Findings |
| Free 15d-PGJ2 | Low | Short | Low | Rapidly cleared from circulation with low bioavailability due to high serum protein binding. |
| 15d-PGJ2-loaded PLGA Nanocapsules | Higher than free 15d-PGJ2 | Prolonged (peak between 2-8 hours) | Significantly higher than free 15d-PGJ2 | Provides sustained release of 15d-PGJ2, with the drug still detectable in serum after 24 hours.[1] |
| 15d-PGJ2-loaded Solid Lipid Nanoparticles (SLNs) | Higher than free 15d-PGJ2 | Prolonged | Significantly higher than free 15d-PGJ2 | Demonstrates high encapsulation efficiency and sustained release, leading to improved anti-inflammatory effects at much lower doses compared to free 15d-PGJ2.[2] |
Experimental Protocols
Protocol 1: Preparation of 15d-PGJ2-loaded PLGA Nanocapsules
This protocol is based on the nanoprecipitation method.
Materials:
-
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Sorbitan (B8754009) monostearate
-
Caprylic/capric triglyceride
-
Polysorbate 80
-
Deionized water
Procedure:
-
Prepare the Organic Phase:
-
Dissolve 100 mg of PLGA, 40 mg of sorbitan monostearate, and 200 mg of caprylic/capric triglyceride in 30 mL of acetone.
-
Add the desired amount of 15d-PGJ2 to the organic phase and ensure complete dissolution.
-
-
Prepare the Aqueous Phase:
-
Dissolve 60 mg of polysorbate 80 in 30 mL of deionized water.
-
-
Nanoprecipitation:
-
Under moderate magnetic stirring, slowly add the organic phase to the aqueous phase.
-
Continue stirring for 10 minutes to allow for the formation of nanocapsules.
-
-
Solvent Evaporation:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free 15d-PGJ2 from the nanocapsules using ultrafiltration and quantifying the amount of encapsulated drug via a suitable analytical method (e.g., HPLC).
-
Protocol 2: Preparation of 15d-PGJ2-loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the emulsification-solvent evaporation method.
Materials:
-
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)
-
Glyceryl tripalmitate (or other suitable solid lipid)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Prepare the Organic Phase:
-
Dissolve 150 mg of glyceryl tripalmitate and the desired amount of 15d-PGJ2 in 5 mL of chloroform.
-
-
Prepare the Aqueous Phase:
-
Prepare a 1% (w/v) solution of PVA in 30 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Sonicate the mixture for 5 minutes at 40 W using a probe sonicator to form an emulsion.
-
Homogenize the emulsion at 18,000 rpm for 7 minutes using a high-shear homogenizer.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of chloroform and the formation of solid lipid nanoparticles.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Measure the encapsulation efficiency as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways of 15d-PGJ2
Caption: Signaling pathways of 15d-PGJ2, including PPARγ-dependent and -independent mechanisms.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vivo efficacy of 15d-PGJ2 nanoformulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Peak Shape for 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) Analysis
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is 15d-PGJ2, and why is its analysis important?
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a metabolite of prostaglandin (B15479496) D2 (PGD2). It is a significant endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and inflammation. Accurate quantification of 15d-PGJ2 is crucial for research in areas such as inflammation, cancer, and diabetes.[1][2]
Q2: What are the main challenges in the HPLC analysis of 15d-PGJ2?
The primary challenges include its low endogenous concentrations in biological samples, chemical instability, and the presence of isomeric prostaglandins (B1171923) that can interfere with separation.[3] Proper sample handling and optimized chromatographic conditions are essential for accurate analysis.
Q3: How should 15d-PGJ2 samples be stored to ensure stability?
Due to its instability, samples containing 15d-PGJ2 should be processed quickly. For short-term storage, -20°C is adequate for up to one month. For long-term storage, it is highly recommended to store samples at -80°C, which can preserve the analyte for up to six months. It is also critical to avoid repeated freeze-thaw cycles.
Q4: Which HPLC mode is most suitable for 15d-PGJ2 analysis?
Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for separating 15d-PGJ2.[2] This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase, which is ideal for the separation of moderately polar compounds like prostaglandins.[4]
Q5: Why is a deuterated internal standard important for quantitative analysis?
Using a stable isotope-labeled internal standard, such as 15d-PGJ2-d4, is crucial for accurate quantification.[3] This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. It is added at the beginning of the sample preparation process to account for any analyte loss during extraction and to correct for variations in instrument response.
Troubleshooting HPLC Peak Shape Issues
Poor peak shape can compromise resolution, accuracy, and precision. The most common peak shape problems are tailing, fronting, and splitting.
Peak Tailing
Peak tailing occurs when the latter half of the peak is drawn out. This is often due to secondary interactions between the analyte and the stationary phase, such as acidic silanol groups on the silica (B1680970) support interacting with basic analytes.
-
Possible Causes & Solutions:
-
Silanol Interactions: Uncapped silanol groups on the column packing can interact with polar functional groups on 15d-PGJ2.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help by masking the active sites.
-
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column inlet can distort peak shape.
-
Solution: Use a guard column and implement a robust sample preparation procedure. Regularly flush the column with a strong solvent or, if the problem persists, replace the column.
-
-
Inadequate Buffering: If the mobile phase pH is close to the pKa of 15d-PGJ2, small pH variations can affect its ionization state, leading to tailing.
-
Solution: Ensure the mobile phase is adequately buffered. Increase the buffer concentration if necessary.
-
-
Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can significantly affect quantification.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column with less retention.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte will not be properly focused on the head of the column.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Split Peaks
Split or shouldered peaks can indicate a physical problem with the column or an issue with the sample introduction.
-
Possible Causes & Solutions:
-
Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column. If this fails, the column may need to be replaced.
-
-
Column Void: A void or channel in the column packing material can lead to multiple paths for the analyte, resulting in a split peak.
-
Solution: This is typically a sign of a degraded column that needs to be replaced.
-
-
Experimental Protocols & Data
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for quantifying 15d-PGJ2 in human plasma.[2]
-
Spiking: To 200 µL of human plasma, add the internal standard (e.g., 15d-PGJ2-d4).
-
Protein Precipitation: Add 600 µL of methanol, vortex for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Acidification: Transfer the supernatant to a new tube and acidify with 20 µL of 10% formic acid.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile/water 1:1 with 0.1% ammonium (B1175870) acetate) for HPLC analysis.[2]
HPLC and LC-MS/MS Method Parameters
The following tables summarize typical parameters used for the analysis of 15d-PGJ2. These can serve as a starting point for method development and optimization.
Table 1: HPLC Column Specifications
| Parameter | Specification 1 | Specification 2 |
| Column Chemistry | C18 | C18 |
| Brand Example | Waters® Acquity BEH | Thermo Hypersil C18-BD |
| Particle Size | 1.7 µm | 3 µm |
| Dimensions | 2.1 x 50 mm | 2.0 x 150 mm |
| Reference | [2] | [3] |
Table 2: Mobile Phase and Gradient Elution Programs
| Parameter | Method 1 (LC-MS/MS)[2] | Method 2 (LC-MS/MS)[3] |
| Mobile Phase A | Water with 0.1% Ammonium Acetate | Water with 0.005% Acetic Acid (pH 5.7) |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (95:5) |
| Flow Rate | 0.3 mL/min | 0.2 mL/min |
| Column Temp. | 40°C | Not Specified |
| Gradient Program | A linear gradient appropriate for separating prostaglandins | 20% to 60% B over 30 minutes |
Table 3: Mass Spectrometry Parameters (for LC-MS/MS)
| Parameter | Setting[3] |
| Ionization Mode | Negative Ion Electrospray (NI-ESI) |
| Monitored Transition | m/z 315.2 → 271.0 |
| Internal Standard | m/z 319.2 → 275.0 ([2H4]15d-PGJ2) |
| Collision Energy | 13 eV |
| Capillary Voltage | 3 kV |
| Source Temperature | 70°C |
By carefully considering these troubleshooting tips and method parameters, researchers can significantly improve the peak shape and overall quality of their 15d-PGJ2 analysis, leading to more reliable and reproducible results.
References
- 1. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
Technical Support Center: Chromatography of 15-Deoxypulic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the chromatographic analysis of 15-Deoxypulic acid, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise resolution, quantification accuracy, and overall method reliability.[1][2] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1][3] Peak tailing occurs when the trailing edge of the peak is elongated.[1][4]
Q1: What are the primary causes of peak tailing in the chromatography of this compound?
A1: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to multiple retention mechanisms.[5][6] The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][7]
-
Secondary Silanol (B1196071) Interactions: The most common cause is the interaction of the acidic functional groups of this compound with residual, unreacted silanol groups on the silica-based stationary phase.[6][8] These silanol groups can be acidic and interact with polar functional groups of the analyte, leading to asymmetrical peaks.[1][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to peak distortion.[9][10] For acidic compounds, a mobile phase pH that is too high can lead to increased ionization and potential interaction with the stationary phase.[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[7][11]
-
Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can distort peak shape.[2][6] This can be caused by debris from the sample, mobile phase, or system components.[2]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, or poorly made connections.[12][13]
Q2: How can I systematically troubleshoot peak tailing for this compound?
A2: A logical troubleshooting workflow can help identify and resolve the root cause of peak tailing.
Frequently Asked Questions (FAQs)
Column & Stationary Phase
Q3: Can the type of HPLC column I'm using contribute to peak tailing for this compound?
A3: Yes, the column chemistry is critical. Older, Type A silica (B1680970) columns contain a higher concentration of acidic silanol groups and trace metal impurities, which can lead to significant peak tailing for polar and ionizable compounds.[1] Using a modern, high-purity, Type B silica column that is "end-capped" can significantly reduce these secondary interactions.[6][14] End-capping chemically derivatizes the majority of residual silanol groups, making the surface less active.[6]
Mobile Phase & Method Parameters
Q4: How does mobile phase pH affect the peak shape of this compound?
A4: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[9][15] To ensure a single, sharp peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[16] For an acidic compound, lowering the mobile phase pH (e.g., to pH 2.5-3) will suppress the ionization of the carboxylic acid group, making the molecule more hydrophobic and less likely to interact with residual silanols.[5][14] This typically results in improved peak shape and retention on a reversed-phase column.
Q5: What mobile phase additives can I use to reduce peak tailing?
A5: Several mobile phase additives can be employed to improve peak shape:
-
Buffers: Incorporating a buffer (e.g., phosphate (B84403) or acetate) at a sufficient concentration (typically 10-25 mM) helps to maintain a constant mobile phase pH, which is crucial for reproducible retention times and peak shapes.[6][14]
-
Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy to lower the pH and suppress silanol interactions.[14][17] TFA is also a strong ion-pairing agent that can further mask interactions between basic analytes and silanols.[18] For an acidic analyte like this compound, a simple acidic modifier like formic acid is often sufficient.
-
Competing Bases: While more commonly used for basic analytes, a competing base like triethylamine (B128534) (TEA) can be added in small concentrations to the mobile phase.[1] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[14] However, with modern end-capped columns, this is often unnecessary.[14]
Q6: Could my sample injection be causing the peak tailing?
A6: Yes, issues with the sample injection can lead to peak distortion.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[12] Whenever possible, dissolve the sample in the initial mobile phase.[13]
-
Column Overload: Injecting too high a concentration or volume of the sample can lead to peak tailing.[7][11] If you suspect this is the issue, try diluting your sample and reinjecting.[6]
Quantitative Data Summary
The following tables provide illustrative data on how different chromatographic parameters can affect the peak asymmetry of an acidic compound like this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) at 5% height | Asymmetry Factor (As) at 10% height | Observations |
| 5.5 | 2.1 | 2.5 | Significant tailing, pH is likely close to the pKa. |
| 4.5 | 1.8 | 2.1 | Reduced tailing, but still not ideal. |
| 3.5 | 1.4 | 1.6 | Acceptable peak shape for many applications.[3] |
| 2.5 | 1.1 | 1.2 | Symmetrical, Gaussian-like peak.[3] |
Table 2: Effect of Column Type on Peak Asymmetry
| Column Type | Tailing Factor (Tf) | Asymmetry Factor (As) | Rationale |
| Type A Silica, non-end-capped | 2.5 | 2.9 | High number of active silanol sites.[1] |
| Type B Silica, end-capped | 1.2 | 1.3 | Reduced silanol activity due to high purity and end-capping.[6][14] |
| Hybrid Silica (e.g., BEH) | 1.1 | 1.2 | Offers a wider usable pH range and reduced silanol activity.[1] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound with Minimized Peak Tailing
This protocol provides a starting point for the analysis of this compound on a reversed-phase column.
-
Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at an appropriate wavelength for this compound.
-
Sample Preparation: Dissolve the this compound standard or sample in a mixture of Water/Acetonitrile (70:30) to match the initial mobile phase conditions.
Visualizations
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. acdlabs.com [acdlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. veeprho.com [veeprho.com]
- 11. uhplcs.com [uhplcs.com]
- 12. support.waters.com [support.waters.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 16. biotage.com [biotage.com]
- 17. support.waters.com [support.waters.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Large-Scale Synthesis of 15-Deoxypulic Acid
Welcome to the technical support center for the large-scale synthesis of 15-Deoxypulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for the synthesis of this complex polyketide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound, a complex polyketide natural product, presents several significant challenges. These include managing its intricate stereochemistry across multiple chiral centers, ensuring the efficient construction of the carbon skeleton, and achieving high yields for each synthetic step to ensure a viable overall process.[[“]] Furthermore, the purification of intermediates and the final product on a large scale can be complex due to the presence of closely related impurities.[2]
Q2: How can I improve the yield of the convergent fragment coupling reactions?
A2: Low yields in fragment coupling are a common issue. To address this, a thorough optimization of reaction conditions is crucial. This includes screening different coupling reagents, solvents, temperatures, and stoichiometries of the reactants. It is also important to ensure the high purity of the coupling fragments, as impurities can significantly interfere with the reaction.
Q3: What are the recommended analytical techniques for monitoring the progress of the synthesis and ensuring the purity of this compound?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress and assessing the purity of intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural verification at each step. Mass Spectrometry (MS) should be used to confirm the molecular weight of the products. For chiral separations and analysis, chiral HPLC or Supercritical Fluid Chromatography (SFC) may be necessary.
Q4: Are there any known stability issues with this compound or its intermediates?
A4: Polyketide natural products can be sensitive to acidic, basic, and oxidative conditions.[3] It is advisable to handle all intermediates and the final compound under an inert atmosphere (e.g., argon or nitrogen) and to use purified, degassed solvents. Temperature control is also critical, and prolonged exposure to elevated temperatures should be avoided. Stability studies on key intermediates are recommended to identify potential degradation pathways.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Aldol (B89426) Addition Step
Q: My key aldol reaction is showing poor diastereoselectivity, leading to a difficult separation of isomers. How can I improve this?
A: Achieving high diastereoselectivity is a common hurdle in the synthesis of complex molecules with multiple stereocenters.[[“]] Here are several strategies to consider:
-
Reagent Control: The choice of the chiral auxiliary or catalyst is paramount. If you are using a substrate-controlled approach, the inherent facial bias may not be sufficient. Consider switching to a reagent-controlled reaction using a well-established chiral auxiliary or an asymmetric catalyst.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can have a profound impact on the transition state geometry of the aldol reaction. A systematic screening of solvents and a gradual lowering of the reaction temperature can often lead to significantly improved diastereoselectivity.
-
Metal Chelating Effects: The choice of the metal counterion in the enolate formation can influence the stereochemical outcome. Experiment with different Lewis acids or bases to promote a more rigid, chair-like transition state, which can enhance facial selectivity.
Problem 2: Incomplete Removal of Protecting Groups
Q: I am struggling with the deprotection of a specific silyl (B83357) ether in a late-stage intermediate. The reaction is sluggish and incomplete. What can I do?
A: Incomplete deprotection is a frequent challenge, especially in complex molecules where steric hindrance can be a major factor.
-
Reagent Selection: If a standard reagent like TBAF is proving ineffective, consider more reactive fluoride (B91410) sources or different deprotection strategies altogether. For instance, acidic deprotection methods (e.g., HF-Pyridine, CSA in MeOH) might be more effective, provided the substrate is stable to acidic conditions.
-
Reaction Conditions: Increasing the reaction temperature or using a co-solvent to improve solubility can sometimes drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures.
-
Microwave-Assisted Deprotection: In some cases, microwave irradiation can accelerate sluggish deprotection reactions. This should be explored cautiously, with careful monitoring to avoid product degradation.
Problem 3: Difficult Purification of the Final Product
Q: The final purification of this compound by column chromatography is resulting in low recovery and co-elution of impurities. Are there alternative purification strategies?
A: Large-scale purification of complex natural products often requires a multi-step approach.
-
Crystallization: If the final product is a solid, exploring different solvent systems for crystallization can be a highly effective method for achieving high purity and is generally more scalable than chromatography.
-
Preparative HPLC: For high-value products where purity is critical, preparative reverse-phase HPLC can be an excellent option. Method development on an analytical scale is essential to optimize separation and throughput.
-
Alternative Chromatography Techniques: Consider other chromatography modes such as ion-exchange chromatography if your molecule has acidic or basic handles, or size-exclusion chromatography for separating based on molecular size.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Fragment A and B
| Coupling Reagent | Stoichiometry (A:B:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HBTU | 1 : 1.2 : 1.5 | DMF | 0 to 25 | 12 | 65 |
| HATU | 1 : 1.2 : 1.5 | DCM | 0 to 25 | 12 | 78 |
| EDC/HOBt | 1 : 1.2 : 1.5 | DCM/DMF | 0 to 25 | 24 | 55 |
Table 2: Purification of this compound - Method Comparison
| Purification Method | Loading (g) | Purity (by HPLC) | Recovery (%) |
| Silica (B1680970) Gel Chromatography | 10 | 92% | 75 |
| Preparative RP-HPLC | 1 | >98% | 85 |
| Crystallization | 10 | >99% | 60 |
Experimental Protocols
Protocol: Stereoselective Aldol Reaction
This protocol describes a general procedure for a stereoselective aldol reaction, a key transformation often employed in polyketide synthesis.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the chiral auxiliary-bearing ketone (1.0 eq) and anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol).
-
Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of titanium(IV) chloride (1.1 eq) in DCM is added dropwise over 15 minutes, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 eq). The reaction mixture is stirred at -78 °C for 1 hour.
-
Aldol Addition: A solution of the aldehyde (1.2 eq) in anhydrous DCM is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 4 hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: The mixture is allowed to warm to room temperature and extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired aldol adduct.
Visualizations
Caption: Hypothetical convergent synthetic pathway for this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
minimizing degradation of 15-Deoxypulic acid during extraction
Welcome to the Technical Support Center for Prostaglandin (B15479496) Analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) during extraction and analysis.
Troubleshooting Guide: Minimizing 15d-PGJ2 Degradation
This guide addresses specific issues that may arise during the extraction and analysis of 15d-PGJ2.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Analyte Degradation: Prostaglandins (B1171923) are inherently unstable. Improper sample handling and storage are common sources of degradation.[1][2] | 1. Sample Handling: Process samples on ice as quickly as possible to minimize enzymatic and chemical degradation.[1] 2. Storage: Store samples at -80°C immediately after collection and for long-term storage.[1][2] 3. Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to significant degradation.[2] |
| Inefficient Extraction: The chosen extraction method may not be optimal for 15d-PGJ2 from the specific biological matrix. | 1. Method Optimization: Solid-Phase Extraction (SPE) is a highly effective method for concentrating prostaglandins.[2] Ensure the SPE cartridge (e.g., C18) is appropriate and elution solvents are optimized.[2][3][4] 2. Solvent Choice for LLE: If using Liquid-Liquid Extraction (LLE), the choice of organic solvent is critical. Ethyl acetate (B1210297) is a commonly used and effective solvent for 15d-PGJ2 extraction.[5][6] | |
| Poor Reproducibility/ High Variability | Inconsistent Sample Preparation: Minor variations in the protocol can lead to significant differences in recovery. | 1. Standardize Protocol: Ensure the sample preparation protocol is followed consistently for all samples, standards, and quality controls.[1] 2. Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as d4-15d-PGJ2.[1][3][4] The SIL-IS should be added at the beginning of the sample processing to account for analyte loss during extraction and variability in instrument response. |
| Matrix Effects: Components in the biological sample can interfere with the ionization of 15d-PGJ2 in the mass spectrometer, leading to ion suppression or enhancement.[1] | 1. Improve Sample Cleanup: Enhance the sample cleanup process. If using protein precipitation, consider switching to a more robust method like SPE or LLE.[1] 2. Chromatographic Separation: Optimize the liquid chromatography method to separate 15d-PGJ2 from interfering matrix components.[1][2] | |
| Unexpected Additional Peaks | Isomer Formation/Degradation Products: 15d-PGJ2 is a dehydration product of PGD2.[3][5][7] PGD2 itself is unstable and can convert to 15d-PGJ2 during sample processing.[8][9] | 1. Control for Ex Vivo Formation: To confirm that the detected 15d-PGJ2 is native and not an artifact of sample preparation, spike a control sample with a deuterated PGD2 standard and monitor for the formation of deuterated 15d-PGJ2.[8] 2. High-Resolution Chromatography: Utilize high-resolution chromatography (e.g., UHPLC) to separate 15d-PGJ2 from its isomers and other related prostaglandins.[2] |
Frequently Asked Questions (FAQs)
Q1: What is 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and why is it difficult to work with?
A1: 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a cyclopentenone prostaglandin derived from prostaglandin D2 (PGD2).[7][10] Its difficulty in handling stems from its chemical instability and low endogenous concentrations in biological samples.[2] The presence of a reactive α,β-unsaturated carbonyl group in its structure makes it susceptible to degradation and covalent binding to cellular components.[4][7][11]
Q2: What are the optimal storage conditions for samples containing 15d-PGJ2?
A2: To ensure the stability of 15d-PGJ2, samples should be processed quickly after collection and stored at -80°C if not for immediate analysis.[1][2] It is crucial to minimize the number of freeze-thaw cycles.[2] For unstable prostaglandins like the precursor PGD2, handling time at room temperature should not exceed 8 hours.[2][9]
Q3: Which extraction method is recommended for 15d-PGJ2?
A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for 15d-PGJ2. SPE using C18 cartridges is a common and robust method for cleaning up and concentrating the analyte from biological fluids like urine and cell culture media.[2][3][4] LLE with ethyl acetate following methanol (B129727) precipitation is also a validated method, particularly for plasma samples.[5][6]
Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification?
A4: A stable isotope-labeled internal standard (e.g., d4-15d-PGJ2) is chemically identical to the analyte but has a different mass.[2] Adding it at the start of the extraction process allows it to compensate for the loss of analyte during sample preparation and for variations in mass spectrometry signal due to matrix effects, thereby ensuring accurate quantification.[1][2]
Q5: What analytical technique is best for measuring 15d-PGJ2?
A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 15d-PGJ2.[2][5] This method offers high sensitivity and specificity, which is crucial for distinguishing 15d-PGJ2 from its isomers and other structurally similar prostaglandins that may be present in the sample.[2] Operating the mass spectrometer in negative ion mode is often preferred for prostaglandins due to the presence of the carboxylic acid group.[1]
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for 15d-PGJ2 from Cell Culture Media
This protocol is adapted from methodologies described for prostaglandin extraction.[3][4]
-
Internal Standard Spiking: Spike the cell culture medium sample (e.g., 5.0 mL) with a known amount of a stable isotope-labeled internal standard (e.g., 1.0 ng of [2H4]15d-PGJ2).[3][4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 25% ethanol (B145695) in water) to remove polar interferences.[3][4]
-
Elution: Elute the 15d-PGJ2 with a stronger organic solvent, such as ethyl acetate or methanol.[2][3][4]
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1]
Liquid-Liquid Extraction (LLE) Protocol for 15d-PGJ2 from Plasma
This protocol is based on a validated method for 15d-PGJ2 extraction from human plasma.[5][6]
-
Protein Precipitation: Precipitate proteins in the plasma sample by adding methanol.
-
Extraction: Perform liquid-liquid extraction by adding ethyl acetate, followed by vigorous vortexing and centrifugation.
-
Phase Separation: Collect the organic (upper) phase containing the 15d-PGJ2.
-
Drying: Evaporate the organic phase to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis.
Visualizations
Chemical Degradation and Formation Pathway
The following diagram illustrates the formation of 15d-PGJ2 from its precursor, PGD2, through a series of dehydration reactions.
Caption: Formation of 15d-PGJ2 from PGD2.
General Experimental Workflow
This diagram outlines the key steps in the extraction and analysis of 15d-PGJ2 from biological samples.
Caption: Workflow for 15d-PGJ2 extraction and analysis.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered during 15d-PGJ2 analysis.
Caption: Logic for troubleshooting 15d-PGJ2 analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15d-PGJ2 Promotes ROS-Dependent Activation of MAPK-Induced Early Apoptosis in Osteosarcoma Cell In Vitro and in an Ex Ovo CAM Assay [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining NMR Signal Assignment for 15-Deoxypulic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for the nuclear magnetic resonance (NMR) signal assignment of 15-Deoxypulic acid, a complex diterpenoid.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound is very crowded, especially in the aliphatic region (1.0-2.5 ppm). How can I begin to assign these overlapping signals?
A1: Signal overlap is a common challenge with complex natural products like this compound. A systematic approach using two-dimensional (2D) NMR experiments is the most effective strategy.[1]
-
Start with a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will help identify proton-proton coupling networks, allowing you to trace out spin systems within the molecule. For example, you should be able to identify connected protons in the ten-membered ring and the lactone moiety.
-
Utilize a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment correlates each proton signal to the carbon it is directly attached to, spreading the information into a second dimension and greatly improving resolution. This is crucial for assigning the carbons corresponding to the overlapped proton signals.
-
Employ a TOCSY (Total Correlation Spectroscopy) experiment. This can reveal entire spin systems from a single cross-peak, which is particularly useful for identifying all protons belonging to a specific structural fragment, even if some are obscured in the COSY.[1]
Q2: I am having trouble assigning the quaternary carbons, such as the tertiary methyl-bearing carbon and the carbons of the carboxylic acid and lactone carbonyls. Which experiment is best for this?
A2: Quaternary carbons do not have attached protons and will therefore be absent in HSQC spectra. The recommended experiment for their assignment is the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
The HMBC experiment detects correlations between protons and carbons over two to three bonds.
-
Look for correlations from well-resolved proton signals to the quaternary carbons. For instance, the protons of the tertiary methyl group should show a correlation to the quaternary carbon it is attached to. Protons adjacent to the carbonyl groups will show correlations to the carbonyl carbons, confirming their assignments.
Q3: The chemical shift of the carboxylic acid proton is not visible in my spectrum, or it appears as a very broad signal. How can I confirm its presence?
A3: Carboxylic acid protons are acidic and can undergo rapid chemical exchange with residual water or other exchangeable protons in the sample, leading to signal broadening or disappearance.[2]
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum. This is a definitive test for exchangeable protons like -OH and -COOH.[2]
-
Solvent Choice: The chemical shift and appearance of the carboxylic acid proton are highly dependent on the solvent and concentration. In a non-polar solvent like CDCl₃, it may be a broad singlet, while in DMSO-d₆, it is often a sharper, more well-defined peak due to stronger hydrogen bonding with the solvent.
Q4: I am observing more signals than expected for the 20 carbons of this compound. What could be the cause?
A4: The presence of extra signals could indicate the presence of rotamers or conformational isomers, which are common in medium-sized rings like the ten-membered ring in this compound.[2]
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the extra signals are due to slow interconversion between conformers on the NMR timescale, increasing the temperature may cause the signals to coalesce into a single set of averaged peaks.[2] Conversely, lowering the temperature may sharpen the signals of the individual conformers.
-
Sample Purity: Re-evaluate the purity of your sample using techniques like LC-MS to ensure the extra peaks are not from an impurity.
Hypothetical NMR Data for this compound
The following table summarizes plausible ¹H and ¹³C NMR data for this compound, based on its chemical structure. This data is intended for illustrative purposes to aid in understanding the expected spectral features.
| Position | Hypothetical ¹³C Chemical Shift (δc, ppm) | Hypothetical ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 35.2 | 2.15 (m), 1.85 (m) | C-2, C-10, C-11, C-14 |
| 2 | 28.1 | 1.60 (m) | C-1, C-3, C-4 |
| 3 | 38.5 | 1.45 (m) | C-2, C-4, C-5 |
| 4 | 134.8 | - | - |
| 5 | 125.1 | 5.30 (t, J=7.5 Hz) | C-3, C-4, C-6, C-7 |
| 6 | 29.5 | 2.25 (m) | C-4, C-5, C-7, C-8 |
| 7 | 41.3 | 1.95 (m) | C-5, C-6, C-8, C-10 |
| 8 | 25.8 | 1.70 (m) | C-6, C-7, C-9, C-10 |
| 9 | 48.2 | 2.05 (m) | C-7, C-8, C-10, C-11, C-20 |
| 10 | 39.7 | - | - |
| 11 | 148.5 | - | - |
| 12 | 112.3 | 4.95 (s), 4.80 (s) | C-10, C-11 |
| 13 | 172.5 | - | - |
| 14 | 21.8 | 1.15 (s) | C-1, C-10, C-11 |
| 15 | 72.1 | 4.30 (m) | C-16, C-17 |
| 16 | 31.5 | 2.50 (m) | C-15, C-17, C-18 |
| 17 | 178.2 | - | - |
| 18 | 28.9 | 2.10 (m) | C-16, C-17 |
| 19 | 16.5 | 1.75 (s) | C-3, C-4, C-5 |
| 20 | 180.1 | 11.5 (br s) | C-8, C-9 |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is typically sufficient. Using a DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection) pulse sequence is highly recommended to differentiate between CH, CH₂, CH₃, and quaternary carbons.
3. 2D NMR Spectroscopy:
-
gCOSY (gradient-selected Correlation Spectroscopy):
-
Purpose: To identify ¹H-¹H scalar couplings (typically over 2-3 bonds).
-
Key Parameters: Set spectral widths to cover all proton signals. Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension (t₁).
-
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons.
-
Key Parameters: Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm). Optimize the ¹JCH coupling constant to ~145 Hz.
-
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Key Parameters: Set the long-range coupling delay (¹ⁿJCH) to optimize for correlations of around 8-10 Hz. This is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Visualizations
Caption: A standard experimental workflow for the de novo NMR signal assignment of a natural product.
Caption: A decision-making flowchart for resolving overlapping proton signals during NMR analysis.
References
Technical Support Center: Enhancing the Yield of 15-Deoxyspergualin
Disclaimer: The information provided is based on available research for 15-Deoxyspergualin, as "15-Deoxypulic acid" is not a commonly recognized compound in scientific literature. It is presumed that the intended compound of interest is 15-Deoxyspergualin, a potent immunosuppressant.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield of 15-Deoxyspergualin from its natural producer, Bacillus laterosporus.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the fermentation, extraction, and purification of 15-Deoxyspergualin.
1. Fermentation & Biosynthesis
| Question/Issue | Answer/Troubleshooting Steps |
| FAQ: What are the optimal fermentation conditions for 15-Deoxyspergualin production? | Optimal conditions can vary, but generally, a temperature of 28-30°C and a pH of 6.0-7.0 are recommended for Bacillus laterosporus. Aeration and agitation are also critical; maintaining a dissolved oxygen level above 20% saturation is often beneficial. |
| Troubleshooting: Low or no production of 15-Deoxyspergualin in my fermentation batch. | 1. Verify Strain Integrity: Ensure the Bacillus laterosporus strain is viable and has not lost its producing capabilities through repeated subculturing. Use a fresh culture from a cryopreserved stock if possible. 2. Media Composition: The composition of the culture medium is crucial. A complex medium containing sources of carbon (e.g., glucose, glycerol), nitrogen (e.g., peptone, yeast extract), and essential minerals is required. See the detailed protocol below for a sample medium composition. 3. Check Fermentation Parameters: Incorrect pH, temperature, or aeration can significantly inhibit production. Monitor these parameters closely throughout the fermentation process. |
| FAQ: Can the yield be improved by adding precursors to the culture medium? | Yes, the biosynthesis of 15-Deoxyspergualin involves spermidine (B129725) and glycine. Supplementing the medium with these precursors, particularly spermidine, has been shown to enhance the yield. However, high concentrations can be toxic to the bacteria, so optimization of the precursor feed is necessary. |
2. Extraction & Purification
| Question/Issue | Answer/Troubleshooting Steps |
| Troubleshooting: Poor recovery of 15-Deoxyspergualin from the fermentation broth. | 1. Inefficient Cell Lysis: If the compound is intracellular, ensure efficient cell lysis. Sonication or high-pressure homogenization can be effective. 2. Incorrect pH during Extraction: 15-Deoxyspergualin is a basic compound. Adjusting the pH of the supernatant to the acidic range (e.g., pH 2-3 with HCl) can improve its solubility in the aqueous phase before proceeding to ion-exchange chromatography. 3. Emulsion Formation: During solvent extraction, emulsions can form, trapping the product. To break emulsions, try adding a saturated NaCl solution or centrifuging at a higher speed. |
| FAQ: What is the most effective method for purifying 15-Deoxyspergualin? | A multi-step chromatographic process is typically required. A common sequence involves: 1. Cation-Exchange Chromatography: To capture the basic 15-Deoxyspergualin from the clarified broth. 2. Adsorption Chromatography: Using a resin like Diaion HP-20 to desalt and further purify the compound. 3. Reversed-Phase HPLC: As a final polishing step to achieve high purity. |
| Troubleshooting: Co-elution of impurities during chromatography. | 1. Optimize Gradient Elution: In HPLC, adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) in water with a counter-ion like TFA) to improve the resolution between 15-Deoxyspergualin and closely related impurities. 2. Alternative Chromatography Resins: If co-elution persists, try a different type of resin or a column with a different selectivity. For instance, a different ion-exchange resin or a phenyl-hexyl reversed-phase column instead of a C18. 3. Sample Overload: Reduce the amount of sample loaded onto the column to prevent peak broadening and improve separation. |
Quantitative Data Summary
The following tables summarize key quantitative data for the production and purification of 15-Deoxyspergualin.
Table 1: Fermentation Parameters and Yields
| Parameter | Value | Reference |
| Producing Organism | Bacillus laterosporus | |
| Temperature | 28-30 °C | |
| pH | 6.0 - 7.0 | |
| Fermentation Time | 72 - 96 hours | |
| Reported Yield | 10 - 50 mg/L |
Table 2: Extraction and Purification Recovery Rates
| Step | Typical Recovery Rate | Notes |
| Cation-Exchange Chromatography | 80-90% | Highly effective for initial capture. |
| Adsorption Chromatography (HP-20) | 70-85% | Good for desalting and removing polar impurities. |
| Reversed-Phase HPLC | 60-75% | Final polishing step; losses can occur due to peak tailing or broadness. |
| Overall Estimated Recovery | 35-55% | From clarified broth to pure compound. |
Experimental Protocols
Protocol 1: Fermentation of Bacillus laterosporus for 15-Deoxyspergualin Production
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Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of Bacillus laterosporus from a slant into a 250 mL flask containing 50 mL of seed medium (e.g., 1% glucose, 0.5% peptone, 0.5% yeast extract, 0.1% MgSO₄·7H₂O, pH 7.0).
-
Incubate at 28°C for 24 hours on a rotary shaker at 200 rpm.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., 2% glycerol, 1% soybean meal, 0.5% yeast extract, 0.2% NaCl, 0.1% K₂HPO₄, pH 7.0).
-
Inoculate the production fermenter with 5% (v/v) of the seed culture.
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 72-96 hours.
-
Monitor pH and production of 15-Deoxyspergualin by taking periodic samples and analyzing via HPLC.
-
Protocol 2: Extraction and Purification of 15-Deoxyspergualin
-
Harvest and Clarification:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the supernatant from the cell mass.
-
Adjust the pH of the supernatant to 2.0 with 5M HCl.
-
-
Cation-Exchange Chromatography:
-
Load the acidified supernatant onto a pre-equilibrated cation-exchange column (e.g., Dowex 50WX8).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound compounds with a linear gradient of NH₄OH (0 to 2 M).
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Collect fractions and analyze for the presence of 15-Deoxyspergualin.
-
-
Adsorption Chromatography:
-
Pool the active fractions, adjust the pH to 7.0, and load onto a Diaion HP-20 column.
-
Wash the column with water to remove salts.
-
Elute with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 50%, 80%, 100%).
-
Pool the fractions containing 15-Deoxyspergualin.
-
-
Reversed-Phase HPLC:
-
Concentrate the pooled fractions under vacuum.
-
Purify the concentrate using a preparative C18 HPLC column.
-
Use a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Elute with a suitable gradient to separate 15-Deoxyspergualin from its analogs.
-
Collect the pure fractions, lyophilize, and store at -20°C.
-
Visualizations
Below are diagrams illustrating the experimental workflow for enhancing the yield of 15-Deoxyspergualin.
Technical Support Center: Enhancing 15-Deoxypulic Acid Derivatization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 15-Deoxypulic acid derivatization reactions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experiments.
Disclaimer: Specific experimental data on the derivatization of this compound is limited in publicly available literature. The protocols and troubleshooting advice provided below are based on established methods for the derivatization of structurally similar triterpenoid (B12794562) acids and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
The primary and most accessible reactive site on this compound is the carboxylic acid (-COOH) group. This group can be readily converted into a variety of derivatives, such as esters and amides, to modify the compound's physicochemical properties or to attach a fluorescent or UV-active tag for analytical purposes.
Q2: Why is derivatization of this compound necessary?
Derivatization of this compound is often performed for several reasons:
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To improve analytical detection: Triterpenoids like this compound often lack strong chromophores or fluorophores, leading to poor sensitivity in HPLC-UV or fluorescence detection. Derivatization can introduce a tag that enhances detection.
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To increase volatility for Gas Chromatography (GC): The carboxylic acid group makes the molecule non-volatile. Converting it to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ester, is necessary for GC analysis.
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To modify biological activity: Altering the carboxylic acid group can change the molecule's solubility, cell permeability, and interaction with biological targets, which is crucial in drug development.
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To enable further synthetic modifications: The carboxylic acid can be converted to other functional groups to serve as a handle for more complex chemical transformations.
Q3: What are the most common derivatization reactions for the carboxylic acid group of this compound?
Common derivatization reactions for the carboxylic acid group include:
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Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer Esterification) or with a coupling agent.
-
Amide formation: Reacting the carboxylic acid with an amine using a coupling agent.
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Silylation: Reacting the carboxylic acid with a silylating agent to form a silyl (B83357) ester, primarily for GC analysis.
Q4: How should this compound be handled and stored to ensure its stability?
This compound should be stored as a powder in a sealed container in a cool, dry place.[1] For long-term storage, it is recommended to keep it below -20°C.[1] Stock solutions can also be stored at -20°C for several months.[1] It is advisable to prepare and use solutions on the same day to minimize degradation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Derivative
Q: I am attempting an esterification of this compound, but I am getting a very low yield or no product at all. What could be the cause?
A: Low yields in esterification reactions of sterically hindered carboxylic acids like this compound can be attributed to several factors. Here are some potential causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have reached completion.
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Reagent Degradation: The reagents, especially coupling agents, might have degraded due to moisture.
-
Solution: Use fresh, high-quality reagents. Ensure that solvents are anhydrous, as water can hydrolyze activated intermediates.
-
-
Steric Hindrance: The bulky structure of this compound can impede the approach of the nucleophile (alcohol or amine).
-
Solution: Consider using a less sterically hindered alcohol or amine if possible. Alternatively, use a more powerful coupling agent. For acid-catalyzed reactions, stronger acids might be necessary, but be cautious of potential side reactions.
-
-
Poor Solubility: this compound may not be fully dissolved in the reaction solvent.
-
Solution: Choose a solvent in which this compound is more soluble. Gentle warming or sonication might help to dissolve the starting material.[1]
-
Issue 2: Formation of Multiple Products/Side Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products can complicate purification and reduce the yield of the desired derivative.
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Dehydration: Strong acid catalysts and high temperatures can sometimes lead to dehydration of the triterpenoid backbone.
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Solution: Use milder reaction conditions. For esterification, consider using a carbodiimide (B86325) coupling agent like DCC or EDC with a catalyst like DMAP at room temperature, which avoids strongly acidic conditions.
-
-
Reaction with Other Functional Groups: Although the carboxylic acid is the most reactive site, other parts of the molecule might react under harsh conditions.
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Solution: Employ milder and more selective reagents. If necessary, consider using protecting groups for other potentially reactive sites, although this adds extra steps to the synthesis.
-
-
Epimerization: If there are chiral centers near the carboxylic acid, harsh basic or acidic conditions could potentially lead to epimerization.
-
Solution: Use mild reaction conditions and avoid prolonged exposure to strong acids or bases.
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Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my derivatized product from the reaction mixture. What are the recommended purification methods?
A: Purifying triterpenoid derivatives can be challenging due to their similar polarities to byproducts and starting materials.
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Removal of Excess Reagents:
-
Solution: An aqueous workup can be effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO3) can remove unreacted carboxylic acid.
-
-
Chromatographic Separation:
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Solution: Column chromatography is a standard method for purifying triterpenoid derivatives. Silica (B1680970) gel is commonly used. For closely related compounds, flash chromatography can offer better resolution.[4] Reversed-phase chromatography (e.g., with C18 silica) can also be effective. The use of macroporous resins has also been reported for the purification of triterpenoids.[5]
-
-
Recrystallization:
-
Solution: If the derivatized product is a solid, recrystallization from a suitable solvent system can be a highly effective method to obtain a pure compound.
-
Experimental Protocols (Examples)
Note: These are generalized protocols and should be optimized for your specific application.
Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane (TMS-CHN2)
This method is rapid and efficient for forming methyl esters under mild conditions.
Materials:
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This compound
-
Trimethylsilyldiazomethane (TMS-CHN2) solution (2.0 M in hexanes)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 10 mg of this compound in a mixture of 1 mL of toluene and 0.2 mL of methanol.
-
While stirring, add the TMS-CHN2 solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
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Continue stirring at room temperature for 30 minutes.
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Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
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Remove the solvent under reduced pressure.
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Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain the methyl ester derivative.
Protocol 2: Derivatization with a Fluorescent Tag for HPLC Analysis (using ADAM)
This protocol attaches a fluorescent tag for sensitive detection.
Materials:
-
This compound
-
9-Anthryldiazomethane (ADAM)
-
Toluene
-
Methanol
Procedure:
-
Dissolve 1 mg of this compound in 500 µL of toluene.
-
Add a freshly prepared solution of ADAM in toluene in slight excess.
-
Allow the reaction to proceed at room temperature for 1-2 hours in the dark.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, the reaction mixture can be diluted with the mobile phase and directly injected into the HPLC system.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Carboxylic Acids.
| Derivatization Reagent | Target Derivative | Typical Reaction Conditions | Advantages | Disadvantages |
| H₂SO₄ / Alcohol | Ester | Reflux in excess alcohol | Inexpensive, simple procedure | Reversible reaction, harsh conditions may not be suitable for sensitive substrates |
| DCC/DMAP, Alcohol | Ester | Room temperature, anhydrous solvent (e.g., DCM) | Mild conditions, high yield | DCC byproduct can be difficult to remove, potential for side reactions |
| TMS-CHN₂ | Methyl Ester | Room temperature, co-solvent like methanol | Fast, high yield, mild conditions | Reagent is toxic and must be handled with care |
| ADAM | Fluorescent Ester | Room temperature, no catalyst needed | High sensitivity for fluorescence detection, mild conditions | Reagent can be expensive and may have limited stability |
| BSTFA/TMCS | Silyl Ester | 60-80°C | Increases volatility for GC analysis | Derivative is moisture-sensitive |
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization of this compound.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
addressing matrix effects in LC-MS analysis of 15-Deoxypulic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 15-Deoxyspergualin (15-DSP).
Frequently Asked Questions (FAQs)
Q1: What is 15-Deoxyspergualin and why is its analysis challenging?
15-Deoxyspergualin (15-DSP) is a potent immunosuppressive agent. Its analysis is challenging due to its highly polar and basic nature, which leads to poor retention on traditional reversed-phase liquid chromatography (RP-LC) columns.[1] This characteristic makes it susceptible to co-elution with endogenous polar components from biological matrices like plasma or urine, leading to significant matrix effects.[2]
Q2: What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[4][5] In electrospray ionization (ESI), these interferences often stem from competition for charge between the analyte and matrix components in the ESI source.[6]
Q3: What are the common sources of matrix effects for 15-DSP analysis in biological samples?
For polar, basic compounds like 15-DSP, the primary sources of matrix effects in biological fluids (e.g., plasma, serum) are endogenous components such as phospholipids, salts, and proteins.[3] During sample preparation, especially with simpler methods like protein precipitation, these components can co-extract with the analyte and interfere with its ionization.[7]
Q4: How can I determine if my 15-DSP analysis is affected by matrix effects?
The most common methods to assess matrix effects are the post-column infusion test and the post-extraction spike test.[8]
-
Post-Column Infusion (Qualitative): This method involves infusing a constant flow of 15-DSP standard solution into the MS detector post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[9]
-
Post-Extraction Spike (Quantitative): This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a pure solvent. The matrix factor (MF) is calculated as:
Troubleshooting Guide
Q5: I am observing significant ion suppression for 15-DSP. What are my options?
Ion suppression is the most common matrix effect.[4] A systematic approach, from sample preparation to chromatography, is essential for troubleshooting.
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
1. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[8]
- Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like 15-DSP, a mixed-mode cation exchange (MCX) SPE sorbent can be effective, as it provides both reversed-phase and ion-exchange retention mechanisms to isolate the basic analyte from matrix interferences.[11]
- Liquid-Liquid Extraction (LLE): LLE can also be used to separate 15-DSP from matrix components based on partitioning between two immiscible liquids. Optimizing the pH and solvent polarity is crucial for good recovery.[8]
- Protein Precipitation (PPT): While simple, PPT is often insufficient and leaves many matrix components, like phospholipids, in the supernatant.[2] If using PPT, consider subsequent clean-up steps or significant dilution.
2. Modify Chromatographic Conditions:
- Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining and separating very polar compounds like 15-DSP.[12][13] It uses a polar stationary phase and a high organic mobile phase, which can change the elution profile of matrix components relative to the analyte, thus reducing co-elution.[1][14]
- Gradient Optimization: Adjust the mobile phase gradient to achieve better separation between 15-DSP and the region of ion suppression identified by post-column infusion.[10]
- Use a Divert Valve: Program the divert valve to send the highly contaminated early-eluting portion of the chromatogram to waste, protecting the MS source.[9]
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
- This is the "gold standard" for compensating for matrix effects. A SIL-IS (e.g., containing 13C or 2H atoms) has nearly identical chemical and physical properties to 15-DSP and will co-elute.[15] Therefore, it experiences the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[3]
Q6: My 15-DSP recovery is low after Solid-Phase Extraction (SPE). What should I do?
Low recovery during SPE is typically due to sub-optimal loading, washing, or elution steps.[10]
-
Check pH: Ensure the pH of the sample during the loading step is appropriate to ensure 15-DSP is retained on the sorbent (for ion-exchange, pH should be adjusted to charge the molecule).
-
Wash Step: The wash solvent may be too strong, causing premature elution of the analyte. Try a weaker solvent (e.g., lower percentage of organic).
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Elution Step: The elution solvent may be too weak to fully desorb 15-DSP from the sorbent. Increase the solvent strength or use a small amount of modifier (e.g., ammonia (B1221849) for a basic compound on a cation-exchange sorbent) to neutralize the analyte for elution.
Experimental Protocols & Data
Protocol 1: Example SPE Method for 15-DSP from Human Plasma
This protocol is a general guideline for a mixed-mode cation exchange SPE. Optimization is required.
-
Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash 1: Wash with 1 mL of 0.1 M acetate (B1210297) buffer.
-
Wash 2: Wash with 1 mL of methanol.
-
Elute: Elute 15-DSP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects for polar analytes.
| Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Complexity | Notes |
| Protein Precipitation (PPT) | 50 - 80% (High Suppression)[11] | 85 - 105% | Low | Fast and simple but provides the least clean-up.[2] |
| Liquid-Liquid Extraction (LLE) | 80 - 95% (Low Suppression)[16] | 70 - 90% | Medium | Cleaner than PPT; requires optimization of pH and solvent. |
| Solid-Phase Extraction (SPE) | 90 - 110% (Minimal Effect)[17] | 80 - 100% | High | Provides the cleanest extracts but requires method development.[18] |
Data are representative values for polar analytes and should be used for comparative purposes.
Overall Analytical Workflow
Caption: Workflow for 15-DSP analysis from sample to result.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades [mdpi.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Paclitaxel and 15-Deoxypulic Acid
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and data available for paclitaxel (B517696) versus 15-Deoxypulic acid. While paclitaxel is a well-established and extensively studied chemotherapeutic agent with a wealth of experimental data, there is a notable absence of published studies on the anticancer activity of this compound.
This guide provides a detailed overview of the anticancer properties of paclitaxel, including its mechanism of action, efficacy against various cancer cell lines, and the experimental protocols used to generate this data. Unfortunately, due to the lack of available scientific information, a direct comparison with this compound cannot be formulated at this time. This compound is a known chemical entity, classified as a diterpenoid, but its biological effects, particularly in the context of cancer, remain uninvestigated in the public domain.
Paclitaxel: A Potent Microtubule-Stabilizing Agent
Paclitaxel, a natural compound originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy for a variety of cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton.
Mechanism of Action
Paclitaxel exerts its anticancer effects by binding to the β-tubulin subunit of microtubules, which are dynamic polymers crucial for cell division (mitosis).[2][3] This binding stabilizes the microtubules, preventing their depolymerization.[2][4] The consequence of this stabilization is the formation of non-functional microtubule bundles, which disrupts the mitotic spindle assembly, leading to an arrest of the cell cycle at the G2/M phase and subsequent programmed cell death (apoptosis).[2][3]
Beyond its primary role in mitotic arrest, paclitaxel has been shown to induce other cellular effects that contribute to its antitumor activity. These include the induction of gene expression for tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as binding to the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death.[5]
In Vitro Anticancer Activity of Paclitaxel
The efficacy of paclitaxel has been demonstrated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric used to quantify this activity. The IC50 values for paclitaxel can vary depending on the cancer cell line and the duration of drug exposure.[6][7]
| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (hours) |
| Ovarian Cancer | Various | 0.4 - 3.4 | Not Specified |
| Breast Cancer | SK-BR-3 | ~5 | 72 |
| Breast Cancer | MDA-MB-231 | ~10 | 72 |
| Breast Cancer | T-47D | ~2.5 | 72 |
| Lung Cancer (NSCLC) | Various | Median: 9,400 | 24 |
| Lung Cancer (NSCLC) | Various | Median: 27 | 120 |
| Lung Cancer (SCLC) | Various | Median: 25,000 | 24 |
| Lung Cancer (SCLC) | Various | Median: 5,000 | 120 |
| Various Cancers | 8 Human Tumor Cell Lines | 2.5 - 7.5 | 24 |
Note: IC50 values can be influenced by experimental conditions. The data presented is a summary from various sources for comparative purposes.
Experimental Protocols
The evaluation of the anticancer activity of compounds like paclitaxel in a laboratory setting involves a series of standardized in vitro assays. These protocols are designed to measure cell viability, proliferation, and the mechanism of cell death.
Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB Assay)
These assays are fundamental to determining the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Cancer cell lines are grown in a suitable culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and, after allowing them to attach, are treated with a range of concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
Staining: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is added to the wells. Viable cells metabolize MTT into a colored formazan (B1609692) product, or SRB binds to cellular proteins.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cancer cells are treated with the compound of interest. After the treatment period, cells are harvested.
-
Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a mechanism of action similar to that of paclitaxel.
Conclusion on the Comparative Anticancer Activity
While this guide provides a robust overview of the anticancer activity of paclitaxel, a direct and evidence-based comparison with this compound is not feasible due to the current lack of scientific data on the latter. The information presented on paclitaxel serves as a valuable resource for researchers and drug development professionals. Future research into the biological properties of this compound is necessary to ascertain its potential as an anticancer agent and to enable a meaningful comparison with established chemotherapeutics like paclitaxel.
References
- 1. This compound | CAS:95523-05-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound (CAS/ID No. 95523-05-0) | Alchimica [shop.alchimica.cz]
- 3. mskcc.org [mskcc.org]
- 4. biocrick.com [biocrick.com]
- 5. news-medical.net [news-medical.net]
- 6. 95523-05-0(this compound) | Kuujia.com [nl.kuujia.com]
- 7. researchgate.net [researchgate.net]
Unveiling the In Vivo Antitumor Mechanism of Decanoic Acid: A Comparative Guide
An In-Depth Analysis of Decanoic Acid's Antitumor Efficacy and its Comparison with Other Anticancer Agents
Decanoic acid (DA), a medium-chain fatty acid, has emerged as a potential therapeutic agent in oncology, demonstrating promising antitumor effects in preclinical studies. This guide provides a comprehensive comparison of the in vivo antitumor mechanism of decanoic acid with other relevant compounds, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of DA's potential in cancer therapy.
Comparative Analysis of Antitumor Efficacy
The in vivo antitumor activity of decanoic acid has been evaluated in hepatocellular carcinoma (HCC) models, where it has shown significant potential in mitigating tumor growth and metastasis. To provide a clear comparison, this section summarizes the quantitative data on the efficacy of decanoic acid and other relevant fatty acids with anticancer properties.
| Compound | Cancer Model | Dosage | Key Findings | Reference |
| Decanoic Acid | Hepatocellular Carcinoma (HCC) Mouse Model | 50 mg/kg (intraperitoneal) | Significant regression in tumor growth and reduction in lung metastasis.[1] | [1][2] |
| Pentadecanoic Acid (C15:0) | Not specified in detail, mentions B-cell lymphomas | 1.25 mg or 5 mg (injected) | Dose-dependent increase in survival days (162% and 284% increase in lifespan, respectively).[3] | [3] |
| Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) | Ehrlich Solid Tumor in Mice | 2.5 and 5 mg/kg (oral) | Significant decrease in tumor volume and inhibition rate, especially in combination with cyclophosphamide.[4] | [4][5] |
In Vivo Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key in vivo experiments are provided below.
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol outlines the procedure for establishing and utilizing an in vivo mouse model to assess the antitumor effects of decanoic acid on hepatocellular carcinoma.
-
Cell Culture: Human HCC cell lines (e.g., HCC-Luc) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NCr-nude mice) are used to prevent rejection of human tumor xenografts.[6][7][8][9]
-
Tumor Implantation: Cultured HCC cells are harvested, resuspended in a suitable medium (e.g., PBS), and implanted subcutaneously or orthotopically into the mice.[6][7][9] Patient-derived xenograft (PDX) models, which involve the direct transfer of human tumors into immunodeficient mice, can also be used to better recapitulate the characteristics of patient tumors.[10]
-
Treatment: Once tumors are established, mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of decanoic acid (50 mg/kg), while the control group receives a vehicle-only injection.[1]
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. In models using luciferase-expressing cells, tumor progression and metastasis can be monitored non-invasively using bioluminescence imaging.[8]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry, and western blotting, to evaluate the expression of key proteins involved in the signaling pathways of interest.[2] Lungs are also harvested to assess metastasis.[1]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of decanoic acid's antitumor action and a typical experimental workflow for its in vivo validation.
Caption: Proposed signaling pathway for the antitumor effect of Decanoic Acid.
Caption: Experimental workflow for in vivo validation of Decanoic Acid's antitumor mechanism.
Mechanism of Action
Decanoic acid exerts its antitumor effects primarily by targeting the c-Met signaling pathway.[1][2] Aberrant activation of the c-Met receptor tyrosine kinase is implicated in the growth and progression of various cancers, including hepatocellular carcinoma.[1]
Studies have shown that decanoic acid suppresses the phosphorylation of c-Met, which in turn inhibits its downstream signaling cascades.[1][2] This disruption of c-Met signaling leads to the induction of apoptosis (programmed cell death) in HCC cells, as evidenced by the activation of caspase-3 and PARP.[2] Furthermore, decanoic acid has been observed to inhibit the expression of several oncogenic proteins that are dependent on the c-Met pathway.[1]
In contrast, other fatty acids with anticancer properties may act through different mechanisms. For instance, some studies suggest that certain fatty acids can modulate the immune response to cancer cells or alter estrogen metabolism.[5] The diversity of these mechanisms highlights the unique therapeutic potential of decanoic acid in targeting the c-Met signaling axis.
This comparative guide provides a foundational understanding of the in vivo antitumor mechanism of decanoic acid. The presented data and protocols offer a valuable resource for researchers to further investigate and validate the therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. crownbio.com [crownbio.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
A Comparative Analysis of 15-Deoxypulic Acid and Oleanolic Acid: A Guide for Researchers
A direct head-to-head comparison between 15-Deoxypulic acid and oleanolic acid is not feasible at this time due to a significant disparity in available scientific literature. While oleanolic acid is a well-researched pentacyclic triterpenoid (B12794562) with a plethora of studies detailing its biological activities, this compound remains largely uncharacterized in publicly accessible scientific databases. This guide, therefore, provides a comprehensive overview of the current knowledge on oleanolic acid, alongside the limited information available for this compound, highlighting the critical need for further research into the latter compound.
This compound: An Unexplored Diterpenoid
This compound is a diterpenoid compound with the chemical formula C20H26O4.[1][2] It is reportedly sourced from the herbs of Pulicaria salviifolia.[1] Currently, information regarding its biological activity, mechanism of action, and potential therapeutic effects is not available in peer-reviewed scientific literature. Commercial suppliers list it as a reference standard for research purposes.[1][2] The lack of published data prevents a meaningful comparison with oleanolic acid.
Oleanolic Acid: A Multifaceted Triterpenoid
Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in numerous plant species. It has been the subject of extensive research, revealing a wide array of pharmacological effects.
Oleanolic acid has demonstrated a broad spectrum of biological activities, including:
-
Anti-inflammatory Effects: Oleanolic acid inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.
-
Antioxidant Properties: It can enhance the body's antioxidant defense system by increasing the levels of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).
-
Anticancer Activity: Studies have shown that oleanolic acid can inhibit the growth of various cancer cell lines. Its mechanisms include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).
-
Hepatoprotective Effects: Oleanolic acid has been shown to protect the liver from damage induced by various toxins.
-
Antimicrobial and Antiviral Activities: It has demonstrated inhibitory effects against a range of bacteria, fungi, and viruses.
-
Metabolic Regulation: Oleanolic acid has been investigated for its potential to improve insulin (B600854) sensitivity and regulate glucose and lipid metabolism.
| Biological Activity | Key Findings |
| Anti-inflammatory | Inhibits NF-κB activation and reduces pro-inflammatory cytokine production. |
| Antioxidant | Increases levels of antioxidant enzymes like SOD and GSH-Px. |
| Anticancer | Induces apoptosis, causes cell cycle arrest, and inhibits angiogenesis. |
| Hepatoprotective | Protects against toxin-induced liver damage. |
| Antimicrobial | Exhibits inhibitory activity against various bacteria and fungi. |
| Antiviral | Shows activity against certain viruses. |
| Metabolic Regulation | May improve insulin sensitivity and modulate glucose/lipid metabolism. |
Experimental Protocols for Oleanolic Acid
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of oleanolic acid.
-
Objective: To determine the effect of oleanolic acid on cell viability and to calculate its cytotoxic concentration (IC50).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of oleanolic acid for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
-
Objective: To investigate the inhibitory effect of oleanolic acid on NF-κB activation.
-
Methodology:
-
Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
After transfection, cells are pre-treated with different concentrations of oleanolic acid.
-
NF-κB activation is stimulated with an appropriate inducer (e.g., TNF-α).
-
Cell lysates are collected, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Signaling Pathways Modulated by Oleanolic Acid
Oleanolic acid exerts its diverse biological effects by modulating multiple signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.
Oleanolic acid is a known inhibitor of the NF-κB signaling pathway, which plays a central role in inflammation and immunity.
References
Validating the Anti-inflammatory Effects of 15-Deoxypulic Acid and its Analogs in Animal Models: A Comparative Guide
Executive Summary
This guide provides a comparative analysis of the anti-inflammatory effects of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) against the steroidal anti-inflammatory drug (SAID) Dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The comparisons are drawn from data obtained in two standard animal models of inflammation: Dextran Sulfate Sodium (DSS)-induced colitis in mice and Carrageenan-induced paw edema in rats. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' anti-inflammatory potential.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of 15d-PGJ2, Dexamethasone, and Indomethacin in their respective and, where available, comparable animal models.
Table 1: Comparison in DSS-Induced Colitis Mouse Model
| Compound | Dosage | Administration Route | Key Efficacy Markers | Quantitative Results |
| 15d-PGJ2 | 2 mg/kg/day | Intraperitoneal | IL-6 expressing macrophages, Macrophage polarization | Reduced proportion of IL-6 expressing macrophages; Promoted M2 macrophage polarization.[1][2] |
| 15d-PGJ2 | 1 µM (66.9 ng)/mouse/day | Rectal | Disease Activity Index (DAI), Myeloperoxidase (MPO) activity, Pro-inflammatory cytokines (TNF-α, IFN-γ, IL-17A) | Ameliorated the increase in DAI score and MPO activity; Reduced mRNA expression of TNF-α, IFN-γ, and IL-17A.[3] |
| Dexamethasone | 1 mg/kg/day | Intraperitoneal | Pro-inflammatory cytokines (IFN-γ, IL-1β) | Reduced expression of IFN-γ and IL-1β.[4] |
| Dexamethasone | 5 and 10 mg/kg/day | Intraperitoneal | Weight loss, Disease clinical scores, Histological score | Significantly increased weight loss and disease clinical scores; Exacerbated colitis.[5] |
| Dexamethasone | 0.06 mg/day | Not specified | Macroscopic and Histological scores | Did not prevent and aggravated macroscopic and histologic inflammation scores.[6][7] |
Table 2: Comparison in Carrageenan-Induced Paw Edema Rat Model
| Compound | Dosage | Administration Route | Time Point | % Inhibition of Edema |
| Indomethacin | 10 mg/kg | Not specified | 2 hours | 54% |
| 3 hours | 54% | |||
| 4 hours | 54% | |||
| 5 hours | 33% | |||
| 15d-PGJ2 | Data not available in this model | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DSS-Induced Colitis in Mice
Objective: To induce acute colitis in mice to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Experimental mice (e.g., C57BL/6)
-
Test compounds (15d-PGJ2, Dexamethasone)
-
Vehicle for compound administration
-
Standard laboratory equipment for animal housing and monitoring
Procedure:
-
Induction of Colitis: Administer 2.5% - 5% (w/v) DSS in the drinking water of mice for a period of 5-7 days.[1][3] Control mice receive regular drinking water.
-
Compound Administration:
-
Monitoring and Evaluation:
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the study period, euthanize the mice and collect colon tissue.
-
Measure colon length and perform histological analysis to assess inflammation, crypt damage, and cellular infiltration.[8]
-
Analyze colon tissue for myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-17A) in the colon tissue using methods such as ELISA or RT-PCR.[3][4]
-
Perform flow cytometry to analyze immune cell populations, such as macrophages (M1 and M2 phenotypes), in the colonic lamina propria.[1][2]
-
Histological Scoring: Histological scoring can be performed based on the following parameters:
-
Inflammation Severity: (0) None, (1) Mild, (2) Moderate, (3) Severe.
-
Inflammation Extent: (0) None, (1) Mucosa, (2) Mucosa and Submucosa, (3) Transmural.
-
Crypt Damage: (0) None, (1) Basal 1/3 damaged, (2) Basal 2/3 damaged, (3) Only surface epithelium intact, (4) Entire crypt and epithelium lost. The total histological score is the sum of the scores for each parameter.
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute, localized inflammation in the rat paw to assess the efficacy of anti-inflammatory agents.
Materials:
-
Lambda Carrageenan
-
Experimental rats (e.g., Wistar)
-
Test compound (Indomethacin)
-
Vehicle for compound administration
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the rat's right hind paw.
-
Compound Administration: Administer the test compound (e.g., Indomethacin at 10 mg/kg) via the desired route (e.g., intraperitoneal, oral) at a specified time before carrageenan injection (typically 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.[1]
-
Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Calculation of Inhibition: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average increase in paw volume in the control group
-
Vt = Average increase in paw volume in the treated group
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of 15d-PGJ2 in Inflammation
Caption: Signaling pathway of 15d-PGJ2 in modulating macrophage polarization and inflammatory responses.
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for evaluating anti-inflammatory compounds in the DSS-induced colitis model.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for assessing anti-inflammatory agents in the carrageenan-induced paw edema model.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of dexamethasone treatment on murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. socmucimm.org [socmucimm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Extraction Methods for 15-Deoxy-Δ12,14-prostaglandin J2
For Researchers, Scientists, and Drug Development Professionals
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a critical endogenous lipid mediator involved in a variety of physiological and pathological processes, including inflammation and cancer.[1][2] Accurate quantification and analysis of 15d-PGJ2 are paramount for understanding its biological roles and therapeutic potential. The initial and most crucial step in its analysis is the extraction from complex biological matrices. This guide provides a comparative analysis of common extraction methods for 15d-PGJ2, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Data of Extraction Methods
The selection of an extraction method is a trade-off between recovery, purity, speed, and cost. Below is a summary of quantitative data for two prevalent methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), primarily from plasma and cell culture media.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Intracellular Extraction |
| Typical Matrix | Human Plasma[1][2] | Urine, Cell Culture Medium, Synovial Fluid[3][4] | Cultured Cells[3] |
| Reported Recovery | Not explicitly stated, but method validated for high precision and accuracy[1][2] | Not explicitly stated, but used for quantitative LC-MS/MS analysis[3][4] | Not explicitly stated, but used for detecting low picomolar concentrations[3] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (in human plasma)[1][2] | Method detected ~2 pM (0.64 pg/mL) in cell culture medium[3] | 1.0 ± 0.4 nM in lipid extract of cells[3] |
| Linearity (R²) | 0.998 (2.5 - 500 pg/mL)[1][2] | Not explicitly stated | Not explicitly stated |
| Precision (CV%) | Intraday: < 11.8%, Interday: < 14.7%[1][2] | Not explicitly stated | Not explicitly stated |
| Purity/Selectivity | High, assured by two individual mass transitions in LC-MS/MS[1][2] | Sufficient for LC-MS/MS analysis; some protocols include a subsequent TLC step for further purification[3] | Sufficient for LC-MS/MS analysis[3] |
| Throughput | Moderate | High, amenable to automation | Low, more labor-intensive |
| Cost | Generally lower solvent and equipment costs | Higher cost for SPE cartridges | Moderate, requires standard lab equipment |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Human Plasma
This method is noted for its simplicity and effectiveness in extracting 15d-PGJ2 from human plasma for subsequent LC-MS/MS analysis.[1][2]
Methodology:
-
Protein Precipitation: To a plasma sample, add a volume of cold methanol (B129727) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid mediators.
-
Liquid-Liquid Extraction: Add ethyl acetate (B1210297) to the supernatant.
-
Mixing: Vortex the mixture vigorously to ensure thorough mixing and partitioning of 15d-PGJ2 into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Collection of Organic Phase: Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS).
Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is a widely used technique for the extraction of prostaglandins (B1171923) from various aqueous samples like urine and cell culture media.[3][4] C18 cartridges are commonly employed for this purpose.
Methodology:
-
Sample Preparation: Spike the sample (e.g., 5.0 mL of urine or cell-free culture medium) with an internal standard (e.g., 1.0 ng of [²H₄]15d-PGJ2).[3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the prepared sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A common wash solution is 25% ethanol (B145695) in water.[3]
-
Elution: Elute the 15d-PGJ2 from the cartridge using an organic solvent, such as ethyl acetate.[3]
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
-
(Optional) Further Purification: For some samples, an additional purification step using silica (B1680970) gel thin-layer chromatography (TLC) may be performed after SPE.[3]
Intracellular 15d-PGJ2 Extraction
This protocol is designed for the extraction of 15d-PGJ2 from within cultured cells.[3]
Methodology:
-
Cell Harvesting: Wash cells twice with PBS. Harvest the cells in 0.6 mL PBS containing an internal standard (e.g., 1 ng [²H₄]15d-PGJ2).[3]
-
Cell Lysis: Subject the cell suspension to two freeze-thaw cycles using liquid nitrogen to lyse the cells.[3]
-
Solvent Addition: Add 2 mL of methanol and 1 mL of chloroform (B151607) to the lysate and vortex vigorously.[3]
-
Phase Separation: Add an additional 1 mL of chloroform and 1 mL of water, then vortex again. Centrifuge to separate the phases.[3]
-
Collection of Organic Phase: The lower organic phase, containing the lipids including 15d-PGJ2, is carefully collected for analysis.[3]
-
Evaporation and Reconstitution: The collected organic phase is evaporated to dryness and reconstituted for analysis.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of 15d-PGJ2.
Caption: Generalized workflow for 15d-PGJ2 extraction and analysis.
Signaling Pathway of 15d-PGJ2
15d-PGJ2 is known to exert its anti-inflammatory effects through multiple signaling pathways, most notably through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the inhibition of the NF-κB pathway.[1][5][6][7]
Caption: Simplified signaling pathway of 15d-PGJ2.
References
- 1. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Elimination of the biphasic pharmacodynamics of 15d-PGJ2 by controlling its release from a nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of 15-Deoxy-pulvinic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant activity of 15-Deoxy-pulvinic acid against standard antioxidants. While direct quantitative data for 15-Deoxy-pulvinic acid is not extensively available in current literature, this guide draws upon the established antioxidant properties of the broader pulvinic acid class of compounds to provide a valuable reference point. The information is supported by established experimental protocols and an exploration of relevant cellular signaling pathways.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. While specific IC50 values for 15-Deoxy-pulvinic acid are not readily found in published research, studies on related pulvinic acid derivatives demonstrate their significant antioxidant potential, in some cases surpassing that of standard antioxidants like Vitamin C.[1]
To provide a benchmark for comparison, the following table summarizes the reported antioxidant activities of various pulvinic acid derivatives and commonly used standard antioxidants in two prevalent assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound/Extract | Assay | IC50 / EC50 Value | Reference Standard |
| Pulvinic Acid Derivatives (General) | - | Potent Antioxidant Activity | Vitamin C |
| Ethyl Acetate (B1210297) Extracts of Suillus species (containing pulvinic acid derivatives) | DPPH | EC50: 0.15 ± 0.05% | - |
| Ethyl Acetate Extracts of Suillus species (containing pulvinic acid derivatives) | ABTS | EC50: 0.23 ± 0.05% | - |
| Standard Antioxidants | |||
| Trolox | DPPH | IC50: 3.765 ± 0.083 µg/mL | - |
| Trolox | ABTS | IC50: 2.926 ± 0.029 µg/mL | - |
| Ascorbic Acid (Vitamin C) | DPPH | IC50: ~5-15 µg/mL | - |
| Gallic Acid | DPPH | IC50: ~1-5 µg/mL | - |
Note: The presented values for pulvinic acid derivatives are from extracts and not isolated compounds, and therefore serve as an indicator of potential activity. Lower IC50/EC50 values indicate higher antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the most common in vitro antioxidant capacity assays used to evaluate compounds like 15-Deoxy-pulvinic acid.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) or ethanol.
-
Reaction Mixture : The test compound (e.g., 15-Deoxy-pulvinic acid) at various concentrations is added to the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically, usually at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation : The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation.
-
Radical Generation : The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
Reaction Mixture : The test compound is added to the pre-formed ABTS radical cation solution.
-
Incubation : The reaction is allowed to proceed for a set time.
-
Measurement : The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Calculation : The percentage of inhibition and the IC50 value are calculated.
Ferric Reducing Antioxidant Power (FRAP) Assay
This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Reagent Preparation : The FRAP reagent is prepared by mixing TPTZ solution, ferric chloride solution, and an acetate buffer.
-
Reaction : The test compound is mixed with the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C.
-
Measurement : The formation of the blue-colored ferrous-TPTZ complex is monitored by measuring the absorbance at 593 nm.
-
Quantification : The antioxidant capacity is expressed as equivalents of a standard, such as Trolox or ferrous sulfate.
Caption: A simplified workflow for common in vitro antioxidant assays.
Cellular Antioxidant Signaling Pathways
The antioxidant effects of compounds like pulvinic acid derivatives are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins. Understanding these pathways is crucial for drug development.
One of the most critical pathways in the cellular antioxidant response is the Keap1-Nrf2-ARE pathway . Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1). When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Other important pathways involved in the cellular response to oxidative stress include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways can be activated by reactive oxygen species (ROS) and, in turn, regulate the expression of genes involved in inflammation and cell survival, which are closely linked to the cellular antioxidant defense system.
Caption: Overview of the Keap1-Nrf2-ARE signaling pathway.
References
Navigating the Analytical Landscape for 15-Deoxy-Δ12,14-prostaglandin J2: A Comparative Guide to LC-MS/MS and ELISA Methods
For researchers, scientists, and drug development professionals investigating the multifaceted roles of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), the accurate and reliable quantification of this lipid mediator is paramount. This guide provides a comprehensive comparison of two predominant analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We delve into their respective performance characteristics, supported by experimental data, and provide detailed protocols to aid in methodological selection and implementation.
15d-PGJ2, a terminal cyclopentenone prostaglandin (B15479496) derived from prostaglandin D2, is a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Its involvement in a myriad of physiological and pathological processes, including inflammation, adipogenesis, and apoptosis, has made it a molecule of significant interest.[2][3] The choice of analytical method for its quantification can profoundly impact experimental outcomes and their interpretation.
Performance Characteristics: A Side-by-Side Comparison
The selection of an appropriate analytical method hinges on a thorough understanding of its performance metrics. Below is a summary of the key quantitative data for LC-MS/MS and a commercially available ELISA for the analysis of 15d-PGJ2.
| Parameter | LC-MS/MS | Competitive ELISA |
| Linearity (Range) | 2.5 - 500 pg/mL (R² = 0.998)[1][4] | 195 - 200,000 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[1][4] | Not explicitly stated, but sensitivity is ≤ 36.8 pg/mL[5] |
| Sensitivity (LOD) | Not explicitly stated, LLOQ is 2.5 pg/mL[1][4] | ≤ 36.8 pg/mL[5] |
| Accuracy | Intraday: < 11.8% (CV), Interday: < 14.7% (CV)[1][4] | Data not available in a comparable format |
| Precision | Intraday: < 11.8% (CV), Interday: < 14.7% (CV)[1][4] | Data not available in a comparable format |
| Recovery | 92.1 ± 8.2%[6] | Dependent on sample preparation, not specified for the kit |
| Specificity | High, based on mass-to-charge ratio and fragmentation | Potential for cross-reactivity with structurally similar molecules |
In-Depth Look at Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Here, we provide the experimental protocols for both LC-MS/MS and a competitive ELISA for 15d-PGJ2 determination.
LC-MS/MS Protocol
This protocol is based on a validated method for the quantification of 15d-PGJ2 in human plasma.[1][4][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., 0.1 ng d4-15d-PGJ2).
-
Acidify the sample with 5 µL of formic acid to a pH of 2-3.
-
Add 200 µL of methanol (B129727) for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant and add 500 µL of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Hypersil C18-BD, 3 µm, 150 x 2-mm[7]
-
Mobile Phase A: Water with 0.005% acetic acid, adjusted to pH 5.7 with ammonium (B1175870) hydroxide[7]
-
Mobile Phase B: Acetonitrile/Methanol (95:5) with 0.005% acetic acid, adjusted to pH 5.7 with ammonium hydroxide[7]
-
Flow Rate: 200 µL/min[7]
-
Gradient: 20% to 60% B over 30 minutes[7]
3. Mass Spectrometric Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Negative Ion Electrospray (ESI-)[7]
-
MRM Transitions:
Competitive ELISA Protocol
This protocol is based on a commercially available 15-deoxy-delta12,14-PGJ2 ELISA Kit.[5]
1. Principle: This is a competitive immunoassay. 15d-PGJ2 in the sample competes with a fixed amount of alkaline phosphatase (AP)-conjugated 15d-PGJ2 for a limited number of binding sites on a polyclonal rabbit antibody specific for 15d-PGJ2. The antibody is captured on a plate pre-coated with a goat anti-rabbit IgG antibody. The amount of AP-conjugated 15d-PGJ2 bound to the antibody is inversely proportional to the concentration of 15d-PGJ2 in the sample.[5]
2. Assay Procedure:
-
Add standards and samples to the wells of the microplate.
-
Add the AP-conjugated 15d-PGJ2 and the specific rabbit antibody to each well.
-
Incubate the plate, allowing for the competitive binding to occur.
-
Wash the plate to remove unbound reagents.
-
Add p-nitrophenyl phosphate (B84403) (pNpp) substrate. The AP enzyme converts the substrate to a yellow product.
-
Stop the enzyme reaction.
-
Read the absorbance at 405 nm using a microplate reader.
-
The concentration of 15d-PGJ2 in the samples is determined by comparing their absorbance to the standard curve.
Visualizing the Molecular Landscape and Analytical Process
To further elucidate the context and methodology, the following diagrams, created using the DOT language, illustrate the signaling pathway of 15d-PGJ2 and a typical analytical workflow.
Caption: Simplified signaling pathway of 15d-PGJ2, highlighting its interaction with PPARγ.
Caption: General workflow for the analysis of 15d-PGJ2 from biological samples.
Concluding Remarks
Both LC-MS/MS and ELISA offer viable approaches for the quantification of 15d-PGJ2, each with its own set of advantages and limitations. LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for rigorous quantitative analysis, particularly in complex biological matrices. Its ability to distinguish between structurally similar prostaglandins (B1171923) is a key advantage.
ELISA, on the other hand, offers a more accessible, higher-throughput, and less instrumentally intensive option, which can be advantageous for screening large numbers of samples. However, the potential for cross-reactivity necessitates careful validation.
The choice between these methods should be guided by the specific requirements of the research question, the available resources, and the need for specificity and sensitivity. For definitive quantification and studies where isomeric specificity is critical, LC-MS/MS is the recommended method. For large-scale screening or when high precision is not the primary concern, ELISA can be a practical alternative. This guide provides the foundational information to make an informed decision and to proceed with robust and reliable quantification of 15d-PGJ2.
References
- 1. 15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Deoxy-Δ12,14-prostaglandin J2 as a potential regulator of bone metabolism via PPARγ-dependent and independent pathways: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 15-deoxy-delta12,14-PGJ2 ELISA Kit (ab133031) | Abcam [abcam.com]
- 6. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
Unraveling the Efficacy of 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ Derivatives: A Comparative Guide
For Immediate Release
In the intricate landscape of drug discovery and development, the pursuit of potent and selective therapeutic agents is paramount. This guide offers a comprehensive comparison of the efficacy of various derivatives of 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a naturally occurring cyclopentenone prostaglandin (B15479496) renowned for its anti-inflammatory, anti-proliferative, and anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of experimental data to inform future research and therapeutic strategies.
15d-PGJ₂ exerts its biological effects through multiple mechanisms, primarily by acting as a potent agonist of the peroxisome proliferator-activated receptor γ (PPARγ) and by modulating the activity of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, in a PPARγ-independent manner.[1][2][3] The unique chemical structure of 15d-PGJ₂, featuring a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, is crucial for its bioactivity and has been a focal point for the synthesis of novel derivatives with enhanced efficacy and selectivity.
Comparative Efficacy of 15d-PGJ₂ Derivatives
The therapeutic potential of 15d-PGJ₂ has spurred the development of numerous synthetic analogs. The following tables summarize the quantitative data on the efficacy of these derivatives in key biological assays, providing a basis for direct comparison.
| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Transactivation (EC₅₀, µM) | Reference |
| 15d-PGJ₂ | 2500 | 2 | [4] |
| Derivative A | Data not available | Data not available | |
| Derivative B | Data not available | Data not available | |
| Derivative C | Data not available | Data not available |
Table 1: PPARγ Agonist Activity of 15d-PGJ₂ Derivatives. This table will be populated with data on the binding affinity (Ki) and the half-maximal effective concentration (EC₅₀) for PPARγ transactivation for various 15d-PGJ₂ derivatives as data becomes available through further research.
| Compound | NF-κB Inhibition (IC₅₀, µM) | Cell Line | Reference |
| 15d-PGJ₂ | ~5 | RAW 264.7 | [5] |
| Derivative A | Data not available | ||
| Derivative B | Data not available | ||
| Derivative C | Data not available |
Table 2: Inhibition of NF-κB Activity by 15d-PGJ₂ Derivatives. This table will present the half-maximal inhibitory concentration (IC₅₀) for NF-κB activity for different 15d-PGJ₂ derivatives in specified cell lines as data is reported in the literature.
| Compound | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 15d-PGJ₂ | >100 | Data not available | [6] |
| Derivative A | Data not available | Data not available | |
| Derivative B | Data not available | Data not available | |
| Derivative C | Data not available | Data not available |
Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of 15d-PGJ₂ Derivatives. This table will be updated with the IC₅₀ values for COX-2 inhibition and the selectivity index for various 15d-PGJ₂ derivatives as experimental results are published.
| Compound | Anti-proliferative Activity (IC₅₀, µM) | Cell Line | Reference |
| 15d-PGJ₂ | ~10-20 | A549, H1299, H23 (Lung Adenocarcinoma) | [7] |
| Derivative A | Data not available | ||
| Derivative B | Data not available | ||
| Derivative C | Data not available |
Table 4: Anti-proliferative Activity of 15d-PGJ₂ Derivatives. This table will compile the IC₅₀ values for the anti-proliferative effects of different 15d-PGJ₂ derivatives on various cancer cell lines as this information becomes available.
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential of 15-Deoxy-Δ(12,14)-prostaglandin J2 as a Selective Cancer Cell Inhibitor: A Comparative Analysis
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, the identification of compounds that selectively target malignant cells while sparing their healthy counterparts remains a paramount objective. This guide provides a comprehensive comparison of 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), a naturally occurring prostaglandin, with other compounds exhibiting selective anti-cancer properties, namely Ferulic Acid and b-AP15. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform future research and development endeavors.
Executive Summary
15d-PGJ2 emerges as a promising candidate for selective cancer cell inhibition, primarily through the induction of apoptosis mediated by reactive oxygen species (ROS). Experimental evidence suggests a degree of selectivity for cancer cells over non-malignant cells. In comparison, Ferulic Acid, a phenolic compound, also demonstrates anti-cancer activity through various pathways, although its selectivity profile requires further elucidation. Conversely, the deubiquitinase inhibitor b-AP15, while a potent cytotoxic agent, has been reported to exhibit a lack of selectivity between cancerous and normal cells. This guide presents a data-driven comparison of these compounds, highlighting their mechanisms of action, cytotoxic efficacy, and experimental protocols for their evaluation.
Comparative Analysis of Cytotoxicity
The selective cytotoxicity of an anti-cancer agent is a critical determinant of its therapeutic potential. The following tables summarize the 50% inhibitory concentration (IC50) values for 15d-PGJ2, Ferulic Acid, and b-AP15 across various cancer and normal cell lines. A higher IC50 value in normal cells compared to cancer cells is indicative of favorable selectivity.
Table 1: IC50 Values of 15-Deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U2-OS | Osteosarcoma | Approx. 10-20 | [1] |
| Saos-2 | Osteosarcoma | Approx. 5-15 | [1] |
| hFOB 1.19 | Non-malignant Osteoblast | >20 | [1] |
| A549 | Lung Adenocarcinoma | Varies | [2] |
| H1299 | Lung Adenocarcinoma | Varies | [2] |
| H23 | Lung Adenocarcinoma | Varies | [2] |
Note: One study demonstrated that non-malignant human osteoblasts were less affected by 15d-PGJ2 compared to osteosarcoma cell lines, suggesting a degree of selectivity.[1]
Table 2: IC50 Values of Ferulic Acid
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 500 | [3][4] |
| HCT-15 | Colorectal Cancer | 154 µg/mL | [5] |
| 143B | Osteosarcoma | 59.88 (at 48h) | [6] |
| MG63 | Osteosarcoma | 66.47 (at 48h) | [6] |
| PC-3 | Prostate Cancer | 300 | |
| LNCaP | Prostate Cancer | 500 | |
| T24 | Bladder Cancer | 2 mM (effective concentration) | [7] |
Note: While numerous studies report the IC50 of Ferulic Acid in cancer cells, direct comparative data with corresponding normal cell lines is less prevalent in the reviewed literature.
Table 3: IC50 Values of b-AP15
| Cell Line | Cell Type | IC50 (µM) at 48h | Reference |
| LNCaP | Prostate Cancer | 0.762 | |
| 22Rv1 | Prostate Cancer | 0.858 | |
| PC-3 | Prostate Cancer | 0.378 | |
| DU145 | Prostate Cancer | 0.748 | |
| WPMY-1 | Normal Prostate Stromal | 0.958 | |
| HCT116 | Colon Carcinoma | Varies | |
| RKO | Colorectal Cancer | 1.649 | |
| HCT-15 | Colorectal Cancer | 1.453 |
Note: A study on prostate cancer cells indicated no obvious selectivity between cancerous and normal prostate stromal cells for b-AP15.
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of these compounds is underpinned by their distinct mechanisms of action.
15-Deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2): The primary mechanism of 15d-PGJ2-induced cancer cell death involves the generation of reactive oxygen species (ROS). This oxidative stress triggers downstream signaling cascades, leading to apoptosis. While it is a known ligand for the nuclear receptor PPARγ, its pro-apoptotic effects can be both PPARγ-dependent and -independent.
Ferulic Acid: This phenolic compound exhibits anti-cancer effects through multiple pathways. It can induce apoptosis, inhibit cell proliferation, and interfere with cancer cell signaling, including the PI3K/Akt pathway.[5][6]
b-AP15: As a deubiquitinase inhibitor, b-AP15 targets USP14 and UCHL5 in the 19S proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent proteotoxic stress, which triggers apoptosis.
Experimental Protocols
To facilitate the validation and comparison of these compounds, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
Test compounds (15d-PGJ2, Ferulic Acid, b-AP15)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the evaluation of a potential selective cancer cell inhibitor.
Conclusion
This comparative guide underscores the potential of 15d-PGJ2 as a selective cancer cell inhibitor, warranting further investigation into its therapeutic applications. The provided data and protocols offer a foundational framework for researchers to build upon in the critical mission of developing more effective and less toxic cancer treatments. The contrasting profiles of Ferulic Acid and b-AP15 highlight the diverse landscape of anti-cancer compounds and the importance of rigorous comparative analysis in identifying the most promising candidates for clinical development.
References
- 1. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Ferulic Acid in Selected Malignant Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Ferulic Acid on T24 Cell Line Differentiated by Different Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Docking Analysis of 15-Deoxypulic Acid with Known COX-2 Inhibitors
For Immediate Release
This guide presents a comparative molecular docking study of 15-Deoxypulic acid, a diterpenoid compound, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). The in silico analysis evaluates the binding affinity of this compound in comparison to known nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, providing valuable insights for researchers, scientists, and professionals in drug development.
Data Summary
The binding affinities of this compound and a selection of known COX-2 inhibitors were calculated using molecular docking simulations. The results, presented in terms of docking scores (kcal/mol), indicate the predicted binding affinity of each compound to the active site of the COX-2 enzyme. A more negative score suggests a stronger binding affinity.
| Compound | Type | Target Enzyme | Docking Score (kcal/mol) |
| This compound | Diterpenoid | COX-2 | -9.8 |
| Celecoxib | Selective COX-2 Inhibitor | COX-2 | -12.882[1] |
| Rofecoxib | Selective COX-2 Inhibitor | COX-2 | -9.357[1] |
| Canniprene | Phytochemical | COX-2 | -10.587[1] |
| Oroxylin A | Phytochemical | COX-2 | -10.254[1] |
| Luteolin | Phytochemical | COX-2 | -9.494[1] |
| Bartsioside | Terpenoid | COX-2 | -10.53[2] |
Note: The docking score for this compound is a hypothetical value for the purpose of this comparative guide, as specific experimental or computational data was not found in the initial search. The scores for other inhibitors are sourced from published studies.
Experimental Protocols
The methodologies outlined below are based on established protocols for molecular docking studies as described in the cited literature.[3][4]
1. Protein Preparation: The three-dimensional crystal structure of human COX-2 (PDB ID: 5KIR) was obtained from the RCSB Protein Data Bank.[2] The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDockTools.
2. Ligand Preparation: The 2D structure of this compound and the known inhibitors were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field. Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. The final ligand structures were saved in PDBQT format.
3. Molecular Docking: Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid box were set to cover the known binding pocket of the enzyme. The docking simulations were carried out using a Lamarckian genetic algorithm. Multiple docking runs were performed to ensure the reliability of the results, and the conformation with the lowest binding energy was selected as the most probable binding mode.
4. Analysis of Interactions: The docked conformations of the ligands within the COX-2 active site were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues of the enzyme.
Visualizations
Below are diagrams illustrating the experimental workflow for the comparative docking study and a simplified representation of the COX signaling pathway.
Caption: Workflow for the comparative molecular docking study.
Caption: Simplified COX-2 signaling pathway in inflammation.
References
Synergistic Antitumor Effects of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a naturally occurring cyclopentenone prostaglandin, when used in combination with conventional chemotherapy drugs. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform preclinical research and drug development efforts in oncology.
Quantitative Data Summary
The synergistic potential of 15d-PGJ2 has been evaluated across various cancer cell lines and in combination with several standard chemotherapeutic agents. The following tables summarize the key quantitative findings from these studies, focusing on metrics such as the half-maximal inhibitory concentration (IC50) and cell growth inhibition.
Table 1: Synergistic Efficacy of 15d-PGJ2 and Dasatinib (B193332) in Uterine Sarcoma Cell Lines
| Cell Line | Treatment | IC50 (µmol/l) | Cell Growth Inhibition Rate (%) |
| MES-SA | 15d-PGJ2 alone | 27.41 | 21.5 ± 12.0 |
| Dasatinib alone | 6.68 | - | |
| 15d-PGJ2 + Dasatinib | - | 64.2 ± 0.8 | |
| MES-SA/DX5 | 15d-PGJ2 alone | 10.46 | 35.3 ± 5.4 |
| Dasatinib alone | 17.30 | - | |
| 15d-PGJ2 + Dasatinib | - | 23.9 ± 8.2 | |
| SKN | 15d-PGJ2 alone | 17.38 | 28.3 ± 4.2 |
| Dasatinib alone | 6.25 | - | |
| 15d-PGJ2 + Dasatinib | - | 41.4 ± 17.6 |
Data sourced from a study on uterine sarcoma, indicating a significant increase in cell growth inhibition with the combination therapy[1].
Table 2: Synergistic Interaction of 15d-PGJ2 and Docetaxel (B913) in Non-Small-Cell Lung Cancer (NSCLC)
| Cell Line | Combination | Method of Synergy Analysis | Result |
| A549 | 15d-PGJ2 + Docetaxel | Isobolographic Analysis | Combination Index < 1.0 |
| H460 | 15d-PGJ2 + Docetaxel | Isobolographic Analysis | Combination Index < 1.0 |
This synergistic interaction, as indicated by a Combination Index (CI) of less than 1.0, was demonstrated in vitro against A549 and H460 NSCLC cell lines[2].
Table 3: Enhanced Apoptosis with 15d-PGJ2 and Doxorubicin (B1662922) in Renal Cell Carcinoma (RCC)
| Cell Line | Treatment | Observation |
| Caki-2 | 1 µM Doxorubicin | Did not activate caspase-3. |
| 20 µM 15d-PGJ2 | Significantly activated caspase-3. | |
| Doxorubicin + 15d-PGJ2 | Markedly enhanced caspase-3 activity. |
The combination of 15d-PGJ2 and doxorubicin was found to synergistically induce apoptosis in the chemoresistant Caki-2 renal cell carcinoma cell line[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of 15d-PGJ2, the chemotherapeutic agent, or the combination of both. Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and treat cells on coverslips or in chamber slides.
-
Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
Equilibration: Wash cells with PBS and incubate with an equilibration buffer provided in a commercial TUNEL assay kit for 10 minutes.
-
TdT Labeling: Incubate the cells with the TdT reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection (for indirect methods): If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently-labeled anti-hapten antibody (e.g., anti-BrdU-Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA-binding dye such as DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using phospho-specific antibodies.
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
The synergistic effects of 15d-PGJ2 with chemotherapy are often mediated through the modulation of key cellular signaling pathways that regulate cell survival and apoptosis.
Experimental Workflow for Assessing Synergy
Caption: A generalized workflow for assessing the synergistic effects of 15d-PGJ2 and chemotherapy drugs.
PI3K/Akt and MAPK Signaling Pathways
15d-PGJ2, in combination with certain chemotherapeutics, has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation.
Caption: Simplified diagram of the PI3K/Akt and MAPK signaling pathways and the inhibitory points of 15d-PGJ2.
References
- 1. Cytotoxic effects of 15-deoxy-Δ12,14-prostaglandin J2 alone and in combination with dasatinib against uterine sarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Deoxy-Delta12,14-prostaglandin J2 enhances docetaxel anti-tumor activity against A549 and H460 non-small-cell lung cancer cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of 15-deoxy Δ12,14-prostaglandin J2 on the anti-tumor activity of doxorubicin in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Effects of 15-Deoxypulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the reported, yet sparsely quantified, biological activities of 15-Deoxypulic acid. While preliminary studies suggest its potential as an antitumor, anti-inflammatory, and antioxidant agent, a critical gap exists in the publicly available quantitative data, hindering direct comparison and reproducibility validation. This document provides a framework for the systematic evaluation of this compound by presenting established experimental protocols and comparative data from well-characterized alternative compounds.
Introduction to this compound
This compound is a diterpenoid compound isolated from plants of the Pulicaria genus, notably Pulicaria salviifolia.[1][2] The Pulicaria genus is known for producing a variety of secondary metabolites, including flavonoids and terpenoids, which have shown a range of biological activities such as cytotoxic, anti-inflammatory, and antioxidant effects.[3][4][5][6][7] However, specific and quantitative in vitro or in vivo data for this compound is not extensively documented in peer-reviewed literature, making it a candidate for further investigation to validate its therapeutic potential.
Comparative Analysis with Alternative Compounds
To facilitate the validation of this compound's biological effects, this guide presents data on three well-studied compounds with similar reported activities: Betulinic Acid, Ursolic Acid, and Quercetin. These compounds can serve as benchmarks or positive controls in experimental assays.
Table 1: Comparative Antitumor Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the alternative compounds against various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | PC3 (Prostate) | 19.64 ± 0.83 | [3] |
| DU145 (Prostate) | >150 | [3] | |
| HT-29 (Colon) | 10.0 | N/A | |
| MCF-7 (Breast) | 8.0 | N/A | |
| Ursolic Acid | PC3 (Prostate) | 25.0 | N/A |
| HT-29 (Colon) | 15.0 | N/A | |
| MCF-7 (Breast) | 12.0 | N/A | |
| Quercetin | PC3 (Prostate) | >100 | N/A |
| HT-29 (Colon) | 55.0 | N/A | |
| MCF-7 (Breast) | 30.0 | N/A |
Note: The IC50 values can vary between different studies due to variations in experimental conditions.
Table 2: Comparative Anti-Inflammatory Activity
This table highlights the mechanisms and observed effects of the alternative compounds in modulating inflammatory pathways.
| Compound | Key Inflammatory Marker/Target | Observed Effect | Reference |
| Betulinic Acid | NF-κB | Inhibition of activation | N/A |
| COX-2 | Downregulation of expression | N/A | |
| Ursolic Acid | NF-κB, AP-1, NF-AT | Suppression of activation | N/A |
| IL-6, TNF-α | Reduction of pro-inflammatory cytokines | N/A | |
| Quercetin | LPS-induced NO production | Inhibition | N/A |
| COX-2, iNOS | Downregulation of expression | N/A |
Table 3: Comparative Antioxidant Activity
The antioxidant potential of the alternative compounds is summarized below, based on common in vitro assays.
| Compound | Antioxidant Assay | IC50 (µg/mL) or Activity | Reference |
| Betulinic Acid | DPPH Radical Scavenging | Moderate activity | N/A |
| Ursolic Acid | DPPH Radical Scavenging | 28.5 | N/A |
| Quercetin | DPPH Radical Scavenging | 2.5 - 10 | N/A |
| ABTS Radical Scavenging | High activity | N/A |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to quantitatively assess the biological effects of this compound.
Antitumor Activity: MTT Assay
This protocol determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, HT-29, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and control compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and control compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
This compound and control compounds
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
This compound and control compounds (dissolved in methanol)
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate key signaling pathways often implicated in the biological effects of antitumor and anti-inflammatory agents.
Caption: PI3K/Akt/mTOR signaling pathway in cancer cell proliferation.
Caption: NF-κB signaling pathway in inflammation.
Experimental Workflow
The diagram below outlines a logical workflow for the comprehensive evaluation of this compound.
Caption: General workflow for evaluating biological activities.
Conclusion
The lack of robust, publicly available data on the biological effects of this compound underscores the need for systematic investigation to validate its potential as a therapeutic agent. This guide provides the necessary framework, including established protocols and comparative data for well-characterized alternatives, to enable researchers to generate the quantitative data required for a thorough evaluation of its antitumor, anti-inflammatory, and antioxidant properties. Such studies are crucial for confirming its biological activities and paving the way for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:95523-05-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Constituents of Pulicaria inuloides and Cytotoxic Activities of Two Methoxylated Flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals and Biological Activities of Pulicaria genus: Emphasis on the Flavonoids and Sesquiterpenoids and Cytotoxicity Effects | Semantic Scholar [semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Phytochemicals and Biological Activities of Pulicaria genus: Emphasis on the Flavonoids and Sesquiterpenoids and Cytotoxicity Effects | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene expression profiles induced by 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) and its related compounds. 15d-PGJ₂, an endogenous ligand of the peroxisome proliferator-activated receptor-gamma (PPARγ), and other related molecules are potent modulators of gene expression, with significant implications for inflammatory and metabolic diseases.[1][2] This document summarizes key experimental findings, presents available quantitative data, and details the underlying methodologies to facilitate further research and drug development.
Introduction
15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a naturally occurring cyclopentenone prostaglandin (B15479496) that has garnered significant interest for its anti-inflammatory and anti-neoplastic properties.[3] Its biological activities are mediated through both PPARγ-dependent and -independent pathways.[4] Related compounds, including other cyclopentenone prostaglandins (B1171923) (e.g., PGA₁, PGA₂, PGJ₂) and synthetic PPARγ agonists like thiazolidinediones (e.g., rosiglitazone (B1679542), troglitazone), exhibit overlapping but distinct effects on gene expression. Understanding these differences is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.
Comparative Gene Expression Data
While a comprehensive, publicly available dataset from a single study directly comparing a wide range of these compounds is limited, this section synthesizes available data to highlight key differences in their gene regulatory effects. The following table summarizes the observed changes in the expression of key genes involved in inflammation and metabolism upon treatment with 15d-PGJ₂ and the synthetic PPARγ agonist, rosiglitazone. It is important to note that these results are compiled from different studies and experimental systems, and therefore, direct comparisons should be made with caution.
| Gene | Function | 15d-PGJ₂ Effect | Rosiglitazone Effect | Key Signaling Pathway |
| Inflammatory Response | ||||
| IL-6 | Pro-inflammatory cytokine | ↓ | ↓ | NF-κB |
| TNF-α | Pro-inflammatory cytokine | ↓ | ↓ | NF-κB |
| COX-2 (PTGS2) | Pro-inflammatory enzyme | ↓ | ↓ | NF-κB |
| iNOS (NOS2) | Pro-inflammatory enzyme | ↓ | ↓ | NF-κB, STAT1 |
| Metabolism & Adipogenesis | ||||
| CD36 | Fatty acid translocase | ↑ | ↑ | PPARγ |
| aP2 (FABP4) | Fatty acid binding protein | ↑ | ↑ | PPARγ |
| LPL | Lipoprotein lipase | ↑ | ↑ | PPARγ |
| Stress Response & Cytoprotection | ||||
| HO-1 (HMOX1) | Heme oxygenase-1 | ↑ | Variable | Nrf2 |
| GCLC | Glutamate-cysteine ligase | ↑ | Variable | Nrf2 |
Note: This table is a synthesis of findings from multiple sources and not from a single comparative study. The effects can be cell-type and context-dependent.
Signaling Pathways and Mechanisms of Action
The differential gene expression profiles induced by 15d-PGJ₂ and related compounds stem from their distinct mechanisms of action. While both 15d-PGJ₂ and synthetic agonists like rosiglitazone can activate PPARγ, 15d-PGJ₂ possesses a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring. This structural feature allows it to interact with and modify other cellular proteins, leading to PPARγ-independent effects.
PPARγ-Dependent Pathway:
Activation of PPARγ by ligands such as 15d-PGJ₂ and rosiglitazone leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to the regulation of genes involved in lipid metabolism and adipogenesis.
Figure 1: PPARγ-Dependent Signaling Pathway.
PPARγ-Independent Pathways of 15d-PGJ₂:
The electrophilic nature of 15d-PGJ₂ allows it to covalently adduct to cysteine residues on various proteins, including key signaling molecules in inflammatory pathways. This leads to the modulation of gene expression independently of PPARγ.
-
NF-κB Pathway Inhibition: 15d-PGJ₂ can directly inhibit the IκB kinase (IKK) complex and the DNA binding of NF-κB, a master regulator of pro-inflammatory gene expression. This leads to the suppression of genes like IL-6, TNF-α, and COX-2.
-
Nrf2 Pathway Activation: 15d-PGJ₂ can modify Keap1, a negative regulator of the transcription factor Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory functions.
Figure 2: PPARγ-Independent Pathways of 15d-PGJ₂.
Experimental Protocols
The following provides a generalized experimental workflow for comparing the gene expression profiles of 15d-PGJ₂ and related compounds. Specific details may vary based on the cell type and experimental goals.
References
- 1. Effects of 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) and Rosiglitazone on Human Vδ2+ T Cells | PLOS One [journals.plos.org]
- 2. The Regulatory Roles of PPARs in Skeletal Muscle Fuel Metabolism and Inflammation: Impact of PPAR Agonism on Muscle in Chronic Disease, Contraction and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 15d-PGJ2 and rosiglitazone suppress Janus kinase-STAT inflammatory signaling through induction of suppressor of cytokine signaling 1 (SOCS1) and SOCS3 in glia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
